molecular formula C5H2Cl2OS B104058 5-Chlorothiophene-2-carbonyl chloride CAS No. 42518-98-9

5-Chlorothiophene-2-carbonyl chloride

Cat. No.: B104058
CAS No.: 42518-98-9
M. Wt: 181.04 g/mol
InChI Key: BMPDCQVRKDNUAP-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C5H2Cl2OS and its molecular weight is 181.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorothiophene-2-carbonyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2Cl2OS/c6-4-2-1-3(9-4)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDCQVRKDNUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343348
Record name 5-chlorothiophene-2-carbonyl chloride
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Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42518-98-9
Record name 5-Chlorothiophene-2-carbonyl chloride
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Record name 5-chlorothiophene-2-carbonyl chloride
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Record name 5-Chlorothiophene-2-carbonyl Chloride
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Record name 5-Chlorothiophene-2-carbonyl chloride
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Foundational & Exploratory

5-Chlorothiophene-2-carbonyl chloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Chlorothiophene-2-carbonyl chloride

For researchers, scientists, and drug development professionals, this compound is a critical chemical intermediate. This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

Core Chemical Properties

This compound is a reactive compound, appearing as a colorless to light yellow or green liquid with a pungent odor.[1][2] It is recognized for its role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2] Notably, it serves as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[3][4][5] The compound is moisture-sensitive and should be stored under an inert atmosphere, such as nitrogen or argon, in a cool, dark place, typically between 2-8°C.[6][7] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but only slightly soluble in water.[1][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueCitations
CAS Number 42518-98-9[3][6]
Molecular Formula C₅H₂Cl₂OS[6][9]
Molecular Weight 181.03 g/mol - 181.04 g/mol [3][6][9]
Melting Point 4 °C[6][10]
Boiling Point 225 °C (at 760 mmHg) 122-127 °C (at 16 Torr)[2][6][10]
Density 1.50 g/cm³ - 1.543 g/cm³[2][6][8]
Refractive Index 1.61 (at 20°C)[2][6]
Flash Point 89 °C[6][8]
InChI Key BMPDCQVRKDNUAP-UHFFFAOYSA-N[10]
SMILES ClC(=O)c1sc(Cl)cc1[11]

Chemical Structure

The structure of this compound consists of a five-membered thiophene (B33073) ring. A chlorine atom is substituted at the 5-position of the ring, and a carbonyl chloride group is attached at the 2-position.[1] This combination of a halogenated heterocycle and a reactive acyl chloride functional group makes it a valuable reagent in organic synthesis.[1]

chemical_structure Chemical Structure of this compound S S C1 C S->C1 C2 C C1->C2 C1->C2 C5 C C1->C5 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 C3->C4 H2 H C3->H2 C4->S Cl1 Cl C4->Cl1 Cl2 Cl C5->Cl2 O O C5->O

Caption: Structure of this compound.

Experimental Protocols

The most common and well-documented method for synthesizing this compound is through the acylation of 5-chlorothiophene-2-carboxylic acid.[12] This standard acid chloride formation reaction typically utilizes thionyl chloride (SOCl₂) or oxalyl chloride as the chlorinating agent.[12]

Synthesis via Thionyl Chloride

This method is favored for achieving high yields and product purity, often exceeding 98%.[12] One patented method specifies a yield of 100.0% with a GC purity of 99.98%.[5]

Methodology:

  • Reaction Setup: In an inert gas atmosphere (e.g., nitrogen or helium), a nonpolar solvent such as carbon tetrachloride or toluene (B28343) is added to a reactor.[12][13] Thionyl chloride is then introduced.[13]

  • Initial Cooling: The reaction temperature is maintained below 0°C.[13]

  • Reactant Addition: 5-chlorothiophene-2-carboxylic acid is added to the reactor in batches while maintaining the low temperature to control the exothermic reaction and prevent byproduct formation.[12][13]

  • Reaction Progression: After the addition is complete, the mixture is stirred at room temperature for 10 to 30 minutes.[13]

  • Heating and Reflux: The reaction is then heated to reflux for a period of 1 to 3 hours to ensure completion.[13]

  • Purification: The final product is purified through fractional distillation under reduced pressure. This technique is ideal for thermally sensitive compounds as it lowers the boiling point, preventing degradation while effectively separating the pure acyl chloride.[12]

synthesis_workflow Synthesis Workflow start Start: Inert Atmosphere step1 Add nonpolar solvent (e.g., CCl4) and Thionyl Chloride (SOCl2) to reactor start->step1 step2 Cool reactor to below 0°C step1->step2 step3 Add 5-chlorothiophene-2-carboxylic acid in batches step2->step3 step4 Stir at room temperature for 10-30 minutes step3->step4 step5 Heat to reflux for 1-3 hours step4->step5 step6 Desolvation and reduced pressure distillation step5->step6 end End: Pure this compound step6->end

Caption: General workflow for synthesis.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride involves a nucleophilic acyl substitution mechanism.

  • Activation: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[14]

  • Intermediate Formation: This initial attack, followed by the loss of a proton and a chloride ion, forms a chlorosulfite intermediate. This conversion turns the hydroxyl group into a much better leaving group.[15][16]

  • Nucleophilic Attack: A chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[14][15]

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.[14]

  • Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[17][18]

reaction_mechanism Reaction Mechanism with Thionyl Chloride reactant Carboxylic Acid (R-COOH) step1 Nucleophilic attack of carbonyl oxygen on sulfur reactant->step1 reagent Thionyl Chloride (SOCl2) reagent->step1 intermediate1 Protonated Intermediate step1->intermediate1 step2 Loss of H+ and Cl- intermediate1->step2 intermediate2 Chlorosulfite Intermediate (R-CO-O-SOCl) step2->intermediate2 step3 Nucleophilic attack by Cl- on carbonyl carbon intermediate2->step3 nucleophile Chloride Ion (Cl-) nucleophile->step3 intermediate3 Tetrahedral Intermediate step3->intermediate3 step4 Collapse of intermediate, loss of leaving group intermediate3->step4 products Acyl Chloride (R-COCl) + Sulfur Dioxide (SO2) + Chloride Ion (Cl-) step4->products

Caption: Mechanism of acyl chloride formation.

References

An In-depth Technical Guide to 5-Chlorothiophene-2-carbonyl chloride (CAS: 42518-98-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothiophene-2-carbonyl chloride, identified by CAS number 42518-98-9, is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a chlorinated thiophene (B33073) ring coupled with a reactive acyl chloride group, renders it a versatile building block in organic synthesis.[2][3] This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, and primary applications, with a particular focus on its role in the synthesis of modern therapeutic agents. Detailed experimental protocols, safety information, and visual diagrams of key chemical transformations are presented to support research and development activities.

Physicochemical and Safety Data

This compound is a colorless to light yellow or light brown liquid with a pungent, irritating odor.[2][4] It is soluble in various organic solvents but has limited solubility in water.[2][5] The compound is classified as a corrosive substance, causing severe skin burns and eye damage.[4][6][7] It is also moisture-sensitive and should be handled with appropriate personal protective equipment in a well-ventilated area.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 42518-98-9
Molecular Formula C₅H₂Cl₂OS[2]
Molecular Weight 181.03 g/mol [3]
Appearance Colorless to light yellow/orange/green clear liquid[3][4][8]
Melting Point 4 °C (39.2 °F)[3][4]
Boiling Point 225 °C; 122-127 °C / 16 Torr[3][5]
Density 1.50 g/cm³[3][5]
Solubility Slightly soluble in water; Soluble in organic solvents like chloroform (B151607) and methanol.[2][5][9]
Refractive Index n20/D 1.61[3]

Table 2: Safety and Hazard Information

Hazard StatementCodeDescriptionSource(s)
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[6][7]
Serious Eye DamageH318Causes serious eye damage.[6][10]
Corrosive to MetalsH290May be corrosive to metals.[6]
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[7]

Synthesis and Reaction Mechanisms

The most prevalent and well-documented method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid.[11] This transformation is a standard acid chloride formation reaction.[11] Thionyl chloride (SOCl₂) and oxalyl chloride are commonly employed as effective chlorinating agents for this purpose.[11] The use of these reagents is favored due to the high yield and purity of the final product, often exceeding 98%.[11]

The reaction mechanism with thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, sulfur dioxide, and hydrochloric acid.[11] Precise temperature control is crucial during the synthesis to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.[11]

Synthesis_of_5_Chlorothiophene_2_carbonyl_chloride A 5-Chlorothiophene-2-carboxylic acid C This compound A->C Chlorination B Thionyl Chloride (SOCl2) or Oxalyl Chloride B->C D Byproducts (SO2, HCl) C->D Formation of

Synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its high reactivity as an acylating agent.[11] The carbonyl chloride group readily undergoes nucleophilic acyl substitution with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.[11] This reactivity is instrumental in introducing the 5-chlorothiophene moiety into more complex molecular architectures.[11]

A prominent application of this compound is its role as a critical intermediate in the synthesis of Rivaroxaban, an orally active direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[11][12] It is also utilized in the preparation of other promising drug candidates, including indolinyl-thiazole based inhibitors of cellular lipid uptake, and a wide range of other potential therapeutics such as anthelmintics, and anti-HIV, anti-HBV, and anti-cancer drugs.[5][8]

Application_in_Rivaroxaban_Synthesis Start This compound Product Rivaroxaban (Anticoagulant Drug) Start->Product Acylation Reaction Intermediate Amine Intermediate (from Rivaroxaban core) Intermediate->Product

Role in the synthesis of Rivaroxaban.

Experimental Protocols

Synthesis of this compound from 5-Chlorothiophene-2-carboxylic acid

This protocol is based on a method known to produce high yields and purity.[13][14]

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A nonpolar solvent such as dichloromethane (B109758) or carbon tetrachloride[13]

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Reaction vessel (e.g., a four-necked flask) equipped with a stirrer, thermometer, and an alkali solution absorption system for trapping acidic gases.[14]

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert gas atmosphere, add the nonpolar solvent and thionyl chloride.[13]

  • Initial Cooling: Cool the mixture to below 0 °C using an ice bath.[13]

  • Addition of Starting Material: Add 5-chlorothiophene-2-carboxylic acid to the cooled mixture in batches, ensuring the temperature remains below 0 °C to control the exothermic reaction.[11][13] A catalytic amount of DMF can also be added at this stage.[14]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 10 to 30 minutes.[13]

  • Heating and Reflux: Gradually heat the reaction mixture to reflux and maintain it for 1 to 3 hours to ensure the reaction goes to completion.[13][14]

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent and excess thionyl chloride by distillation.[14]

    • The crude product, this compound, is then purified by reduced pressure distillation (e.g., 80-90 °C at 5 mmHg) to yield a colorless liquid.[14]

    • Yields approaching 100% with purities greater than 99.9% (as determined by Gas Chromatography) have been reported using this method.[14]

Table 3: Spectroscopic Data

TypeDataSource(s)
¹H NMR (CDCl₃, 400 MHz) δ = 7.99 (d, J = 4 Hz, 1H), 6.86 (d, J = 4 Hz, 1H)[9]
¹³C NMR (CDCl₃, 100 MHz) δ = 158.8, 143.3, 137.6, 135.2, 128.3[12]
GC-MS (EI⁺ m/z) 180, 182, 184[14]

Handling, Storage, and Disposal

Handling:

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and protective clothing.[4][7]

  • Use only in a well-ventilated area or under a chemical fume hood.[4]

  • Avoid breathing mist, vapors, or spray.[4]

  • Ensure eyewash stations and safety showers are readily accessible.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][4]

  • Keep containers tightly closed and protect from moisture.[2][9]

  • Store locked up in a corrosives area.[4][7]

  • Incompatible with strong bases, water, alcohols, and ammonia.[2][4]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][15]

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Step1 Cooling (< 0°C) Start->Step1 Step2 Batchwise Addition of 5-Chlorothiophene-2-carboxylic acid Step1->Step2 Step3 Stirring at Room Temperature Step2->Step3 Step4 Heating to Reflux (1-3h) Step3->Step4 Step5 Solvent Removal Step4->Step5 Step6 Reduced Pressure Distillation Step5->Step6 End Pure this compound Step6->End

General workflow for synthesis and purification.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its established role in the manufacturing of pharmaceuticals, most notably the anticoagulant Rivaroxaban, underscores its importance in modern drug development. The synthesis of this compound is well-understood, with scalable and high-yielding protocols available. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and industrial applications. This guide provides a foundational resource for scientists and professionals working with this key chemical building block.

References

An In-depth Technical Guide to the Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 5-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-chlorothiophene-2-carbonyl chloride, a critical intermediate in the pharmaceutical industry, from its precursor, 5-chlorothiophene-2-carboxylic acid. The document details the prevalent synthetic routes, reaction mechanisms, experimental protocols, and key quantitative data to support research and development activities.

Introduction

This compound is a highly reactive organochlorine compound widely utilized as a key building block in organic synthesis.[1] Its significance is most notably highlighted by its role as a crucial intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor used as an anticoagulant.[2][3][4] The primary and most established method for its preparation involves the chlorination of 5-chlorothiophene-2-carboxylic acid.[1][2] This conversion is typically achieved with high efficiency and purity, making it a scalable process for industrial applications.[2]

Synthetic Pathways and Reagents

The conversion of 5-chlorothiophene-2-carboxylic acid to its corresponding acyl chloride is a standard transformation in organic chemistry. The most common and effective chlorinating agents for this process are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][5]

  • Using Thionyl Chloride (SOCl₂): This is the most frequently documented method for the synthesis of this compound.[1][2][6] The reaction is typically performed in a nonpolar solvent, and often with a catalytic amount of N,N-dimethylformamide (DMF).[3][5][7] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[2][5]

  • Using Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion.[2][8] The reaction proceeds under mild conditions and the byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases.[8]

Reaction Mechanism with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

  • The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[2][9]

  • A chloride ion is expelled, and a proton is lost, forming a chlorosulfite intermediate.[2][9]

  • The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[2]

  • This leads to the formation of a tetrahedral intermediate which subsequently collapses, releasing the final product, this compound, along with sulfur dioxide and a chloride ion which combines with the previously released proton to form HCl.[2]

Reaction_Mechanism CarboxylicAcid 5-Chlorothiophene-2-carboxylic acid Chlorosulfite Chlorosulfite Intermediate CarboxylicAcid->Chlorosulfite + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Chlorosulfite Tetrahedral Tetrahedral Intermediate Chlorosulfite->Tetrahedral + Cl⁻ AcylChloride This compound Tetrahedral->AcylChloride Byproducts SO₂ + HCl Tetrahedral->Byproducts

Caption: Reaction mechanism for the synthesis of this compound using thionyl chloride.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported syntheses.

ParameterThionyl Chloride MethodOxalyl Chloride MethodReference(s)
Starting Material 5-Chlorothiophene-2-carboxylic acid5-Chlorothiophene-2-carboxylic acid[3][6][7]
Solvent Dichloromethane (B109758), Carbon Tetrachloride, 1,2-DichloroethaneDichloromethane[3][6]
Catalyst N,N-dimethylformamide (DMF)Not specified[3]
Reaction Temperature 0°C to reflux (40-60°C)Room Temperature[3][6][7]
Reaction Time 1 to 16 hoursNot specified[3][6][7]
Yield Quantitative (up to 100.0%)Not specified[3][7]
Purity (GC) 99.98% - 99.99%Not specified[3]
Boiling Point 80-90°C / 5 mmHg; 122-127°C / 16 TorrNot specified[3][4]
Appearance Colorless to light yellow/orange liquidNot specified[1][3]

Detailed Experimental Protocols

Below are detailed experimental protocols for the synthesis using thionyl chloride, based on published procedures.[3][6]

Protocol 1: Synthesis using Thionyl Chloride in Dichloromethane

  • Equipment: A dry 250 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, a reflux condenser, and an alkali trap (e.g., connected to a sodium hydroxide (B78521) solution) to neutralize HCl and SO₂ gases.

  • Reagents:

    • 5-chlorothiophene-2-carboxylic acid: 16.5 g (0.1 mol)

    • Dichloromethane (CH₂Cl₂): 100 g

    • Thionyl chloride (SOCl₂): 15 g (~1.25 molar equivalents)

    • N,N-dimethylformamide (DMF): 1 drop (catalyst)

  • Procedure:

    • To the reaction flask, add dichloromethane, 5-chlorothiophene-2-carboxylic acid, and one drop of DMF.

    • Begin stirring the mixture.

    • Slowly add the thionyl chloride to the mixture. An initial temperature below 10°C is recommended to control the initial exothermic reaction.[2]

    • After the addition is complete, heat the reaction mixture to 40°C and maintain for 4 hours with continuous stirring.[3]

    • Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

    • Upon completion, recover the dichloromethane and excess thionyl chloride by distillation.

    • The crude product is then purified by vacuum distillation (80-90°C / 5 mmHg) to yield this compound as a colorless liquid.[3]

Protocol 2: Synthesis using Thionyl Chloride in an Inert Atmosphere

  • Equipment: A reactor equipped for inert gas protection (e.g., nitrogen or argon), stirring, and temperature control.

  • Reagents:

    • 5-chloro-2-thiophenecarboxylic acid

    • Thionyl chloride (SOCl₂) (1.1-1.3 molar equivalents)

    • Nonpolar solvent (e.g., carbon tetrachloride)

  • Procedure:

    • Under an inert gas atmosphere, add the nonpolar solvent and thionyl chloride to the reactor.[6]

    • Cool the mixture to below 0°C using an ice-salt bath.[6]

    • Add the 5-chloro-2-thiophenecarboxylic acid in batches, ensuring the temperature remains below 0°C.[6]

    • After the addition is complete, allow the mixture to stir at room temperature for 10-30 minutes.[6]

    • Heat the reaction mixture to reflux and maintain for 1-3 hours.[6]

    • After the reaction is complete, remove the solvent (desolvation).

    • Purify the product by reduced pressure distillation.[6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 5-Chlorothiophene-2-carboxylic acid Reaction Chlorination Reaction (Thionyl Chloride or Oxalyl Chloride) Solvent, Catalyst Start->Reaction Workup Workup: Removal of Solvent and Excess Reagent Reaction->Workup Purification Purification: Reduced Pressure Distillation Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

  • This compound: Corrosive and causes severe skin burns and eye damage.[10] It is also moisture-sensitive and should be stored under an inert atmosphere.[4]

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water. It is a lachrymator and can cause severe burns upon contact. All manipulations should be carried out in a well-ventilated fume hood.

  • Oxalyl Chloride ((COCl)₂): Toxic and corrosive. Reacts with water to produce HCl gas. Handle with extreme care in a fume hood.

  • Byproducts: The reactions generate toxic and corrosive gases (HCl, SO₂, CO). An alkali trap is mandatory to neutralize these off-gases.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

Conclusion

The synthesis of this compound from 5-chlorothiophene-2-carboxylic acid is a well-established and highly efficient process, crucial for the production of important pharmaceuticals. The use of thionyl chloride is the most common method, providing high yields and purity.[2][3][6] Careful control of reaction conditions, particularly temperature, and adherence to strict safety protocols are essential for a successful and safe synthesis. The detailed protocols and data presented in this guide serve as a valuable resource for chemists and researchers in the field.

References

Physical and spectral data of 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive physical and spectral data for 5-Chlorothiophene-2-carbonyl chloride, a key intermediate in the synthesis of pharmaceuticals, such as the anticoagulant Rivaroxaban, and other fine chemicals.[1][2] This document outlines detailed experimental protocols for its synthesis and characterization, facilitating its application in research and development.

Core Physical and Chemical Properties

This compound is a light orange to yellow, or even green, clear liquid at room temperature. It is sensitive to moisture and should be stored under an inert atmosphere at 2-8°C.

PropertyValue
Molecular Formula C₅H₂Cl₂OS
Molecular Weight 181.04 g/mol
CAS Number 42518-98-9
Melting Point 4 °C
Boiling Point 122-127 °C / 16 Torr
Density 1.5 g/cm³
Refractive Index n20/D 1.61
Appearance Light orange to yellow to green clear liquid

Spectral Data Analysis

Detailed spectral data is crucial for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
TypeSolventChemical Shift (δ) and Coupling Constant (J)
¹H NMR CDCl₃δ = 7.80 (d, J = 4 Hz, 1H), 7.06 (d, J = 4 Hz, 1H)[3]
¹³C NMR CDCl₃δ = 158.5, 143.1, 137.5, 134.9, 128.3[3]
Mass Spectrometry (MS)
TechniqueKey m/z Values
GC-MS (EI⁺) 180, 182, 184[4]
Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for monitoring the synthesis of this compound from its carboxylic acid precursor. The key transformation to observe is the disappearance of the broad O-H stretching band of the carboxylic acid (around 2500–3000 cm⁻¹) and the appearance of a sharp, strong C=O stretching band for the carbonyl chloride at a higher wavenumber (approximately 1800 cm⁻¹).[5]

Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the chlorination of 5-chloro-2-thiophenecarboxylic acid.[5]

Synthesis of this compound using Thionyl Chloride

This protocol describes the synthesis using thionyl chloride as the chlorinating agent in a nonpolar solvent.[6]

Materials:

  • 5-chloro-2-thiophenecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂) or another suitable nonpolar solvent

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel equipped with a stirrer and under an inert gas atmosphere, add 5-chloro-2-thiophenecarboxylic acid and dichloromethane.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).[7]

  • Cool the mixture to a temperature below 0°C using an ice bath.[6]

  • Slowly add thionyl chloride (a molar excess, typically 1.1-1.3 equivalents) to the reaction mixture, maintaining the temperature below 0°C.[6][7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-30 minutes.[6]

  • Heat the mixture to reflux and maintain for 1-3 hours.[6] The reaction progress can be monitored by FT-IR spectroscopy for the disappearance of the carboxylic acid's O-H stretch.[5][7]

  • Once the reaction is complete, remove the solvent and excess thionyl chloride by distillation.[4]

  • The crude product is then purified by reduced pressure distillation (80-90 °C/5 mmHg) to yield this compound as a colorless to pale yellow liquid.[4] This method often results in high yield and purity, potentially avoiding the need for further purification.[6]

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product cluster_qc Quality Control Start 5-chloro-2-thiophenecarboxylic acid + Thionyl Chloride + Dichloromethane Reaction Chlorination Reaction (Reflux, 1-3h) Start->Reaction Catalytic DMF Distillation Solvent & Excess Reagent Removal (Distillation) Reaction->Distillation Purification Reduced Pressure Distillation Distillation->Purification Product This compound Purification->Product QC Spectroscopic Analysis (NMR, IR, MS) Product->QC

Caption: Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophene-2-carbonyl chloride is a pivotal intermediate in modern synthetic chemistry, particularly valued in the pharmaceutical and agrochemical industries.[1] Its utility stems from the dual reactivity conferred by the acyl chloride group and the chlorinated thiophene (B33073) ring.[2] This bifunctionality allows for its use as a potent acylating agent to introduce the 5-chlorothiophene-2-carbonyl moiety into a wide array of molecules.[3] Notably, it is a key building block in the synthesis of the anticoagulant drug Rivaroxaban.[4]

However, the high reactivity of this compound also presents significant challenges in terms of its stability and handling. A thorough understanding of its reactivity profile and degradation pathways is crucial for optimizing synthetic routes, ensuring product purity, and establishing appropriate storage and handling protocols. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, supported by available data, detailed experimental protocols for its assessment, and visualizations of key chemical processes.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is presented below. This information is essential for its identification, characterization, and purity assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₂Cl₂OS[5]
Molecular Weight 181.04 g/mol [5]
CAS Number 42518-98-9[5]
Appearance Colorless to light yellow/orange liquid[1]
Melting Point 4 °C[4]
Boiling Point 122-127 °C at 16 Torr[4]
Density ~1.50 g/cm³[4]
Refractive Index ~1.6040 to 1.6080[4]
Solubility Slightly soluble in water; Soluble in chloroform (B151607) and methanol[4]
Sensitivity Moisture sensitive, Hygroscopic[4]

Table 2: Spectroscopic Data for this compound

TechniqueObserved FeaturesReference(s)
¹H NMR δ = 7.99 (d, J = 4 Hz, 1H), 6.86 (d, J = 4 Hz, 1H) (in PhCl/CDCl₃)[6]
FT-IR (C=O Stretch) Strong absorption around 1800 cm⁻¹[2]
GC-MS Molecular ion peak (M⁺) and characteristic isotopic pattern for two chlorine atoms[2]

Reactivity Profile

This compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it a highly effective acylating agent.[7] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Hydrolysis

The most significant aspect of its reactivity in terms of handling and stability is its vigorous reaction with water.[7] This hydrolysis reaction leads to the formation of 5-chlorothiophene-2-carboxylic acid and hydrogen chloride gas, resulting in the degradation of the starting material and the introduction of acidic impurities.[2] Due to this high moisture sensitivity, all manipulations of this compound require strictly anhydrous conditions.[8]

Hydrolysis CTCC This compound Intermediate Tetrahedral Intermediate CTCC->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate CTCA 5-Chlorothiophene-2-carboxylic acid Intermediate->CTCA Elimination of Cl⁻ HCl Hydrogen Chloride (HCl) Intermediate->HCl

Caption: Hydrolysis of this compound.

Reactions with Other Nucleophiles

Beyond its reaction with water, this compound readily reacts with other nucleophiles, a property exploited in organic synthesis.

  • Alcohols: Reacts with alcohols to form esters.

  • Amines: Reacts with ammonia (B1221849) and primary or secondary amines to yield primary, secondary, or tertiary amides, respectively.[7]

  • Carboxylates: Can react with carboxylate salts to form acid anhydrides.[7]

These reactions are typically rapid and exothermic. The general reactivity trend for acyl chlorides with common nucleophiles is: Amines > Alcohols > Water.

Stability Assessment

The stability of this compound is intrinsically linked to its high reactivity. Its primary degradation pathway is hydrolysis.[2] Therefore, assessing its stability involves quantifying its susceptibility to moisture and thermal stress.

Moisture Sensitivity

The compound is described as "moisture sensitive" and "hygroscopic".[4] This necessitates storage under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers in a cool, dry place.[5]

Thermal Stability

Experimental Protocols

The following section details experimental protocols that can be employed to quantitatively assess the reactivity and stability of this compound. These are based on established methods for acyl chlorides and can be adapted for this specific compound.

Protocol for Quantifying Hydrolysis Rate by Conductivity Measurement

This method relies on the increase in conductivity due to the formation of ionic species (H⁺ and Cl⁻) during hydrolysis.

Materials:

  • This compound

  • High-purity, anhydrous acetone (B3395972)

  • Deionized water

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in anhydrous acetone at a known concentration.

  • Equilibrate a specific volume of an acetone-water mixture in the constant temperature bath to the desired reaction temperature.

  • Calibrate the conductivity meter.

  • Initiate the reaction by injecting a small, known volume of the this compound stock solution into the acetone-water mixture with vigorous stirring.

  • Record the conductivity at regular time intervals until a stable reading is achieved (indicating reaction completion).

  • The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity (ln(G∞ - Gt)) against time. The slope of the resulting linear plot will be equal to -k.[3]

Hydrolysis_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution (in anhydrous acetone) Initiate Initiate Hydrolysis Prep_Stock->Initiate Equilibrate_Solvent Equilibrate Acetone-Water Mixture at Temp. Equilibrate_Solvent->Initiate Calibrate Calibrate Conductivity Meter Record Record Conductivity vs. Time Calibrate->Record Initiate->Record Plot Plot ln(G∞ - Gt) vs. Time Record->Plot Calculate Determine Rate Constant (k) from Slope Plot->Calculate

Caption: Workflow for Hydrolysis Rate Determination.

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method can be developed to quantify the degradation of this compound over time under various stress conditions.

Forced Degradation Study:

  • Acidic/Basic Hydrolysis: Dissolve the compound in a suitable organic solvent and treat with dilute HCl or NaOH at room temperature and elevated temperatures.

  • Oxidative Degradation: Treat the compound in solution with a reagent like hydrogen peroxide.

  • Thermal Degradation: Expose a solid or solution sample to elevated temperatures.

  • Photolytic Degradation: Expose a solution of the compound to UV light.

HPLC Method Development:

  • Column and Mobile Phase Selection: A reverse-phase C18 column is a common starting point. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength where both the parent compound and its primary degradant (5-chlorothiophene-2-carboxylic acid) have significant absorbance.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Stability Study Procedure:

  • Store aliquots of this compound under various conditions (e.g., different temperatures and humidity levels).

  • At specified time points, withdraw a sample and dilute it with a suitable solvent.

  • Inject the sample into the HPLC system.

  • Quantify the amount of this compound remaining and the amount of 5-chlorothiophene-2-carboxylic acid formed.

  • Plot the concentration of the parent compound versus time to determine the degradation rate and shelf-life.

Stability_Study_Workflow cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_data Stability Assessment Stress_Conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) Analyze_Samples Analyze Stressed Samples Stress_Conditions->Analyze_Samples Develop_Method Develop Stability-Indicating HPLC Method Develop_Method->Analyze_Samples Quantify Quantify Parent and Degradants Analyze_Samples->Quantify Determine_Kinetics Determine Degradation Kinetics and Shelf-life Quantify->Determine_Kinetics

Caption: Workflow for a Stability-Indicating HPLC Study.

Conclusion

This compound is a highly valuable yet challenging reagent due to its pronounced reactivity and moisture sensitivity. A comprehensive understanding of its chemical properties, reactivity profile, and stability is paramount for its effective and safe use in research and development. The data and protocols presented in this guide offer a framework for the systematic evaluation of this important synthetic intermediate. By employing rigorous handling techniques and quantitative analytical methods, researchers can harness the synthetic potential of this compound while ensuring the quality and integrity of their work.

References

5-Chlorothiophene-2-carbonyl chloride: A Technical Guide to Safe Handling, Storage, and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, handling protocols, and storage precautions for 5-Chlorothiophene-2-carbonyl chloride (CAS No: 42518-98-9). The following sections detail the hazards associated with this compound and outline the necessary measures to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is a corrosive substance that poses significant health risks upon exposure. It can cause severe skin burns, serious eye damage, and may lead to respiratory irritation.[1][2] It is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1B / 1CH314: Causes severe skin burns and eye damage.[1][2][3][4]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[3][4][5]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation.[1][2]
Corrosive to metals1H290: May be corrosive to metals.[4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C5H2Cl2OS[1][6]
Molecular Weight 181.03 - 181.04 g/mol [1][6]
Appearance Colourless to Pale Yellow or Light orange to Yellow to Green clear liquid/oil.[6]
Melting Point 4°C[1][7]
Boiling Point 220-225°C; 122-127°C at 16 Torr[1][7]
Density 1.50 g/cm³[4][7]
Flash Point 89.2 °C[7]
Refractive Index 1.6040 to 1.6080; ~1.61[4][7]
Solubility Slightly soluble in water. Soluble in Chloroform and Methanol (Slightly).[7]
Stability Stable under normal conditions, but sensitive to moisture and hygroscopic.[4][7]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory to prevent exposure.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear chemically impermeable gloves.

    • Clothing: A lab coat or chemically resistant apron should be worn. For tasks with a higher risk of splashing, a fully protective impervious suit is recommended.[3]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[8]

A logical workflow for ensuring safety when handling this chemical is outlined in the diagram below.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection Identifies Hazards fume_hood Work in a Fume Hood ppe_selection->fume_hood Ready for Handling spill_kit Ensure Spill Kit is Available spill_kit->fume_hood avoid_contact Avoid Skin/Eye Contact fume_hood->avoid_contact avoid_inhalation Avoid Inhalation of Vapors avoid_contact->avoid_inhalation decontaminate Decontaminate Work Area avoid_inhalation->decontaminate Procedure Complete wash_hands Wash Hands Thoroughly decontaminate->wash_hands waste_disposal Dispose of Waste Properly wash_hands->waste_disposal

Caption: Workflow for Safe Handling.

Storage and Stability

Proper storage is crucial to maintain the integrity of the chemical and prevent hazardous situations.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place away from sources of ignition.[1][4] The recommended storage temperature is between 2-8°C.[7][9]

  • Container: Keep the container tightly closed and store in the original, corrosive-resistant container.[1][4]

  • Incompatible Materials: Store away from strong bases, oxidizing agents, and water/moisture.[2][3] The substance is sensitive to moisture and may decompose in contact with water, liberating toxic gases.[4][7]

  • Security: Store in a locked-up area.[1][2][3][4][8]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear full personal protective equipment, including respiratory protection.[1][8] Ensure adequate ventilation and remove all sources of ignition.[1][8]

  • Environmental Precautions: Prevent the chemical from entering drains, waterways, or soil.[1][8]

  • Containment and Clean-up: For small spills, absorb with an inert material such as sand, diatomite, or acid binders.[3] Collect the absorbed material into a suitable, closed container for disposal.[1]

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with running water for at least 15 minutes. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][8]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][8]

  • Unsuitable Extinguishing Media: Water may be unsuitable in some situations.[4]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, sulfur oxides, and hydrogen chloride.[1][2]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][8]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste. All disposal practices must comply with federal, state, and local regulations.[1][8] Contact a licensed professional waste disposal service to dispose of this material.

Toxicological Information

The logical relationship for assessing and mitigating exposure risk is depicted in the diagram below.

Exposure Risk Mitigation Pathway cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response identify_hazards Identify Chemical Hazards (Corrosive, Irritant) assess_exposure Assess Potential Exposure Routes (Inhalation, Skin/Eye Contact, Ingestion) identify_hazards->assess_exposure eng_controls Engineering Controls (Fume Hood, Ventilation) assess_exposure->eng_controls Mitigate ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess_exposure->ppe Mitigate admin_controls Administrative Controls (SOPs, Training) assess_exposure->admin_controls Mitigate first_aid First Aid Procedures eng_controls->first_aid If controls fail spill_response Spill Response Protocol eng_controls->spill_response If controls fail ppe->first_aid If controls fail ppe->spill_response If controls fail admin_controls->first_aid If controls fail admin_controls->spill_response If controls fail

Caption: Pathway for Mitigating Exposure Risk.

References

Molecular weight and formula of 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chlorothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its significant application in the synthesis of the anticoagulant drug, Rivaroxaban.

Chemical Identity and Physical Properties

This compound is a reactive acyl chloride containing a thiophene (B33073) ring. Its properties make it a versatile reagent in organic synthesis.[1][2][3]

PropertyValueCitations
Molecular Formula C₅H₂Cl₂OS[4][5][6]
Molecular Weight 181.04 g/mol [4][5]
CAS Number 42518-98-9[1][5][6]
Appearance Colorless to light yellow or light orange clear liquid/oil[3][7]
Purity Typically ≥97-98%; high-purity grades (≥99.9%) are achievable[6][8]
Melting Point 4 °C
Boiling Point 225 °C
Density 1.5 g/cm³
Solubility Slightly soluble in water; soluble in organic solvents[9]
Stability Moisture sensitive; should be stored under an inert atmosphere[6]
Synonyms 5-Chloro-2-thenoyl chloride, this compound[6][10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

TechniqueDataCitations
¹H NMR (400 MHz, CDCl₃): δ = 7.80 (d, J = 4 Hz, 1H), 7.06 (d, J = 4 Hz, 1H)[11]
¹³C NMR (100 MHz, CDCl₃): δ = 158.5, 143.1, 137.5, 134.9, 128.3[11]
Mass Spectrometry GC-MS (EI+ m/z): 180, 182, 184
FT-IR Characterized by the disappearance of the broad O-H stretch from the starting carboxylic acid and the appearance of a sharp, strong C=O stretch characteristic of the acyl chloride. This technique is effective for monitoring reaction progress.[1]

Synthesis of this compound

The most common and well-documented method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid.[1] Thionyl chloride (SOCl₂) is a frequently used and effective chlorinating agent for this transformation.[1]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is based on the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride in a suitable solvent.

Materials:

  • 5-chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (B28343) (or another nonpolar solvent like dichloromethane)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Reaction vessel (e.g., three-necked flask) equipped with a stirrer, reflux condenser, and a gas outlet to a scrubbing system.

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), add 5-chlorothiophene-2-carboxylic acid and toluene.

  • Stir the mixture and slowly heat to 80-85°C.[12]

  • Slowly add thionyl chloride dropwise to the mixture. The addition should take approximately 1 hour.[12] A catalytic amount of DMF can also be added.[11]

  • After the addition is complete, continue to raise the temperature to reflux (around 95-105°C in toluene) and maintain for 1-3 hours.[12]

  • Monitor the reaction progress using FT-IR spectroscopy by observing the disappearance of the O-H band of the carboxylic acid.[1]

  • Once the reaction is complete, cool the solution to 50-60°C.[12]

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.[12][13]

  • The crude product can be purified by vacuum distillation to yield high-purity this compound.[11]

G A 5-Chlorothiophene- 2-carboxylic Acid C Reaction Vessel (Nonpolar Solvent, e.g., Toluene) A->C B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C D Heating and Reflux (1-3 hours) C->D Reaction E Distillation (Removal of excess reagent and solvent) D->E Workup F 5-Chlorothiophene- 2-carbonyl chloride E->F Purification

Synthesis workflow for this compound.

Application in the Synthesis of Rivaroxaban

This compound is a crucial intermediate for the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[13][14] The synthesis involves the N-acylation of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one with this compound.[15]

Experimental Protocol: N-acylation for Rivaroxaban Synthesis

This protocol outlines the reaction of the amine intermediate with this compound.

Materials:

  • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (or its hydrochloride salt)

  • This compound (as a solution in a nonpolar solvent like toluene or dichloromethane)

  • A suitable base (e.g., triethylamine (B128534) (TEA), pyridine, or sodium carbonate)

  • Anhydrous dichloromethane (B109758) or a solvent mixture (e.g., water and acetone)

Procedure:

  • Dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one and a base (e.g., TEA) in anhydrous dichloromethane.[13]

  • Cool the mixture to 0°C in an ice bath.[13]

  • Slowly add a solution of this compound in anhydrous dichloromethane to the cooled mixture.[13]

  • After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[13]

  • Upon completion, the reaction mixture is typically quenched with water.[15]

  • The product, Rivaroxaban, is then isolated through extraction with an organic solvent (e.g., dichloromethane), followed by drying of the organic phase, filtration, and evaporation of the solvent.[16]

  • The crude product can be purified by recrystallization from a suitable solvent like acetic acid.[16]

G A 5-Chlorothiophene- 2-carbonyl chloride C Reaction Vessel (Dichloromethane, Base, 0°C to RT) A->C B (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin -3-yl)phenyl)morpholin-3-one B->C D Quenching and Extraction C->D N-acylation E Recrystallization D->E Isolation F Rivaroxaban E->F Purification

Reaction pathway for the synthesis of Rivaroxaban.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard StatementGHS ClassificationPrecautionary MeasuresCitations
Causes severe skin burns and eye damage.[4]Skin Corrosion/Irritation (1B)Wear protective gloves, clothing, eye, and face protection. In case of contact, rinse immediately with plenty of water. Seek immediate medical attention.[8]
Causes serious eye damage.[4]Serious Eye Damage (1)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
May be corrosive to metals.[4]Corrosive to Metals (1)Keep only in original container. Absorb spillage to prevent material damage.[10]
Handling and Storage Handle in a well-ventilated area or under a chemical fume hood. Store in a cool, dry place under an inert atmosphere, away from moisture.[6]

References

The Synthesis of Rivaroxaban: A Deep Dive into its Core Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Rivaroxaban (B1684504), an orally active direct factor Xa inhibitor, is a cornerstone in the prevention and treatment of thromboembolic disorders. Its complex molecular architecture necessitates a multi-step synthesis, the efficiency and purity of which are critically dependent on the strategic selection and preparation of key intermediates. This technical guide provides a detailed exploration of the pivotal intermediates in the synthesis of Rivaroxaban, offering comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

Core Intermediates: The Building Blocks of Rivaroxaban

The synthesis of Rivaroxaban typically converges on the formation of a crucial amide bond between an advanced amine intermediate and an activated thiophene (B33073) carboxylic acid. The primary intermediates that are central to most manufacturing processes are:

  • 4-(4-Aminophenyl)morpholin-3-one (1): This molecule serves as a foundational building block, providing the morpholinone- substituted aniline (B41778) moiety.

  • (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (2): Often referred to as the "amine intermediate," this chiral compound contains the core oxazolidinone ring and is the penultimate precursor to Rivaroxaban. It is frequently used in salt form (e.g., hydrochloride or perchlorate) to improve stability and handling.

  • 5-Chlorothiophene-2-carboxylic acid (3) and its activated form, 5-Chlorothiophene-2-carbonyl chloride (4): These reagents provide the characteristic chlorothiophene cap of the Rivaroxaban molecule.

  • (R)-Epichlorohydrin (5): A key chiral starting material for the construction of the (S)-oxazolidinone ring.

  • 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione (6): A phthalimide-protected amine intermediate that is deprotected to yield the crucial amine intermediate (2).

Synthetic Pathways and Logical Relationships

The synthesis of Rivaroxaban can be approached through several convergent strategies. The following diagrams illustrate the logical flow of two common synthetic routes, highlighting the relationships between the key intermediates.

Rivaroxaban_Synthesis_Pathway_1 cluster_0 Route A: Phthalimide Protection A 4-(4-Aminophenyl)morpholin-3-one (1) E 2-(((S)-2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindole-1,3-dione A->E B (R)-Epichlorohydrin (5) D 2-(((S)-2-Oxiran-2-yl)methyl)isoindole-1,3-dione B->D Reaction with Phthalimide C Phthalimide D->E Ring Opening F 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione (6) E->F Cyclization (e.g., CDI) G (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (2) F->G Deprotection (e.g., Hydrazine) I Rivaroxaban G->I H This compound (4) H->I Acylation

Diagram 1: Synthetic Route via Phthalimide Protection

Rivaroxaban_Synthesis_Pathway_2 cluster_1 Route B: Direct Amination J 4-(4-Aminophenyl)morpholin-3-one (1) L (R)-1-chloro-3-((4-(3-oxomorpholino)phenyl)amino)propan-2-ol J->L K (R)-Epichlorohydrin (5) K->L Ring Opening M (S)-4-(4-(oxiran-2-ylmethyl)phenyl)morpholin-3-one L->M Epoxidation O Protected (S)-4-(4-(3-amino-2-hydroxypropyl)phenyl)morpholin-3-one M->O Ring Opening with Protected Amine N Protected Amine (e.g., Boc-amine) P Protected (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one O->P Cyclization Q (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (2) P->Q Deprotection S Rivaroxaban Q->S R This compound (4) R->S Acylation

Diagram 2: Alternative Synthetic Route with Direct Amination

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of key Rivaroxaban intermediates.

Intermediate Starting Materials Key Reagents/Catalysts Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
4-(4-Nitrophenyl)morpholin-3-one p-Nitroaniline, Dichloroethyl ether--Reflux2.582-
4-(4-Aminophenyl)morpholin-3-one (1) 4-(4-Nitrophenyl)morpholin-3-onePd/C, H₂Ethanol (B145695)60397.8-
This compound (4) 5-Chlorothiophene-2-carboxylic acidThionyl chloride, DMFDichloromethane (B109758)404100>99.9 (GC)
2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione (6) 4-(4-Isocyanatophenyl)morpholin-3-one (B8027378), (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dioneMagnesium iodide etherateButyl acetate (B1210297)120494.5>98.8 (HPLC)
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (2) Intermediate 6 Methylamine (B109427)Methanol (B129727)60-654-685>99.8 (HPLC)

Detailed Experimental Protocols

Synthesis of 4-(4-Aminophenyl)morpholin-3-one (1)

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

To a suitable reactor, 13.8 g (0.1 mol) of p-nitroaniline and 17.7 g (0.12 mol) of dichloroethyl ether are added. The mixture is heated to reflux and maintained for 2.5 hours. After cooling, the resulting solid is washed with acetone (B3395972) and dried to yield 4-(4-nitrophenyl)-morpholine. This intermediate is then oxidized. For example, 20.8 g (0.1 mol) of 4-(4-nitrophenyl)-morpholine, 22.5 g (0.25 mol) of tert-butyl hydroperoxide, and 2.3 g of ethyl acetoacetate (B1235776) manganese salt are refluxed in tetrahydrofuran (B95107) for 4.5 hours to produce 4-(4-nitrophenyl)-morpholin-3-one.[1]

Step 2: Reduction to 4-(4-Aminophenyl)morpholin-3-one (1)

In an autoclave, 1.57 g of 4-(4-nitrophenyl)-3-morpholinone is suspended in 20 mL of absolute ethanol, and 0.37 g of palladium on carbon (Pd/C) is added.[2] The vessel is purged with hydrogen gas three times. The reaction is carried out under a hydrogen pressure of 0.4 MPa at 60°C with stirring for 3 hours.[2] Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is recrystallized from ethanol to afford 4-(4-aminophenyl)-3-morpholinone with a yield of 97.8%.[2]

Synthesis of this compound (4)

To a dry four-necked flask equipped with a stirrer, thermometer, and an alkali solution absorption system, 100 g of dichloromethane, 16.5 g (0.1 mol) of 5-chlorothiophene-2-carboxylic acid, 1 drop of N,N-dimethylformamide (DMF), and 15 g of thionyl chloride are added.[3] The reaction mixture is stirred at 40°C for 4 hours.[3] After the reaction is complete, the dichloromethane and excess thionyl chloride are removed by distillation. The residue is then subjected to reduced pressure distillation (80-90°C / 5 mmHg) to obtain 18.0 g of colorless liquid this compound, with a yield of 100.0% and a GC purity of 99.98%.[3]

Synthesis of 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione (6)

(S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (3.69 g, 18.14 mmol, 1.05 eq.) and 4-(4-isocyanatophenyl)morpholin-3-one (3.77 g, 17.29 mmol) are dissolved in 70 mL of butyl acetate and heated to 120°C.[4] A solution of magnesium iodide in diethyl ether (0.3 mmol, 0.3 mL) is then added, and the mixture is allowed to react for 4 hours.[4] The resulting white solid is collected by filtration to give 6.88 g of the title compound (yield: 94.50%).[4] The product purity as determined by HPLC is 98.85%.[4]

Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (2)

A solution of 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione (6) (100 g, 0.23 mol) in 700 mL of methanol is treated with a 40% aqueous solution of methylamine (102 mL) at 25–30°C.[5] The reaction mixture is heated to 60–65°C and stirred for 4-6 hours, with the reaction progress monitored by HPLC.[5] After cooling to 25–30°C, the pH of the reaction mass is adjusted to 1-2 with concentrated hydrochloric acid. The precipitated solid is filtered and washed with methanol to give the crude hydrochloride salt of the title compound. The crude product is dissolved in a mixture of methanol and dichloromethane, and the pH is adjusted to 8–9 with triethylamine (B128534) to afford the free base as a white solid (yield: 85.0%).[5]

Final Synthesis of Rivaroxaban

The final step involves the acylation of the amine intermediate (2) with this compound (4). A solution of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (2) (100 g, 0.30 mol), water (300 ml), triethylamine (60 g, 0.60 mol), and acetonitrile (B52724) (500 ml) is cooled to 5-10°C.[5] To this solution, this compound syrup (65 g, 0.38 mol) is added while maintaining the temperature.[5] The reaction mixture is stirred at 10–15°C for 2–3 hours. Upon completion, water is added, and the mixture is heated to 65°C before being cooled to 25–30°C to induce crystallization, yielding Rivaroxaban.[5]

References

The Thiophene Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, consistently contributing to the discovery and development of a wide array of therapeutic agents. Its unique physicochemical properties, including its aromaticity, electron-rich nature, and ability to act as a bioisostere of the phenyl ring, make it a versatile building block for modulating biological activity and optimizing pharmacokinetic profiles.[1][2][3] Thiophene-based compounds have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs for treating a variety of conditions, including cancer, infectious diseases, and neurological disorders.[1][4] In fact, the thiophene moiety was ranked 4th in the US FDA drug approval of small drug molecules, with approximately seven drug approvals in the last decade.[1][5] This technical guide provides a comprehensive overview of thiophene-based building blocks in medicinal chemistry, focusing on their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential.

Synthetic Methodologies: Building the Thiophene Core

The construction of the thiophene ring is a well-established area of organic synthesis, with several named reactions providing efficient routes to a diverse range of substituted thiophenes.

One of the most prominent methods is the Gewald reaction , a multi-component condensation that yields highly functionalized 2-aminothiophenes.[2][3] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base.[2][3]

A general, one-pot synthesis protocol for 2-aminothiophenes is as follows:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.2 eq).

  • Add a suitable solvent, such as ethanol (B145695) or methanol.

  • Add a catalytic amount of a base, such as morpholine (B109124) or triethylamine (B128534) (10-20 mol%).

  • Stir the reaction mixture at a temperature ranging from room temperature to 50°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified by standard techniques such as filtration and recrystallization.[2]

Another classical approach is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[1]

Thiophene-Based Drugs: A Look at Quantitative Data

The versatility of the thiophene scaffold is evident in the range of approved drugs that incorporate this moiety. The following tables summarize key quantitative data for some prominent examples.

Pharmacokinetic Parameters of Thiophene-Containing Drugs
DrugTherapeutic AreaHalf-life (t½)BioavailabilityCmax
Olanzapine (B1677200) Antipsychotic21-54 hours[1]~60% (oral)[6]~6 hours (oral)[7]
Rivaroxaban Anticoagulant5-9 hours (young adults), 11-13 hours (elderly)[8]80-100% (10 mg dose)[8][9]2-4 hours[8][9]
Ticlopidine Antiplatelet~80%[10]~
In Vitro Activity of Thiophene-Based Kinase Inhibitors
Compound SeriesTarget Kinase(s)Key Quantitative DataReference
Thieno[2,3-d]pyrimidine DerivativesPI3Kβ, PI3KγIIIa (R=3-OH): 62% inhibition of PI3Kβ, 70% inhibition of PI3Kγ (at 10 µM)[1]
VIb (R=3-OH, 5-OCH3): 72% inhibition of PI3Kβ, 84% inhibition of PI3Kγ (at 10 µM)[1]
Thieno[2,3-d]pyrimidine DerivativesEGFR (WT and T790M mutant)Compound with 2-(4-methoxyphenyl) and 4-(3-chloro-4-fluoroanilino) substitution: IC50 = 0.05 µM (WT), 0.12 µM (T790M)[1]
2-Amino-3-cyanothiophene DerivativesSTAT3Compound 6f: KD = 0.46 µM (binding to STAT3 SH2 domain)[11]
Benzo[b]thiophene 1,1-dioxide DerivativesSTAT3Compound 4: IC50 = 0.33 - 0.75 µM (across various cancer cell lines)[12]

Signaling Pathways and Mechanisms of Action

Thiophene-based drugs exert their therapeutic effects by modulating a variety of biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

Ticlopidine: Inhibition of Platelet Aggregation

Ticlopidine is an antiplatelet agent that functions as a prodrug.[2][13][10] Its active metabolite irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelet surfaces.[10] This blockade prevents ADP-mediated activation of the glycoprotein (B1211001) IIb/IIIa complex, which is essential for fibrinogen binding and subsequent platelet aggregation.[2][7]

Ticlopidine_Mechanism Ticlopidine Ticlopidine (Prodrug) Active_Metabolite Active Metabolite Ticlopidine->Active_Metabolite Hepatic Metabolism (CYP450) P2Y12 P2Y12 Receptor (on platelet) Active_Metabolite->P2Y12 Irreversible Inhibition GPIIb_IIIa_inactive Inactive GPIIb/IIIa Complex P2Y12->GPIIb_IIIa_inactive Activates ADP ADP ADP->P2Y12 Binds to GPIIb_IIIa_active Active GPIIb/IIIa Complex GPIIb_IIIa_inactive->GPIIb_IIIa_active Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet_Aggregation Mediates Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active Binds to

Mechanism of action of the antiplatelet drug Ticlopidine.

Experimental Workflows

The discovery and development of thiophene-based drugs involve a series of well-defined experimental workflows.

High-Throughput Screening (HTS) for Kinase Inhibitors

A common workflow for identifying novel kinase inhibitors from a compound library involves a multi-stage process, often starting with a high-throughput primary screen followed by more detailed secondary and tertiary assays.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Assays cluster_2 Tertiary Assays Compound_Library Thiophene Compound Library HTS_Assay High-Throughput Kinase Assay (e.g., Fluorescence-based) Compound_Library->HTS_Assay Hit_Identification Hit Identification (Active Compounds) HTS_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Selectivity_Profiling->Cell_Based_Assays Lead_Candidate Lead Candidate Selection Cell_Based_Assays->Lead_Candidate

A typical high-throughput screening workflow for kinase inhibitors.

Structure-Activity Relationships (SAR)

The biological activity of thiophene derivatives can be finely tuned by modifying the substitution pattern on the thiophene ring and appended functionalities. SAR studies are critical for optimizing potency, selectivity, and pharmacokinetic properties.

SAR of Thieno[2,3-d]pyrimidine-based PI3K Inhibitors

For a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, the substitution on the 2-phenyl ring significantly impacts their inhibitory activity against PI3K isoforms.

SAR_PI3K cluster_R Substitution at 2-Phenyl Ring Core Thieno[2,3-d]pyrimidine Core R_3OH 3-OH (Good Activity) Core->R_3OH Modification R_3OH_5OCH3 3-OH, 5-OCH3 (Enhanced Activity) Core->R_3OH_5OCH3 Modification R_4OH 4-OH (Low Activity) Core->R_4OH Modification R_3OCH3 3-OCH3 (Moderate Activity) Core->R_3OCH3 Modification R_3OH->R_3OH_5OCH3 Addition of 5-OCH3 Improves Potency

Logical relationships in the SAR of thienopyrimidine PI3K inhibitors.

Detailed Experimental Protocols

Synthesis of Olanzapine

Olanzapine can be synthesized by reacting 4-amino-2-methyl-10H-thieno-[2,3-b][1][10]benzodiazepine with N-methylpiperazine.[14]

  • Charge a three-necked round-bottom flask with 4-amino-2-methyl-10H-thieno-[2,3-b][1][10]benzodiazepine (1.0 eq), N-methylpiperazine (2.5 vol), and 1-propanol (B7761284) (3 vol).[14]

  • Heat the reaction mixture to 110°C under a nitrogen atmosphere and reflux overnight.[14]

  • Cool the reaction mixture to below 50°C.[14]

  • Add water (3 vol) to precipitate the solid product.[14]

  • Isolate the precipitated olanzapine by filtration and dry in vacuo.[14]

Cell Viability MTT Assay for Anticancer Screening

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[15][16]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15][16]

  • Treat the cells with serial dilutions of the thiophene-based test compound and incubate for an additional 24-72 hours.[15]

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[15][16]

  • Remove the MTT-containing medium and add DMSO to dissolve the formazan (B1609692) crystals.[15][16]

  • Measure the absorbance at 490-570 nm using a microplate reader.[15][16]

  • Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[15]

Conclusion

Thiophene-based building blocks continue to be a rich source of innovation in medicinal chemistry. Their synthetic tractability, coupled with their favorable physicochemical and biological properties, ensures their continued relevance in the quest for novel therapeutics. A thorough understanding of their synthesis, quantitative biological data, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the full potential of this remarkable heterocyclic scaffold. The continued exploration of thiophene chemistry will undoubtedly lead to the discovery of new and improved medicines for a wide range of human diseases.

References

Methodological & Application

Application Notes: Amide Bond Formation Using 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophene-2-carbonyl chloride is a highly reactive organochlorine compound widely utilized as a key building block in synthetic organic chemistry.[1] Its structure, featuring a thiophene (B33073) ring substituted with both a chlorine atom and a reactive acyl chloride group, makes it an efficient acylating agent for the synthesis of a variety of amides and esters.[2] This reactivity is fundamental to its application in the pharmaceutical and agrochemical industries for constructing more complex molecules.[1][2] Notably, it is a critical intermediate in the synthesis of the anticoagulant medication Rivaroxaban.[2][3] Beyond pharmaceuticals, its derivatives are explored in materials science for the development of conductive polymers and in the formulation of herbicides and fungicides.[1][4][5]

Chemical Properties and Safety Information

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][6] It is soluble in many organic solvents but reacts vigorously with water, alcohols, and ammonia.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 42518-98-9[2][7]
Molecular Formula C₅H₂Cl₂OS[7][8]
Molecular Weight 181.04 g/mol [2][7][8]
Appearance Colorless to light yellow liquid[1][6]
Boiling Point 220-225 °C[8]
Melting Point 4 °C[6][8]
Density ~1.50 g/cm³[6]
Flash Point 89.2 °C[6]

Safety Precautions

This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[7][8][9][10] It is also toxic upon inhalation, ingestion, or skin contact and may cause respiratory irritation.[1][8] Handling should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[8][9][11] Ensure that eyewash stations and safety showers are readily accessible.[9] Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases, water, and alcohols.[1][9][10]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via Schotten-Baumann Reaction

This protocol describes a general method for the acylation of a primary or secondary amine with this compound. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Acyl Chloride: Cool the stirring solution to 0 °C using an ice bath. Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise via a dropping funnel over 15-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the final product.

Table 2: Representative Reaction Parameters for Amide Formation

Reactant 1Reactant 2BaseSolventTemperatureTime (h)
This compoundPrimary/Secondary AmineTEA or DIEADCM or THF0 °C to RT2 - 16
Protocol 2: Synthesis of this compound

The acyl chloride is most commonly prepared by treating its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1][2] This method is known for its high yield and purity.[2][13]

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous nonpolar solvent (e.g., Dichloromethane or Carbon Tetrachloride)[13]

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Reflux condenser, heating mantle, and standard distillation glassware

Procedure:

  • Reaction Setup: To a dry flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 5-Chlorothiophene-2-carboxylic acid (1.0 eq.) and the anhydrous solvent.

  • Addition of Reagents: Add a catalytic amount of DMF. Slowly add thionyl chloride (1.5-2.0 eq.) to the suspension at room temperature.[14] A patent describes adding the carboxylic acid in batches to the thionyl chloride at <0 °C.[13]

  • Reaction: Heat the mixture to reflux (typically around 40 °C for DCM) and maintain for 1-4 hours.[13][14] The reaction is complete when the evolution of gas ceases and the solution becomes clear.

  • Isolation: After cooling the mixture to room temperature, carefully remove the excess solvent and thionyl chloride under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a highly pure product.[13] One example reported a 100% yield with 99.98% purity.[2]

Visualizations

Caption: Reaction of this compound with an amine.

Workflow Experimental Workflow for Amide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Amine & Base in Anhydrous Solvent prep2 Cool to 0 °C prep1->prep2 react1 Dropwise Addition of This compound prep2->react1 react2 Stir at Room Temperature (2-16h) react1->react2 workup1 Quench with Water react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash with NaHCO₃ & Brine workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify Purify (Chromatography or Recrystallization) workup4->purify

Caption: Step-by-step workflow for a typical amide synthesis protocol.

Caption: Synthesis of the title compound from its carboxylic acid precursor.

References

Application Notes and Protocols for the Synthesis of a Key Rivaroxaban Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rivaroxaban, an orally active direct factor Xa inhibitor, is a widely used anticoagulant for the prevention and treatment of thromboembolic diseases. A critical step in its synthesis involves the acylation of the chiral amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, with 5-Chlorothiophene-2-carbonyl chloride. This reaction forms the amide bond that is a key structural feature of the final Rivaroxaban molecule. These application notes provide a detailed protocol for this synthesis, compiled from various established methodologies, to guide researchers in the efficient and high-yield production of this important intermediate.

Reaction Scheme

The synthesis involves the N-acylation of the primary amine of the oxazolidinone core with the acid chloride of 5-chlorothiophene-2-carboxylic acid. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Rivaroxaban_Intermediate_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Amine (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Rivaroxaban Rivaroxaban (Intermediate) Amine->Rivaroxaban Acylation AcidChloride this compound AcidChloride->Rivaroxaban Base Base (e.g., Triethylamine, KHCO3) Base->Rivaroxaban Solvent Solvent (e.g., Dichloromethane, Toluene, MEK/Water) Solvent->Rivaroxaban Temperature Temperature (e.g., 0-25 °C) Temperature->Rivaroxaban Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep_Amine Prepare solution of Amine Intermediate and Base Mix Combine reactant solutions under controlled temperature Prep_Amine->Mix Prep_AcidChloride Prepare solution of this compound Prep_AcidChloride->Mix Stir Stir for specified duration Mix->Stir Filter Filter the reaction mixture Stir->Filter Wash Wash the solid product with appropriate solvents Filter->Wash Dry Dry the purified product under vacuum Wash->Dry

Application Notes and Protocols for Friedel-Crafts Acylation Reactions with 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds in organic synthesis, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. Thiophene-containing molecules are of particular interest in drug development due to their diverse biological activities.[3][4]

5-Chlorothiophene-2-carbonyl chloride is a reactive acylating agent used to introduce the (5-chloro-2-thienyl)carbonyl moiety. This building block is valuable for creating complex molecules, including intermediates for active pharmaceutical ingredients like Rivaroxaban.[5] These application notes provide an overview of the reaction, key parameters, and detailed protocols for performing Friedel-Crafts acylation using this compound.

Reaction Mechanism and Key Parameters

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[6] A strong Lewis acid catalyst is typically required to activate the acyl chloride, generating a highly electrophilic acylium ion.[7] This ion is then attacked by the electron-rich aromatic ring. Unlike the corresponding alkylation reaction, the acylium ion is resonance-stabilized and does not undergo rearrangement.[8][9] The resulting ketone product forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and an aqueous workup to release the final product.[10]

G reagents This compound + Lewis Acid (e.g., AlCl₃) acylium Acylium Ion Formation (Resonance Stabilized Electrophile) reagents->acylium Activation pi_attack π-Attack by Arene acylium->pi_attack arene Arene (Nucleophile) arene->pi_attack sigma_complex σ-Complex (Arenium Ion) Intermediate pi_attack->sigma_complex Rate-determining step deprotonation Deprotonation & Catalyst Regeneration sigma_complex->deprotonation Restores aromaticity product_complex Ketone-Lewis Acid Complex deprotonation->product_complex workup Aqueous Workup product_complex->workup final_product Final Aryl Thienyl Ketone Product workup->final_product

Caption: General mechanism of Friedel-Crafts Acylation.

Catalyst Selection

The choice of catalyst is critical and directly influences reaction efficiency, selectivity, and environmental impact.[11]

  • Traditional Lewis Acids: Aluminum chloride (AlCl₃) is the most common and potent catalyst.[12] Other options include tin(IV) chloride (SnCl₄), iron(III) chloride (FeCl₃), and titanium(IV) tetrachloride.[12] These catalysts are highly effective but are also moisture-sensitive, required in stoichiometric amounts, and generate significant corrosive waste.[11][13]

  • Alkyl Lewis Acids: Ethylaluminum dichloride (EtAlCl₂) has been shown to be an effective catalyst, sometimes providing near-quantitative yields in non-acidic media.[11]

  • Solid Acid Catalysts: To address the environmental drawbacks of traditional Lewis acids, solid catalysts like zeolites (e.g., Hβ, HZSM-5) have been investigated. They offer the advantages of being recoverable, reusable, and less corrosive. Hβ zeolite, in particular, has demonstrated excellent activity and high selectivity in the acylation of thiophene (B33073).[11]

  • Other Catalysts: Zinc halides (e.g., ZnCl₂) have been used and may require smaller, sub-stoichiometric amounts compared to AlCl₃.[14]

Data Presentation: Reaction Conditions

The following table summarizes various catalytic systems used in the Friedel-Crafts acylation of thiophene, which can be adapted for reactions with this compound.

Catalyst SystemAcylating AgentSubstrateSolventTemperature (°C)Yield (%)Reference
AlCl₃Acetyl ChlorideBenzene-80-[9]
EtAlCl₂Succinyl ChlorideThiopheneCH₂Cl₂099[12]
Hβ ZeoliteAcetic AnhydrideThiopheneAcetic Anhydride6098.6
SnCl₄VariousThiophenePerfluoroalkane-Good[15]
ZnCl₂Acyl HalidesThiophene--Increased[14]

Experimental Protocols

Warning: Friedel-Crafts reactions involve hazardous materials. Anhydrous aluminum chloride is corrosive and reacts violently with water.[16] Acyl chlorides are also corrosive and lachrymatory.[17] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware must be thoroughly dried to prevent decomposition of the moisture-sensitive reagents.[6]

Protocol 1: General Procedure using Aluminum Chloride (AlCl₃)

This protocol describes a general method for the acylation of an aromatic compound (e.g., benzene, toluene) with this compound using AlCl₃ as the catalyst.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Aromatic Substrate (e.g., Benzene)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask. Cool the resulting suspension to 0 °C in an ice/water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C. The reaction between AlCl₃ and the acyl chloride is exothermic.[6]

  • Aromatic Substrate Addition: After the formation of the acylium ion complex, dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC.

  • Work-Up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[6] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired aryl (5-chloro-2-thienyl)methanone.

G start Start setup 1. Assemble dry glassware under N₂ atmosphere. start->setup add_alcl3 2. Add AlCl₃ and CH₂Cl₂. Cool to 0 °C. setup->add_alcl3 add_acyl 3. Add 5-Chlorothiophene-2-carbonyl chloride solution dropwise at 0 °C. add_alcl3->add_acyl add_arene 4. Add aromatic substrate solution dropwise at 0 °C. add_acyl->add_arene react 5. Warm to RT and stir for 1-3 hours. add_arene->react quench 6. Quench by pouring onto ice/HCl mixture. react->quench extract 7. Extract with CH₂Cl₂. quench->extract wash 8. Wash organic layer with H₂O, NaHCO₃, and brine. extract->wash dry 9. Dry over Na₂SO₄ and concentrate. wash->dry purify 10. Purify product via recrystallization or chromatography. dry->purify end_node End purify->end_node

Caption: Experimental workflow for Friedel-Crafts acylation.

Protocol 2: Acylation using a Solid Acid Catalyst (Hβ Zeolite)

This protocol is adapted from procedures for the acylation of thiophene using a reusable solid acid catalyst, which presents a more environmentally friendly alternative.

Materials:

Procedure:

  • Catalyst Activation: Calcine the Hβ zeolite catalyst at approximately 550 °C for 4 hours to remove adsorbed water and activate the acid sites.[11]

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, add the aromatic substrate and the acylating agent, this compound. A molar ratio of substrate to acylating agent of 1:1.2 may be used as a starting point.

  • Catalyst Addition: Add the activated Hβ zeolite catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously. Monitor the reaction by TLC or GC.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to recover the solid zeolite catalyst. The catalyst can be washed with a suitable solvent, dried, and calcined for reuse.

  • Work-Up and Purification: The filtrate contains the product. Concentrate the solvent and purify the crude product by distillation, recrystallization, or column chromatography.

References

Application Notes and Protocols: Schotten-Baumann Reaction Utilizing 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Schotten-Baumann reaction using 5-chlorothiophene-2-carbonyl chloride. This reaction is a cornerstone in the synthesis of various amide-containing compounds, notably as a crucial step in the production of the anticoagulant drug Rivaroxaban (B1684504).[1][2][3]

Introduction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides.[4][5] The reaction is typically performed in a two-phase system, consisting of an organic solvent for the reactants and an aqueous phase containing a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[6][7] this compound is a reactive acyl chloride that serves as a key building block in medicinal chemistry, enabling the introduction of the 5-chlorothiophene moiety into target molecules.[3][8] A prominent application is in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[2][3]

Data Presentation: Reaction Parameters

The following table summarizes various reported conditions for the Schotten-Baumann reaction between this compound and an amine, primarily in the context of Rivaroxaban synthesis. This data allows for a comparative analysis of different methodologies.

Amine SubstrateAcyl Chloride SourceBaseSolvent SystemTemperatureReaction TimeReference
4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-onePrepared in situ from 5-chlorothiophene-2-carboxylic acid and thionyl chlorideTriethylamineMethylene Chloride10-20 °C~1 hour[1]
4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one hydrochloride saltThis compound (30% solution in toluene)Sodium CarbonateWater and AcetoneNot SpecifiedNot Specified[2]
4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-oneThis compoundPyridinePyridine0 °C to Room Temp1 hour[2]
4-{4-[(5S)-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorateThis compound (Toluene solution)Sodium CarbonateAcetone, Toluene, and Water0-5 °C then 50 °C30 minutes at 0-5 °C[9]
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-onePrepared in situ from 5-chlorothiophene-2-carboxylic acid and thionyl chlorideTriethylamineDichloromethane0 °C to Room Temp2.5 hours[10]

Experimental Protocol: General Procedure for the Schotten-Baumann Reaction

This protocol provides a generalized, step-by-step method for the synthesis of an N-substituted-5-chlorothiophene-2-carboxamide based on established procedures.

Materials:

  • This compound (or 5-chlorothiophene-2-carboxylic acid and a chlorinating agent like thionyl chloride to generate it in situ)

  • Primary or secondary amine

  • Anhydrous organic solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., Triethylamine, Pyridine, or an aqueous solution of Sodium Carbonate)

  • Water (for workup)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in the chosen anhydrous organic solvent.

  • Addition of Base:

    • For organic bases (e.g., Triethylamine, Pyridine): Add the base (1.1 - 2.0 eq.) to the amine solution.

    • For inorganic bases (e.g., Sodium Carbonate): Prepare an aqueous solution of the base and add it to the reaction mixture to create a biphasic system.

  • Cooling: Place the reaction flask in an ice bath and cool the mixture to 0-5 °C with stirring.

  • Addition of Acyl Chloride:

    • If using pre-prepared this compound, dissolve it in a minimal amount of the anhydrous organic solvent and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the low temperature.

    • If generating the acyl chloride in situ, the separately prepared solution of this compound is added directly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (ranging from 0 °C to room temperature, as indicated by specific procedures) for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, add water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) if an organic base was used, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Isolation of Product: Remove the solvent from the filtrate using a rotary evaporator to yield the crude amide product.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/petroleum ether) or by column chromatography.

Safety Precautions:

  • This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Thionyl chloride is toxic and corrosive. All operations involving this reagent should be performed in a fume hood.

  • The reaction can be exothermic. Maintain proper temperature control, especially during the addition of the acyl chloride.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the Schotten-Baumann reaction as described in the protocol.

G Schotten-Baumann Reaction Workflow prep_amine Prepare Amine Solution (Amine + Organic Solvent) add_base Add Base (e.g., Triethylamine or aq. Na2CO3) prep_amine->add_base cool Cool to 0-5 °C add_base->cool add_acyl Add this compound (Dropwise) cool->add_acyl react Reaction (Stir for 1-3h) add_acyl->react workup Aqueous Workup (Wash and Separate Layers) react->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry isolate Isolate Product (Solvent Evaporation) dry->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify

Caption: General workflow for the Schotten-Baumann reaction.

Application Example: Mechanism of Action of Rivaroxaban

The product of this reaction, when the appropriate amine is used, is Rivaroxaban. The following diagram illustrates its mechanism of action in the blood coagulation cascade.

G Mechanism of Action of Rivaroxaban cluster_cascade Coagulation Cascade FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Converts Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa Inhibits

Caption: Rivaroxaban directly inhibits Factor Xa, preventing thrombosis.

References

Application Notes and Protocols: 5-Chlorothiophene-2-carbonyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophene-2-carbonyl chloride is a reactive acyl chloride that serves as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its thiopene scaffold, substituted with a chlorine atom and a carbonyl chloride functional group, allows for diverse chemical modifications, making it a valuable building block in the development of novel compounds with desired biological activities. In the agrochemical sector, this intermediate is particularly relevant for the synthesis of nematicides, a class of pesticides used to control parasitic nematodes that can cause significant damage to crops.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential nematicide, structurally analogous to the commercial product Tioxazafen. Tioxazafen, a 1,2,4-oxadiazole (B8745197) derivative, exhibits its nematicidal effect by disrupting ribosomal activity in nematodes[1]. The protocols provided herein detail the synthesis of the necessary precursors and the final active ingredient.

Data Presentation: Nematicidal Activity of 1,2,4-Oxadiazole Derivatives

The following tables summarize the nematicidal efficacy of Tioxazafen and other related 1,2,4-oxadiazole compounds against various plant-parasitic nematodes. This data is crucial for comparing the biological activity of newly synthesized analogs.

Table 1: In Vitro Nematicidal Activity of Tioxazafen

Nematode SpeciesExposure TimeEfficacy Metric (LC50/EC50 in µg/mL)Reference
Meloidogyne incognita48 h> 200 (LC50)[2]
Aphelenchoides besseyi48 h56.0 ± 1.8 (LC50)[2]
Ditylenchus destructor48 h167.9 ± 8.1 (LC50)[2]
Bursaphelenchus xylophilus48 h> 200 (LC50)[2]

Table 2: Nematicidal Activity of Tioxazafen Analog C3 *

Nematode SpeciesExposure TimeEfficacy Metric (LC50 in µg/mL)Reference
Bursaphelenchus xylophilus48 h37.2 ± 4.0[2]
Aphelenchoides besseyi48 h36.6 ± 1.1[2]
Ditylenchus destructor48 h43.4 ± 2.4[2]

Note: Compound C3 is a 1,2,4-oxadiazole derivative with a modified amide fragment, demonstrating that structural modifications can enhance nematicidal activity compared to the parent compound, Tioxazafen[2].

Experimental Protocols

The following protocols describe the synthesis of a 3-phenyl-5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole, a potential nematicide, using this compound. The synthesis is a two-step process: first, the preparation of the N'-hydroxybenzimidamide intermediate, followed by its reaction with this compound to form the final 1,2,4-oxadiazole product.

Protocol 1: Synthesis of N'-Hydroxybenzimidamide

This protocol describes the synthesis of the key intermediate, N'-hydroxybenzimidamide, from benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride.

Materials:

  • Benzonitrile

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (B78521) (30% aqueous solution)

  • Water

  • Benzyltriethylammonium chloride (Phase Transfer Catalyst)

  • Dilute hydrochloric acid (2N)

  • Round-bottom flask (1L, four-necked)

  • Stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a 1L four-necked round-bottom flask, add hydroxylamine hydrochloride (91.7g, 1.32 mol, 1.1 eq), water (180 mL), and benzyltriethylammonium chloride (13.7g, 0.06 mol, 0.05 eq)[3].

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add benzonitrile (124g, 1.2 mol, 1.0 eq) to the flask[3].

  • Cool the reaction mixture to 10°C using an ice bath.

  • Slowly add 30% aqueous sodium hydroxide solution (336g) to the reaction mixture over approximately 1 hour, maintaining the temperature at 10°C[3].

  • After the addition is complete, heat the reaction mixture to 40°C and maintain for 6 hours[3].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzonitrile starting material is consumed.

  • Upon completion, cool the reaction solution to 5°C and adjust the pH to 6-7 with 2N hydrochloric acid to precipitate the product[3].

  • Collect the precipitated solid by filtration.

  • Dry the solid product in a vacuum oven at 50°C to obtain N'-hydroxybenzimidamide. The expected yield is approximately 80%[3].

Protocol 2: Synthesis of 3-phenyl-5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole

This protocol details the final step in the synthesis of the target nematicidal compound from N'-hydroxybenzimidamide and this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve N'-hydroxybenzimidamide (1.0 eq) in anhydrous toluene.

  • Add pyridine (1.1 eq) to the solution and stir at room temperature.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-phenyl-5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for the target nematicide.

Synthesis_Workflow cluster_step1 Step 1: N'-Hydroxybenzimidamide Synthesis cluster_step2 Step 2: 1,2,4-Oxadiazole Formation Benzonitrile Benzonitrile reaction1 Benzonitrile->reaction1 Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->reaction1 NaOH NaOH (aq) PTC Phase Transfer Catalyst N_Hydroxybenzimidamide N'-Hydroxybenzimidamide N_Hydroxybenzimidamide_ref N'-Hydroxybenzimidamide reaction1->N_Hydroxybenzimidamide  NaOH, PTC, H2O, 40°C Chlorothiophene_Chloride 5-Chlorothiophene-2-carbonyl chloride reaction2 Chlorothiophene_Chloride->reaction2 Pyridine Pyridine Final_Product 3-phenyl-5-(5-chlorothiophen-2-yl) -1,2,4-oxadiazole N_Hydroxybenzimidamide_ref->reaction2 reaction2->Final_Product  Pyridine, Toluene, Reflux

Caption: Synthesis workflow for a potential 1,2,4-oxadiazole nematicide.

Mode of Action: Disruption of Nematode Ribosomal Activity

The proposed mode of action for Tioxazafen and its analogs involves the disruption of protein synthesis in nematodes by targeting their ribosomes.

Mode_of_Action Agrochemical 1,2,4-Oxadiazole Nematicide Nematode_Cell Nematode Cell Agrochemical->Nematode_Cell Uptake Ribosome Nematode Ribosome Nematode_Cell->Ribosome Targets Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Disrupts Cellular_Function Normal Cellular Function Protein_Synthesis->Cellular_Function Essential for Paralysis_Death Paralysis and Death Protein_Synthesis->Paralysis_Death Inhibition leads to

Caption: Mode of action of 1,2,4-oxadiazole nematicides.

References

Preparation of N-Substituted Amides from 5-Chlorothiophene-2-carbonyl chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophene-2-carbonyl chloride is a reactive acyl chloride and a key building block in the synthesis of a variety of N-substituted amides.[1][2] The resulting 5-chlorothiophene-2-carboxamide (B31849) moiety is a significant pharmacophore found in numerous biologically active compounds, including anticoagulants, and potential antimicrobial and antifungal agents.[1][3][4][5][6][7][8][9][10] Its utility in medicinal chemistry is highlighted by its role as a crucial intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban.[1][11] This document provides detailed application notes and experimental protocols for the preparation of N-substituted amides from this compound.

General Reaction Scheme

The fundamental reaction involves the nucleophilic acyl substitution of this compound with a primary or secondary amine. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction for the Synthesis of N-Substituted 5-Chlorothiophene-2-carboxamides

Applications

N-substituted 5-chlorothiophene-2-carboxamides are a versatile class of compounds with a broad spectrum of applications in drug discovery and development:

  • Anticoagulants: The most prominent application is in the synthesis of Rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa in the blood coagulation cascade.[1][11]

  • Antimicrobial and Antifungal Agents: Thiophene-based compounds, including carboxamides, have shown promising activity against various bacterial and fungal strains.[3][4][5][6][7][8][9][10]

  • Agrochemicals: This class of compounds is also explored in the development of novel herbicides and insecticides.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the preparation of the starting material, this compound, from 5-chlorothiophene-2-carboxylic acid.

Materials:

  • 5-chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (B109758) (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • To a dry 250 mL four-necked flask equipped with a stirrer, thermometer, and a system for absorbing acidic gases, add 100 g of dichloromethane, 16.5 g (0.1 mol) of 5-chlorothiophene-2-carboxylic acid, and one drop of N,N-dimethylformamide.

  • Slowly add 14.3 g (0.12 mol) of thionyl chloride to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • After completion, distill off the dichloromethane and excess thionyl chloride under reduced pressure.

  • The crude this compound can be purified by vacuum distillation (80-90 °C/5 mmHg) to yield a colorless liquid.[12]

Expected Yield:

ProductYieldPurity (GC)Reference
This compound~100.0%99.98%[12]
Protocol 2: General Procedure for the Synthesis of N-Substituted 5-Chlorothiophene-2-carboxamides

This protocol provides a general method for the acylation of primary and secondary amines with this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

The following table summarizes the synthesis of various N-substituted 5-chlorothiophene-2-carboxamides.

Amine SubstrateProductSolventBaseTime (h)Yield (%)Reference
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-oneRivaroxabanDCMTEA2.5--
Ethyl 2-amino-5-nitrothiophene-3-carboxylateEthyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate----[3]
Ethyl 5-amino-3-methylthiophene-2-carboxylateEthyl 5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate (analogue)---73[13]
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylateMethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate (analogue)---75[13]
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylateEthyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (analogue)---74[13]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 5-chlorothiophene-2-carboxamides.

experimental_workflow cluster_synthesis Synthesis cluster_amidation Amidation cluster_workup Work-up & Purification cluster_product Final Product start Start Materials: - 5-Chlorothiophene-2-carboxylic acid - Thionyl Chloride acyl_chloride Preparation of This compound start->acyl_chloride Reflux in DCM reaction Amide Formation acyl_chloride->reaction amine Primary/Secondary Amine amine->reaction Base (TEA/DIEA) in DCM/THF quench Quenching (Water) reaction->quench extraction Liquid-Liquid Extraction quench->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification product N-Substituted 5-Chlorothiophene-2-carboxamide purification->product

Caption: General workflow for the synthesis of N-substituted 5-chlorothiophene-2-carboxamides.

Factor Xa Signaling Pathway

The diagram below depicts a simplified representation of the Factor Xa signaling pathway, a key target for anticoagulants derived from this compound.

FactorXa_Pathway cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition cluster_cellular_signaling Cellular Signaling Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Intrinsic/Extrinsic Pathways Thrombin Thrombin Factor Xa->Thrombin Activation PARs Protease-Activated Receptors (PARs) Factor Xa->PARs Activation Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban (5-Chlorothiophene-2-carboxamide derivative) Rivaroxaban->Factor Xa Inhibition Inflammation Inflammation PARs->Inflammation Cell Proliferation Cell Proliferation PARs->Cell Proliferation

Caption: Simplified Factor Xa signaling pathway and the inhibitory action of Rivaroxaban.

References

Application Notes: 5-Chlorothiophene-2-carbonyl chloride as a Versatile Precursor for Thiophene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chlorothiophene-2-carbonyl chloride as a reactive precursor for the synthesis of novel thiophene-based polymers. The inherent reactivity of the acyl chloride functional group allows for its incorporation into polymer backbones through condensation polymerization or as a pendant group via post-polymerization modification. The resulting thiophene-containing polymers are of significant interest for a range of applications, including organic electronics, sensor technology, and as functional scaffolds in drug delivery systems.

The presence of the thiophene (B33073) moiety can impart unique electronic and optical properties to the polymer, while the chloro-substituent offers a site for further chemical modification, enabling the fine-tuning of the material's characteristics. This document outlines two primary strategies for utilizing this compound in polymer synthesis:

  • Condensation Polymerization: The reaction of this compound with a suitable di-functional comonomer, such as a diol or a diamine, to yield thiophene-containing polyesters or polyamides. This approach incorporates the thiophene unit directly into the polymer backbone.

  • Post-Polymerization Modification: The grafting of the 5-chlorothiophene-2-carbonyl moiety onto a pre-existing polymer with reactive functional groups (e.g., hydroxyl or amine groups). This method is advantageous for modifying the surface properties of materials or for introducing the thiophene functionality to polymers with well-defined architectures.

Illustrative Data Summary

The following tables summarize hypothetical quantitative data for thiophene-based polymers synthesized using this compound. These values are provided for illustrative purposes to guide researchers in the expected characteristics of such materials. Actual experimental results may vary depending on the specific reaction conditions and comonomers used.

Table 1: Hypothetical Properties of a Thiophene-Containing Polyester (B1180765) Synthesized via Condensation Polymerization

PropertyValue
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)80 - 120 °C
Decomposition Temperature (Td)> 300 °C
Wavelength of Maximum Absorption (λmax)300 - 350 nm

Table 2: Hypothetical Properties of a Polymer Modified with this compound

PropertyBefore ModificationAfter Modification
Degree of Functionalization0%10 - 50%
Contact Angle (Water)65°85°
Surface Energy45 mN/m38 mN/m
UV-Vis AbsorptionNone in UV-ANew peak at 310 nm

Experimental Protocols

Protocol 1: Synthesis of a Thiophene-Containing Polyester via Solution Polycondensation

This protocol describes a general procedure for the synthesis of a polyester by reacting this compound with a diol, for example, Bisphenol A.

Materials:

  • This compound (1 equivalent)

  • Bisphenol A (1 equivalent)

  • Anhydrous Pyridine (B92270) (as acid scavenger, 2.2 equivalents)

  • Anhydrous Dichloromethane (DCM) as solvent

  • Methanol (B129727) (for precipitation)

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The glassware is oven-dried and assembled while hot, then allowed to cool under a stream of inert gas.

  • Dissolution of Monomers: Bisphenol A (1 equivalent) and anhydrous pyridine (2.2 equivalents) are dissolved in anhydrous DCM in the reaction flask. The solution is cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: this compound (1 equivalent) is dissolved in a separate flask in anhydrous DCM and transferred to the dropping funnel. This solution is added dropwise to the stirred solution of Bisphenol A and pyridine over a period of 1 hour, maintaining the temperature at 0 °C.

  • Polymerization: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours under an inert atmosphere.

  • Polymer Isolation: The reaction mixture is concentrated by rotary evaporation. The concentrated solution is then slowly poured into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed several times with methanol to remove unreacted monomers and pyridine hydrochloride, and then dried in a vacuum oven at 60 °C until a constant weight is achieved.

  • Characterization: The resulting polymer is characterized by techniques such as ¹H NMR and FTIR spectroscopy to confirm its structure, Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate its thermal properties.

Protocol 2: Post-Polymerization Modification of Poly(vinyl alcohol) (PVA)

This protocol outlines a method for grafting the 5-chlorothiophene-2-carbonyl moiety onto a pre-existing polymer, Poly(vinyl alcohol), which contains abundant hydroxyl groups.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) as solvent

  • Anhydrous Triethylamine (B128534) (TEA) as acid scavenger

  • Acetone (B3395972) (for precipitation)

  • Nitrogen or Argon gas supply

Procedure:

  • PVA Dissolution: Dry PVA is dissolved in anhydrous DMF in a three-necked flask equipped with a magnetic stirrer and a nitrogen inlet. This may require gentle heating. Once dissolved, the solution is cooled to room temperature.

  • Addition of Base: Anhydrous triethylamine is added to the PVA solution.

  • Acylation Reaction: this compound, dissolved in a small amount of anhydrous DMF, is added dropwise to the PVA solution at room temperature with constant stirring.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 48 hours under an inert atmosphere.

  • Polymer Precipitation: The modified polymer is isolated by precipitating the reaction mixture into a large excess of acetone.

  • Washing and Drying: The precipitated polymer is collected by filtration, washed extensively with acetone to remove any unreacted reagents and triethylamine hydrochloride, and then dried under vacuum.

  • Analysis: The degree of functionalization can be determined using ¹H NMR spectroscopy by comparing the integration of the thiophene protons with that of the polymer backbone protons. FTIR spectroscopy can confirm the presence of the ester linkage. The thermal and surface properties of the modified polymer can be compared to the unmodified PVA.

Visualizations

Synthesis_Pathway precursor 5-Chlorothiophene- 2-carbonyl chloride polyester Thiophene-containing Polyester precursor->polyester + diol Diol (e.g., Bisphenol A) diol->polyester hcl HCl polyester->hcl pyridine Pyridine

Caption: Condensation polymerization of this compound with a diol.

Workflow arrow start Start: Oven-dried glassware under inert atmosphere dissolve Dissolve comonomer (diol/diamine) and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add Dropwise addition of This compound solution cool->add react Stir at room temperature for 24 hours add->react concentrate Concentrate solution via rotary evaporation react->concentrate precipitate Precipitate polymer in non-solvent (e.g., methanol) concentrate->precipitate filter Collect polymer by filtration precipitate->filter wash Wash with non-solvent filter->wash dry Dry under vacuum wash->dry characterize Characterize Polymer (NMR, FTIR, GPC, DSC, TGA) dry->characterize

Caption: Experimental workflow for solution polycondensation.

Post_Polymerization_Modification cluster_reactants Reactants cluster_product Product polymer Polymer with -OH or -NH2 groups (e.g., Poly(vinyl alcohol)) modified_polymer Thiophene-functionalized Polymer polymer->modified_polymer + precursor 5-Chlorothiophene- 2-carbonyl chloride precursor->modified_polymer base Base (e.g., Triethylamine)

Caption: Post-polymerization modification using this compound.

Application Notes and Protocols: Coupling of Amines with 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of N-substituted-5-chlorothiophene-2-carboxamides, a key structural motif in various pharmaceutically active compounds. The primary method involves the acylation of primary and secondary amines with 5-chlorothiophene-2-carbonyl chloride.

Introduction

This compound is a reactive acyl chloride that serves as a crucial building block for introducing the 5-chlorothiophene-2-carboxamide (B31849) moiety into target molecules. This functional group is of significant interest in medicinal chemistry, most notably as a key component of the Factor Xa inhibitor, Rivaroxaban. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the elimination of hydrogen chloride. The liberated HCl is typically neutralized by a tertiary amine base present in the reaction mixture.

Reaction Scheme

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported reaction conditions for the coupling of amines with this compound or its parent carboxylic acid (which is often converted in situ to the acyl chloride).

EntryAmine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
14-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-oneTriethylamine (B128534) (TEA)Dichloromethane (B109758) (DCM)0 then RT2.5--[1]
2Racemic 4-[4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one1-MethylimidazoleDichloromethane (DCM)25-3029099.9 (HPLC)[2]
3Substituted thiophen-2-amineTriethylamine (TEA)Dichloromethane (DCM)Ice-bath then RT---[3]
4Piperazine-Dichloromethane (DCM)----[4]

Note: In some protocols, 5-chlorothiophene-2-carboxylic acid is used as the starting material and converted to the acyl chloride in situ using reagents like thionyl chloride or oxalyl chloride prior to the addition of the amine.

Experimental Protocols

General Protocol for the Coupling of an Amine with this compound

This protocol is a generalized procedure based on common methodologies.[1][3] Researchers should optimize conditions for their specific amine substrate.

Materials:

  • This compound

  • Amine of interest

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable tertiary amine base

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure N-substituted-5-chlorothiophene-2-carboxamide.

Protocol for the One-Pot Synthesis of Rivaroxaban from 5-Chlorothiophene-2-carboxylic Acid

This protocol is adapted from a patented procedure and is specific for the synthesis of Rivaroxaban.[2]

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Methanesulfonyl chloride

  • 1-Methylimidazole

  • Racemic 4-[4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Acyl Chloride Formation (in situ): To a stirred suspension of 5-chlorothiophene-2-carboxylic acid (1.0 equivalent) in dichloromethane, add 1-Methylimidazole (3.0 equivalents) at 0-5 °C. Stir the resulting solution for 10 minutes. To this solution, add a solution of methanesulfonyl chloride (1.05 equivalents) in dichloromethane at -5 °C. Stir the solution for 1 hour at -5 °C to form the sulfonyl ester intermediate (a reactive equivalent of the acyl chloride).

  • Amine Coupling: To the reaction mass containing the intermediate, add racemic 4-[4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one (1.0 equivalent) portion-wise.

  • Reaction: Stir the reaction mixture for 2 hours at 25-30 °C.

  • Work-up and Isolation: Add water to the reaction mixture and stir for 15 minutes. Filter the separated solid, wash it with dichloromethane and water. Dry the resulting wet material at 80-85 °C for 3 to 4 hours to yield pure racemic Rivaroxaban.[2]

Mandatory Visualizations

Diagram of the General Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_addition Acyl Chloride Addition cluster_reaction Reaction cluster_workup Work-up & Purification amine Dissolve Amine in DCM base Add Base (e.g., TEA) amine->base cool Cool to 0 °C base->cool add_acyl Add Dropwise to Amine Solution cool->add_acyl acyl_chloride Prepare Solution of This compound in DCM acyl_chloride->add_acyl stir_cold Stir at 0 °C add_acyl->stir_cold stir_rt Stir at Room Temperature stir_cold->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor quench Quench with Water monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization/ Column Chromatography) dry->purify

Caption: General workflow for the coupling of amines with this compound.

Logical Relationship of Reaction Components

reaction_components acyl_chloride This compound (Electrophile) product N-substituted-5-chlorothiophene-2-carboxamide (Product) acyl_chloride->product Reacts with amine Amine (R-NH2) (Nucleophile) amine->product Reacts with base Tertiary Amine Base (e.g., TEA) byproduct Base-HCl Salt (Byproduct) base->byproduct Neutralizes HCl to form

Caption: Key components and their roles in the amidation reaction.

References

Application Notes and Protocols: Synthesis and Biological Screening of 5-Chlorothiophene-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 5-chlorothiophene-2-carboxamides, a class of compounds with significant potential in drug discovery, and protocols for their biological screening. The versatility of the 5-chlorothiophene-2-carboxamide (B31849) scaffold makes it a valuable building block in the development of new therapeutic agents.

Introduction

5-Chlorothiophene-2-carboxamides are heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This scaffold is a key component in a variety of biologically active molecules, exhibiting potential as anticancer, antimicrobial, and antiviral agents. The presence of the chlorine atom and the carboxamide linkage provides opportunities for a wide range of structural modifications, allowing for the fine-tuning of their pharmacological properties. These notes will detail the synthetic routes to these compounds and provide standardized protocols for their initial biological evaluation.

Data Presentation

The biological activity of various 5-chlorothiophene-2-carboxamide derivatives is summarized below. This data is intended to provide a comparative overview of the potential of this compound class against different biological targets.

Table 1: Anticancer Activity of Thiophene (B33073) Carboxamide Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
2b Hep3B (Hepatocellular Carcinoma)5.46[1]
2d Hep3B (Hepatocellular Carcinoma)8.85[1]
2e Hep3B (Hepatocellular Carcinoma)12.58[1]
Thiophene analogue of 5-chloro-5,8-dideazafolic acid 1 CCRF-CEM (Human Leukemic Lymphoblasts)1.8 ± 0.1[2]
Thiophene analogue of 5-chloro-5,8-dideazafolic acid 2 CCRF-CEM (Human Leukemic Lymphoblasts)2.1 ± 0.8[2]
Table 2: Antimicrobial Activity of Thiophene Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
N-(substituted phenyl)-2-chloroacetamides Staphylococcus aureusEffective[3]
N-(substituted phenyl)-2-chloroacetamides Methicillin-resistant S. aureus (MRSA)Effective[3]
N-(substituted phenyl)-2-chloroacetamides Escherichia coliLess Effective[3]
N-(substituted phenyl)-2-chloroacetamides Candida albicansModerately Effective[3]
3-Amino thiophene-2-carboxamide derivatives S. aureus, B. subtilis, E. coli, P. aeruginosa40.0 - 86.9 (% inhibition)[4]
Table 3: Anti-norovirus Activity of Heterocyclic Carboxamide Derivatives
Compound IDVirusEC50 (µM)Reference
5-chloro-thiophene analog 2b Murine Norovirus (MNV)30[5]
3,5-di-chloro-thiophene analog 2k Murine Norovirus (MNV)6.6[5]
Hit Compound 1 (5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide) Murine Norovirus (MNV)37[5]

Experimental Protocols

Detailed methodologies for the synthesis of the precursor 5-chlorothiophene-2-carboxylic acid and its subsequent conversion to 5-chlorothiophene-2-carboxamides, along with protocols for biological screening, are provided below.

Synthesis of 5-Chlorothiophene-2-carboxylic Acid

Several methods for the synthesis of 5-chlorothiophene-2-carboxylic acid have been reported. One common approach involves the chlorination of 2-thiophenecarboxaldehyde followed by oxidation.

Protocol: One-pot Synthesis from 2-Thiophenecarboxaldehyde [6]

  • Chlorination: A chlorinating agent is added to 2-thiophenecarboxaldehyde and the reaction is maintained at a specific temperature to yield the intermediate, 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used in the next step without isolation.

  • Oxidation: The crude 5-chloro-2-thiophenecarboxaldehyde is slowly added to a pre-cooled solution of sodium hydroxide.

  • Chlorine gas is then slowly introduced into the mixture, maintaining the reaction temperature below 30°C.

  • After the reaction is complete, the mixture is cooled, and the reaction is quenched by the addition of sodium sulfite.

  • The aqueous phase is extracted with a suitable solvent to remove impurities.

  • The pH of the aqueous phase is then adjusted with concentrated hydrochloric acid to precipitate the product.

  • The resulting solid is collected by filtration, recrystallized, and dried to afford 5-chlorothiophene-2-carboxylic acid.

Synthesis of 5-Chlorothiophene-2-carboxamides via Amide Coupling

The most common method for synthesizing 5-chlorothiophene-2-carboxamides is through the coupling of 5-chlorothiophene-2-carboxylic acid with a desired amine using a coupling agent.

Protocol: EDC/DMAP Mediated Amide Coupling [5][7]

  • Reaction Setup: To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent such as dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF), add the desired amine (1.1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) (1.5 mmol), and 4-dimethylaminopyridine (B28879) (DMAP) (1.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Dilute the reaction mixture with the solvent used for the reaction and wash with 2 N HCl, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired 5-chlorothiophene-2-carboxamide.

Biological Screening Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 5-chlorothiophene-2-carboxamides and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

  • Cell Seeding: Seed host cells (e.g., RAW 264.7 for murine norovirus) in a 96-well plate.

  • Compound and Virus Addition: Pre-incubate a dilution series of the test compounds with the virus for a set period.

  • Infection: Add the compound-virus mixture to the cells and incubate for 1 hour.

  • Incubation: Replace the supernatant with fresh medium and incubate for 72 hours.

  • CPE Evaluation: Assess the cytopathic effect visually or using a cell viability assay (e.g., WST-8 assay).

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral-induced CPE by 50%.

Mandatory Visualizations

Synthesis and Screening Workflow

G General Workflow for Synthesis and Screening of 5-Chlorothiophene-2-carboxamides cluster_synthesis Synthesis cluster_screening Biological Screening Start 5-Chlorothiophene-2-carboxylic Acid Coupling Amide Coupling (e.g., EDC, DMAP) Start->Coupling Amine Diverse Amines Amine->Coupling Library Library of 5-Chlorothiophene-2-carboxamides Coupling->Library HTS High-Throughput Screening Library->HTS Anticancer Anticancer Assays (e.g., MTT) HTS->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) HTS->Antimicrobial Antiviral Antiviral Assays (e.g., CPE Reduction) HTS->Antiviral Hit Hit Identification Anticancer->Hit Antimicrobial->Hit Antiviral->Hit Lead Lead Compound Hit->Lead Lead Optimization

Caption: Workflow from synthesis to lead identification.

High-Throughput Screening (HTS) Workflow

G High-Throughput Screening (HTS) Experimental Workflow Library Compound Library (5-Chlorothiophene-2-carboxamides) Primary Primary Screen (Single Concentration) Library->Primary Assay Assay Development (Target or Phenotypic) Assay->Primary Confirmation Hit Confirmation Primary->Confirmation Dose Dose-Response (IC50/EC50 Determination) Confirmation->Dose Secondary Secondary Assays (Selectivity, Mechanism of Action) Dose->Secondary Hits Validated Hits Secondary->Hits

Caption: A typical workflow for high-throughput screening.

Potential Signaling Pathway: p53 Activation

Some thiophene-based compounds have been shown to exert their anticancer effects by modulating the p53 signaling pathway. The following diagram illustrates a simplified p53 activation pathway, which represents a potential mechanism of action for anticancer 5-chlorothiophene-2-carboxamides.[8]

G Simplified p53 Signaling Pathway cluster_outcomes Cellular Outcomes Stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) p53 p53 Stress->p53 Compound 5-Chlorothiophene- 2-carboxamide (Hypothesized) MDM2 MDM2 Compound->MDM2 Inhibition MDM2->p53 Inhibition Degradation p53 Degradation p53->Degradation Ubiquitination by MDM2 Activation p53 Activation p53->Activation Arrest Cell Cycle Arrest Activation->Arrest Apoptosis Apoptosis Activation->Apoptosis Repair DNA Repair Activation->Repair

Caption: p53 pathway as a potential anticancer target.

References

Application of 5-Chlorothiophene-2-carbonyl chloride in Organic Solar Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-OSC-CTCC-001

Introduction

5-Chlorothiophene-2-carbonyl chloride is a reactive derivative of thiophene (B33073), a heterocyclic compound that is a fundamental building block for a wide range of conjugated polymers used in organic electronics.[1] The electron-rich nature of the thiophene ring, combined with the ability to introduce various functional groups, allows for the fine-tuning of the electronic and optical properties of the resulting polymers.[1] This makes them highly suitable for applications in organic photovoltaic (OPV) devices, where they can function as either electron donor or acceptor materials in the active layer.[1]

The carbonyl chloride group in this compound provides a reactive site for polymerization reactions, particularly through Friedel-Crafts acylation, leading to the formation of poly(thiophene-ketone) structures.[1] This application note explores the potential use of this compound as a monomer for the synthesis of donor-acceptor (D-A) copolymers for use in organic solar cells. While direct literature on the specific application of polymers derived from this monomer in photovoltaics is limited, this document provides a comprehensive, albeit illustrative, protocol for the synthesis of a hypothetical D-A copolymer and the subsequent fabrication and characterization of an organic solar cell.

Proposed Synthetic Pathway and Material Design

A hypothetical donor-acceptor copolymer, hereafter referred to as P(CT-co-A) , can be conceptualized where the 5-chlorothiophene-2-carbonyl unit acts as a precursor to the electron-accepting moiety. Through a Friedel-Crafts polymerization with a suitable electron-donating comonomer (Donor-H), a polyketone with an alternating donor-acceptor architecture can be synthesized. The chlorine substituent on the thiophene ring can further be used for post-polymerization modification or to influence the polymer's electronic properties.

The general proposed synthetic scheme is outlined below:

G cluster_synthesis Synthesis of P(CT-co-A) 5-CTCC This compound P(CT-co-A) Poly(5-chlorothiophene-ketone-co-Donor) (P(CT-co-A)) 5-CTCC->P(CT-co-A) Donor-H Electron-Rich Comonomer (e.g., Dialkoxybenzene) Donor-H->P(CT-co-A) Catalyst Lewis Acid (e.g., AlCl3) Catalyst->P(CT-co-A) Friedel-Crafts Polymerization G cluster_workflow Organic Solar Cell Fabrication Workflow ITO_Cleaning ITO Substrate Cleaning PEDOT_Coating PEDOT:PSS Spin Coating & Annealing ITO_Cleaning->PEDOT_Coating ActiveLayer_Coating Active Layer Spin Coating & Annealing PEDOT_Coating->ActiveLayer_Coating ActiveLayer_Prep Active Layer Solution Preparation (P(CT-co-A):PCBM) ActiveLayer_Prep->ActiveLayer_Coating Electrode_Deposition Cathode Deposition (Ca/Al) ActiveLayer_Coating->Electrode_Deposition Device_Characterization Device Characterization Electrode_Deposition->Device_Characterization G cluster_energy Energy Level Diagram (eV) HOMO_D HOMO (-5.4 eV) LUMO_D LUMO (-3.2 eV) LUMO_A LUMO (-4.3 eV) LUMO_D->LUMO_A ΔE ≈ 1.1 eV HOMO_A HOMO (-6.1 eV)

References

Troubleshooting & Optimization

Minimizing hydrolysis of 5-Chlorothiophene-2-carbonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the handling and use of 5-Chlorothiophene-2-carbonyl chloride in chemical reactions. Our goal is to help you minimize hydrolysis and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A1: The main stability concern is its high sensitivity to moisture.[1][2] this compound is an acyl chloride that readily reacts with water in a process called hydrolysis. This reaction converts the acyl chloride into the less reactive 5-chlorothiophene-2-carboxylic acid, which is often an undesired byproduct and can complicate subsequent reaction steps and purification.[1]

Q2: What is the product of this compound hydrolysis?

A2: The hydrolysis of this compound yields 5-chlorothiophene-2-carboxylic acid and hydrochloric acid (HCl).

Q3: How can I detect and quantify the hydrolysis of my this compound sample?

A3: Several analytical techniques can be employed to detect and quantify the presence of the hydrolysis product, 5-chlorothiophene-2-carboxylic acid:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This method allows for the monitoring of the conversion of the carboxylic acid to the acyl chloride during its synthesis and can also detect the presence of the carboxylic acid impurity. Key spectral changes to observe are the disappearance of the broad O-H stretching band of the carboxylic acid (around 2500–3000 cm⁻¹) and the appearance of the sharp C=O stretching band for the carbonyl chloride at a higher wavenumber (approximately 1800 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can distinguish between the acyl chloride and the carboxylic acid. The spectrum of 5-chlorothiophene-2-carboxylic acid shows a characteristic broad singlet for the carboxylic acid proton, which is absent in the spectrum of the pure acyl chloride.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the amount of 5-chlorothiophene-2-carboxylic acid in a sample of this compound. A derivatization method, such as esterification to the methyl ester, can provide a more accurate quantification by avoiding the in-situ hydrolysis of the acyl chloride during analysis.[1]

TechniqueThis compound (Product)5-chlorothiophene-2-carboxylic acid (Hydrolysis Product)
FT-IR Spectroscopy (C=O Stretch) Strong absorption around 1800 cm⁻¹Strong absorption at a lower wavenumber (typically ~1700 cm⁻¹)
FT-IR Spectroscopy (O-H Stretch) AbsentBroad absorption band around 2500–3000 cm⁻¹
¹H NMR Spectroscopy Absence of a carboxylic acid proton signalPresence of a broad singlet for the acidic proton (OH)
HPLC Analysis Strategy Derivatization to an ester for accurate quantificationDirect analysis or analysis after derivatization

Q4: How should I store this compound to minimize hydrolysis?

A4: To ensure the stability and purity of this compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] It is also recommended to store it in a cool, dry place.

Troubleshooting Guide: Minimizing Hydrolysis During Reactions

This guide provides solutions to common problems encountered when using this compound, with a focus on preventing unwanted hydrolysis.

Problem 1: Low yield in amidation/esterification reaction, and presence of 5-chlorothiophene-2-carboxylic acid in the crude product.

  • Possible Cause: Presence of water in the reaction mixture. Acyl chlorides are highly reactive towards water, and even trace amounts can lead to significant hydrolysis.[3]

  • Solution:

    • Ensure Anhydrous Conditions: All glassware should be thoroughly dried before use, either by oven-drying at >120°C for several hours or by flame-drying under an inert gas stream.[4] Solvents must be of anhydrous grade and handled under an inert atmosphere. It is good practice to use freshly opened solvents or to dry them using appropriate methods (e.g., molecular sieves).

    • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

    • Employ an Acid Scavenger: In reactions like amidation or esterification, hydrochloric acid (HCl) is produced as a byproduct. This can protonate the amine or alcohol, rendering it less nucleophilic. An acid scavenger (a non-nucleophilic base) should be used to neutralize the HCl as it is formed. Common choices include triethylamine (B128534) (TEA) or pyridine.[5][6]

Problem 2: Difficulty in achieving complete conversion in an amidation reaction.

  • Possible Cause: In addition to potential hydrolysis, incomplete conversion could be due to the deactivation of the amine nucleophile by the HCl byproduct.

  • Solution:

    • Utilize Schotten-Baumann Conditions: For reactions with amines, employing Schotten-Baumann conditions can be highly effective. This involves a two-phase solvent system, typically an organic solvent (like dichloromethane) and an aqueous base solution (like sodium hydroxide). The acyl chloride and the amine react in the organic phase, and the HCl byproduct is neutralized by the base in the aqueous phase, preventing the protonation of the amine.[7][8] This method is particularly useful as it continuously removes the acidic byproduct, driving the reaction to completion.

    • Slow Addition of the Acyl Chloride: Adding the this compound solution dropwise to the amine solution can help to maintain a low concentration of the acyl chloride, which can favor the desired reaction over potential side reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions

This protocol describes a general method for the synthesis of an amide from this compound and a primary or secondary amine under strictly anhydrous conditions.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Oven-dried or flame-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Reaction Setup: Assemble the dry round-bottom flask under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add the amine (1.0-1.2 equiv) and dissolve it in anhydrous DCM.

    • Add the acid scavenger (TEA or DIEA, 1.1-1.5 equiv) to the amine solution.

    • Cool the mixture to 0 °C using an ice bath.

  • Acylation:

    • In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.

    • Slowly add the this compound solution to the cooled amine solution via syringe.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography on silica (B1680970) gel or by recrystallization.[5]

Visualizing Workflows and Logic

Diagram 1: Troubleshooting Low Yield in Acylation Reactions

This diagram outlines the logical steps to troubleshoot low product yield in reactions involving this compound, with a focus on identifying and mitigating hydrolysis.

Troubleshooting_Low_Yield start Low Yield of Desired Product check_hydrolysis Analyze Crude Product for 5-Chlorothiophene-2-carboxylic acid (FT-IR, NMR, HPLC) start->check_hydrolysis hydrolysis_present Hydrolysis Product Detected check_hydrolysis->hydrolysis_present implement_anhydrous Implement Strict Anhydrous Conditions: - Oven/flame-dried glassware - Anhydrous solvents - Inert atmosphere (N2/Ar) hydrolysis_present->implement_anhydrous Yes no_hydrolysis No Significant Hydrolysis Detected hydrolysis_present->no_hydrolysis No use_scavenger Use an Acid Scavenger (e.g., Triethylamine, Pyridine) implement_anhydrous->use_scavenger schotten_baumann Consider Schotten-Baumann Conditions for Amidation use_scavenger->schotten_baumann other_issues Investigate Other Potential Issues: - Reagent purity - Stoichiometry - Reaction temperature/time - Incomplete activation no_hydrolysis->other_issues optimize Optimize Reaction Parameters other_issues->optimize

Caption: Troubleshooting workflow for low yield in acylation reactions.

Diagram 2: Experimental Workflow for Anhydrous Amide Synthesis

This diagram illustrates the key steps in setting up and performing an amide synthesis reaction with this compound under anhydrous conditions to prevent hydrolysis.

Anhydrous_Amide_Synthesis_Workflow start Start: Anhydrous Amide Synthesis prep_glassware 1. Prepare Dry Glassware (Oven or Flame-Drying) start->prep_glassware setup_reaction 2. Assemble Reaction Under Inert Atmosphere (N2/Ar) prep_glassware->setup_reaction add_reagents 3. Add Anhydrous Solvent, Amine, and Acid Scavenger setup_reaction->add_reagents cool_reaction 4. Cool Reaction Mixture to 0 °C add_reagents->cool_reaction prepare_acyl_chloride 5. Prepare Solution of This compound in Anhydrous Solvent cool_reaction->prepare_acyl_chloride add_acyl_chloride 6. Slow, Dropwise Addition of Acyl Chloride Solution prepare_acyl_chloride->add_acyl_chloride run_reaction 7. Stir at Room Temperature and Monitor Progress (TLC/LC-MS) add_acyl_chloride->run_reaction workup 8. Aqueous Work-up and Extraction run_reaction->workup purification 9. Dry and Purify Product workup->purification end End: Pure Amide Product purification->end

Caption: Experimental workflow for anhydrous amide synthesis.

References

Technical Support Center: Purification of Products from 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chlorothiophene-2-carbonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of its reaction products.

Section 1: Purification of 5-Chlorothiophene-2-carboxamides

This compound is a key reagent in the synthesis of various amide compounds, including important pharmaceutical intermediates like those used in the synthesis of Rivaroxaban.[1] Proper purification is critical to ensure the quality and purity of the final product.

Frequently Asked Questions (FAQs) - Amide Purification

Q1: What are the most common purification techniques for 5-chlorothiophene-2-carboxamides?

A1: The primary methods for purifying 5-chlorothiophene-2-carboxamides are recrystallization and column chromatography. Liquid-liquid extraction is also a crucial step in the initial work-up to remove inorganic salts and water-soluble impurities. The choice of the final purification method depends on the physical state of the amide (solid or oil) and the nature of the impurities.

Q2: My crude product after reaction with an amine is a complex mixture. How should I approach the initial work-up?

A2: A standard aqueous work-up is typically the first step. This involves quenching the reaction mixture, often with water or a dilute aqueous base like sodium bicarbonate, to neutralize any remaining acid chloride and HCl byproduct. The product is then extracted into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). Washing the organic layer with brine can help to remove residual water.

Q3: I am observing a significant amount of an apolar impurity in my crude N-aryl-5-chlorothiophene-2-carboxamide. What could it be?

A3: A common apolar impurity is unreacted starting amine, especially if it is not very polar. Another possibility, though less common if the reaction has gone to completion, is residual this compound, which would likely appear as a less polar spot on a TLC plate.

Q4: During column chromatography, my amide product is streaking or "tailing" on the silica (B1680970) gel. What can I do to improve the separation?

A4: Tailing of amides on silica gel is a common issue and can be caused by the slightly acidic nature of the silica. To mitigate this, you can:

  • Deactivate the silica gel: Add 1-2% triethylamine (B128534) to your eluent system.[2]

  • Use a different stationary phase: Neutral alumina (B75360) can be a good alternative for acid-sensitive or basic compounds.

  • Optimize your solvent system: A more polar solvent system might help to reduce the strong interaction between your amide and the silica gel, leading to better peak shapes.

Q5: I'm struggling to find a suitable solvent for recrystallizing my 5-chlorothiophene-2-carboxamide. What are some good starting points?

A5: The choice of recrystallization solvent is highly dependent on the specific structure of your amide. However, some commonly effective solvents and solvent systems for amides include:

  • Single solvents: Ethanol, acetone, acetonitrile, or 1,4-dioxane.[3]

  • Solvent mixtures: Heptane/ethyl acetate, methanol (B129727)/water, or acetone/water.[4] The ideal solvent will dissolve your compound when hot but have low solubility at room temperature.

Q6: My reaction with a difunctional amine, like piperazine, is yielding a significant byproduct. How can I purify my desired mono-acylated product?

A6: When using a difunctional amine, the formation of a di-acylated byproduct is a common problem. To obtain the desired mono-acylated product, column chromatography is typically the most effective purification method. The di-acylated product is generally less polar than the mono-acylated product due to the absence of a free amine group, allowing for separation on a silica gel column. Using a significant excess of the difunctional amine during the reaction can also help to minimize the formation of the di-acylated byproduct.

Troubleshooting Guide - Amide Purification
Problem Possible Cause(s) Suggested Solution(s)
Low yield after aqueous work-up - Product is partially soluble in the aqueous layer.- Emulsion formation during extraction.- Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product.- If an emulsion forms, try adding more of the organic solvent or brine. In stubborn cases, filtering the emulsion through a pad of Celite® can be effective.
Product degradation on silica gel column - The silica gel is too acidic for the compound.- Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Use neutral alumina as the stationary phase.- Minimize the time the compound spends on the column by running the chromatography as quickly as possible while maintaining good separation.
Co-elution of product with impurities during column chromatography - The chosen eluent system has poor selectivity.- Screen a variety of solvent systems with different polarities and compositions using Thin Layer Chromatography (TLC) to find an optimal system.- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product "oils out" during recrystallization - The solution is too concentrated.- The boiling point of the solvent is higher than the melting point of the product.- The cooling process is too rapid.- Add more hot solvent to the oiled-out mixture to achieve complete dissolution.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor recovery after recrystallization - Too much solvent was used for dissolution.- The product has significant solubility in the cold solvent.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Use a minimal amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.
Experimental Protocols - Amide Purification

Protocol 1: General Aqueous Work-up for Amide Synthesis

  • Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography of a 5-Chlorothiophene-2-carboxamide

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane (B92381)/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation with a target Rf value of 0.2-0.4 for the desired product.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amide.

Protocol 3: Recrystallization of a Solid 5-Chlorothiophene-2-carboxamide

  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution at boiling for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation - Amide Purification

Table 1: Common Solvent Systems for Column Chromatography of 5-Chlorothiophene-2-carboxamides

Compound Polarity Recommended Solvent System (v/v) Notes
Low to MediumHexane / Ethyl Acetate (e.g., 9:1 to 1:1)A good starting point for many N-aryl and N-alkyl amides.
Medium to HighDichloromethane / Methanol (e.g., 99:1 to 9:1)Effective for more polar amides. Be cautious as methanol can dissolve some silica gel at high concentrations.
Basic AmidesHexane / Ethyl Acetate with 1% TriethylamineThe triethylamine helps to prevent streaking on the silica gel.

Table 2: Typical Recrystallization Solvents for 5-Chlorothiophene-2-carboxamides

Solvent Typical Use Case
EthanolFor moderately polar amides.
AcetoneGood for a range of polarities.
AcetonitrileOften gives good results for crystalline amides.[3]
Ethyl Acetate / HeptaneA good solvent/anti-solvent system for less polar amides.
Methanol / WaterA solvent/anti-solvent system for more polar amides.

Section 2: Purification of 5-Chlorothiophene-2-carboxylate Esters

The reaction of this compound with alcohols yields the corresponding esters. These esters can serve as intermediates in various synthetic routes.

Frequently Asked Questions (FAQs) - Ester Purification

Q1: What is a standard work-up procedure for an esterification reaction using this compound?

A1: Similar to amide synthesis, the work-up typically involves quenching the reaction with an aqueous solution of a weak base like sodium bicarbonate to neutralize HCl and any unreacted acyl chloride. The ester is then extracted into an organic solvent. Washing with water and then brine is recommended before drying and concentrating the organic phase.

Q2: I am getting a low yield of my desired ester. What are the common causes?

A2: Low yields in esterification can be due to several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC.

  • Hydrolysis of the acyl chloride: this compound is moisture-sensitive.[1] Ensure all glassware is dry and use anhydrous solvents.

  • Hydrolysis of the product during work-up: Vigorous or prolonged exposure to basic aqueous solutions during the work-up can lead to hydrolysis of the ester back to the carboxylate. Use a mild base and perform the extraction promptly.

  • Product loss during extraction: If the ester has some water solubility, it can be lost in the aqueous layer. Saturating the aqueous layer with brine can help to minimize this.

Q3: How can I purify my 5-chlorothiophene-2-carboxylate ester if it is an oil?

A3: For oily esters, column chromatography is the most suitable purification method. A common eluent system is a mixture of hexane and ethyl acetate, with the ratio adjusted based on the polarity of the ester.

Q4: Can I purify my ester by distillation?

A4: Distillation can be a viable purification method for volatile and thermally stable esters. However, for larger, less volatile esters, which are common in drug development, distillation may not be practical and can lead to decomposition.

Troubleshooting Guide - Ester Purification
Problem Possible Cause(s) Suggested Solution(s)
Presence of 5-chlorothiophene-2-carboxylic acid in the crude product - Incomplete conversion of the starting carboxylic acid to the acyl chloride.- Hydrolysis of the this compound before or during the reaction.- Hydrolysis of the ester product during work-up.- Ensure the this compound is of high purity.- Use anhydrous reaction conditions.- Perform the aqueous work-up with a mild base and avoid prolonged contact times.- The carboxylic acid impurity can often be removed by washing the organic extract with a dilute solution of sodium bicarbonate.
Difficulty in removing the alcohol starting material - A large excess of the alcohol was used in the reaction.- If the alcohol is volatile, it can often be removed under high vacuum.- For less volatile alcohols, column chromatography is effective.
Ester product appears to be unstable - Some thiophene (B33073) derivatives can be sensitive to acid or heat.- Avoid strong acidic conditions during work-up.- If using column chromatography, consider using deactivated silica gel or neutral alumina.- Purify at lower temperatures if possible.
Experimental Protocols - Ester Purification

Protocol 4: General Aqueous Work-up for Ester Synthesis

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude ester.

Protocol 5: Column Chromatography of a 5-Chlorothiophene-2-carboxylate Ester

  • Determine an appropriate eluent system using TLC. A mixture of hexane and ethyl acetate is a common starting point.

  • Pack a silica gel column with the chosen eluent.

  • Dissolve the crude ester in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure ester and remove the solvent by rotary evaporation.

Data Presentation - Ester Purification

Table 3: Common Solvent Systems for Column Chromatography of 5-Chlorothiophene-2-carboxylate Esters

Ester Type Recommended Solvent System (v/v)
Simple Alkyl Esters (e.g., Methyl, Ethyl)Hexane / Ethyl Acetate (e.g., 19:1 to 4:1)
More Complex or Polar EstersDichloromethane / Ethyl Acetate (e.g., 9:1 to 1:1)

Section 3: Visualized Workflows

Diagrams of Experimental and Logical Workflows

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Product (Amide or Ester) Quench Quench (e.g., NaHCO3 aq.) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) Quench->Extraction Drying Dry & Concentrate Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization (for solids) Crude_Product->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography Check_TLC Review TLC Analysis Start->Check_TLC Good_Separation Good Separation on TLC? Check_TLC->Good_Separation Optimize_Solvent Optimize Solvent System (Different Polarity/Composition) Good_Separation->Optimize_Solvent No Check_Loading Check Sample Loading Good_Separation->Check_Loading Yes Optimize_Solvent->Start Overloaded Column Overloaded? Check_Loading->Overloaded Reduce_Load Reduce Sample Load Overloaded->Reduce_Load Yes Check_Packing Check Column Packing Overloaded->Check_Packing No Reduce_Load->Start Channeling Channeling or Cracks? Check_Packing->Channeling Repack_Column Repack Column Carefully Channeling->Repack_Column Yes Success Successful Purification Channeling->Success No Repack_Column->Start

References

Technical Support Center: Amide Synthesis with 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chlorothiophene-2-carbonyl chloride in amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism when using this compound for amide synthesis?

A1: The primary reaction is a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the displacement of the chloride leaving group and the formation of the corresponding N-substituted amide. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrogen chloride (HCl) byproduct, which prevents the protonation of the starting amine.[1][2]

Q2: What are the most common side reactions observed during amide synthesis with this compound?

A2: The most prevalent side reaction is the hydrolysis of the acyl chloride. Due to its high reactivity and sensitivity to moisture, this compound readily reacts with water to form the inactive 5-chlorothiophene-2-carboxylic acid.[1][3] Other potential side reactions include the formation of an anhydride (B1165640) from the parent carboxylic acid if the conversion to the acyl chloride was incomplete, and over-acylation if the amine substrate possesses multiple nucleophilic sites. For chiral amines, epimerization can also be a concern under certain conditions.

Q3: How can I minimize the hydrolysis of this compound during my experiment?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the experiment.[1] This includes using anhydrous solvents, drying all glassware thoroughly before use, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Storing this compound under inert gas and in a desiccator is also recommended to prevent degradation over time.[3][4]

Q4: My reaction is not proceeding to completion, and I am recovering unreacted amine. What could be the issue?

A4: A common reason for incomplete reactions is the protonation of the amine starting material by the HCl generated during the reaction.[1] The resulting ammonium (B1175870) salt is no longer nucleophilic and cannot react with the acyl chloride. Ensure that a suitable base (typically a non-nucleophilic tertiary amine like triethylamine or pyridine) is present in at least a stoichiometric amount to neutralize the HCl as it is formed.[5] Another possibility is that the amine is not sufficiently nucleophilic. In such cases, using a more forcing coupling reagent or different reaction conditions might be necessary.

Q5: I am observing an unexpected byproduct with a mass corresponding to the anhydride of 5-chlorothiophene-2-carboxylic acid. What is the cause?

A5: The presence of the anhydride suggests that the starting this compound may have been partially hydrolyzed to the carboxylic acid, which then reacted with another molecule of the acyl chloride. Alternatively, if the this compound was prepared from the corresponding carboxylic acid, incomplete conversion could leave unreacted carboxylic acid that can then form the anhydride.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of amide product Hydrolysis of acyl chloride: The acyl chloride is reacting with trace amounts of water instead of the amine.[1]Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N2 or Ar).[1][4]
Incomplete reaction: The amine may be protonated by the HCl byproduct, rendering it non-nucleophilic.[1]Add at least one equivalent of a non-nucleophilic base such as triethylamine or pyridine to the reaction mixture.[5]
Poorly nucleophilic amine: The amine may not be reactive enough to attack the acyl chloride.Consider using a stronger activating agent or different coupling conditions. Forcing conditions such as heating may be required, but should be used with caution to avoid decomposition.
Presence of 5-chlorothiophene-2-carboxylic acid in the product mixture Significant hydrolysis of the acyl chloride: The starting material has degraded due to exposure to moisture.[1][3]Use freshly opened or properly stored this compound. Purify the acyl chloride before use if necessary. Strictly adhere to anhydrous reaction conditions.
Formation of symmetrical anhydride Incomplete conversion of carboxylic acid to acyl chloride: The starting material contains unreacted 5-chlorothiophene-2-carboxylic acid.Ensure the complete conversion of the carboxylic acid to the acyl chloride during its preparation. Purify the acyl chloride before use.
Partial hydrolysis during the reaction: The acyl chloride is partially hydrolyzed to the carboxylic acid, which then reacts with another molecule of acyl chloride.Improve anhydrous conditions.
Epimerization of a chiral center in the amine Harsh reaction conditions: The reaction conditions may be promoting the loss of stereochemical integrity.Employ milder coupling reagents. Some modern peptide coupling reagents are designed to minimize epimerization.[6]

Experimental Protocols

General Protocol for Amide Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator over a drying agent.

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

    • Ensure this compound is of high purity and has been stored under anhydrous conditions.[3][4]

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add a non-nucleophilic base (e.g., triethylamine, 1.1 - 1.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride:

    • Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent to the stirred amine solution.

    • The reaction is often exothermic; maintain the temperature at 0 °C during the addition.[7]

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-16 hours.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Visual Guides

experimental_workflow Experimental Workflow for Amide Synthesis prep Preparation (Anhydrous Conditions) setup Reaction Setup (Amine + Base in Solvent) prep->setup addition Addition of Acyl Chloride (0 °C) setup->addition monitoring Reaction Monitoring (TLC/LC-MS) addition->monitoring workup Work-up (Quench, Extract, Dry) monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Amide Product purification->product

Caption: A typical experimental workflow for amide synthesis.

troubleshooting_logic Troubleshooting Logic for Side Reactions start Low Amide Yield? check_hydrolysis Presence of Carboxylic Acid? start->check_hydrolysis Yes check_amine Unreacted Amine? start->check_amine No check_hydrolysis->check_amine No improve_anhydrous Action: Improve Anhydrous Conditions check_hydrolysis->improve_anhydrous Yes add_base Action: Add More Base check_amine->add_base Yes consider_amine_reactivity Action: Re-evaluate Amine Reactivity check_amine->consider_amine_reactivity No success Problem Solved improve_anhydrous->success add_base->success failure Further Investigation Needed consider_amine_reactivity->failure

Caption: A decision tree for troubleshooting common side reactions.

References

Rivaroxaban Synthesis: A Technical Support Center for Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing the synthesis of active pharmaceutical ingredients (APIs) like Rivaroxaban (B1684504) is a critical endeavor. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Rivaroxaban, with a focus on improving reaction yields and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of Rivaroxaban, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: What are the most common causes of low yield in the final acylation step?

Low yield in the final step, the acylation of the key intermediate (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one with 5-chlorothiophene-2-carbonyl chloride, is a frequent challenge. Several factors can contribute to this issue:

  • Suboptimal Base and Solvent System: The choice of base and solvent is crucial for this reaction. An inappropriate combination can lead to poor solubility of reactants, side reactions, or incomplete conversion.

  • Degradation of this compound: This acylating agent can be sensitive to moisture and prolonged reaction times, leading to its degradation and consequently, lower product yield.

  • Formation of Impurities: Dimeric and other process-related impurities can form under certain conditions, consuming the starting materials and reducing the yield of the desired product.

  • Inefficient Work-up and Purification: Product loss during extraction, crystallization, and other purification steps can significantly impact the final isolated yield.

Q2: How can I minimize the formation of dimeric impurities?

Dimeric impurities are a known issue in Rivaroxaban synthesis.[1] Their formation can be mitigated by carefully controlling the reaction conditions:

  • Controlled Addition of Acylating Agent: Slow, dropwise addition of the this compound solution to the reaction mixture containing the amine intermediate can help to minimize the formation of dimers by maintaining a low concentration of the acylating agent.

  • Reaction Temperature: Maintaining an optimal reaction temperature, typically between 0-15°C, is critical.[2] Higher temperatures can accelerate the rate of side reactions leading to impurity formation.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is essential. An excess of the acylating agent can increase the likelihood of dimer formation.

Q3: My final product has a high level of the (R)-isomer impurity. How can I control this?

The desired therapeutic effect of Rivaroxaban is associated with the (S)-enantiomer. The presence of the inactive (R)-enantiomer is considered an impurity and must be controlled.[3][4][5][6]

  • Chiral Purity of Starting Materials: The primary source of the (R)-isomer is the use of chiral starting materials with insufficient enantiomeric purity. It is crucial to source and verify the enantiomeric excess (e.e.) of key chiral building blocks like (R)-epichlorohydrin or its derivatives.

  • Racemization Conditions: While less common, certain reaction conditions (e.g., harsh pH, high temperatures) could potentially lead to racemization at the chiral center. It is important to adhere to optimized and validated reaction protocols to avoid such conditions.

  • Chiral HPLC Analysis: Regular in-process control and final product analysis using a validated chiral HPLC method are essential to monitor and quantify the level of the (R)-isomer. The USP monograph for Rivaroxaban specifies a suitable chiral column and method for this purpose.[7]

Q4: What are the most effective methods for purifying crude Rivaroxaban to improve yield and purity?

Purification of the crude product is a critical step to achieve the desired purity and to maximize the isolated yield by minimizing losses. Recrystallization is the most common and effective method.

  • Solvent Selection: The choice of solvent for recrystallization is paramount. Acetic acid has been traditionally used, but due to its corrosive nature, other solvents are often preferred for industrial production.[8] Ethylene (B1197577) glycol monomethyl ether and n-butanol have been shown to be effective alternatives, providing good recovery and high purity.[8]

  • Anti-Solvent Crystallization: Another effective technique is dissolving the crude Rivaroxaban in a good solvent (like DMSO or DMF) and then adding an anti-solvent (such as water, ethanol, or acetone) to induce crystallization. This method can lead to high purity and yield.[9]

  • Temperature Control: A controlled cooling profile during crystallization is important to obtain crystals of a desired size and morphology, which can facilitate filtration and drying, thereby minimizing product loss.

Data Presentation

The following tables summarize quantitative data from various studies to facilitate the comparison of different reaction conditions and purification methods.

Table 1: Comparison of Reaction Conditions for the Final Acylation Step

BaseSolvent SystemTemperature (°C)Reaction TimeYield (%)Reference
Potassium CarbonateWater / Dimethyl Carbonate10-154 hoursNot specified[2]
TriethylamineTolueneNot specifiedNot specified91% (two steps)[10]
Sodium BicarbonateAcetone / Water0 to RTOvernight93%[11]
Potassium BicarbonateMEK / Water / Toluene2015 minutes96%[12]

Table 2: Comparison of Purification Methods for Crude Rivaroxaban

Purification MethodSolvent(s)Yield (%)Purity (%)Reference
RecrystallizationEthylene Glycol Monomethyl Ether86.599.74[8]
Recrystallizationn-Butanol85.099.63[8]
RecrystallizationAcetic Acid / AcetoneNot specified99.61[9]
Anti-solvent CrystallizationDMSO / WaterNot specified>99.8[13]
Anti-solvent CrystallizationDMF / AcetoneNot specified99.25[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of Rivaroxaban.

Protocol 1: Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Hydrochloride

This protocol describes the deprotection of the phthalimide-protected intermediate to yield the key amine intermediate.[14]

  • Reaction Setup: In a suitable reaction vessel, charge methanol (B129727) (10 volumes), 2-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione (1 equivalent), and a 40% aqueous methylamine (B109427) solution (0.9 equivalents).

  • Reaction: Stir the reaction mixture at 25-30°C for 1 hour.

  • Heating: Heat the mixture to 60-65°C and maintain this temperature for 4 hours.

  • Cooling and Acidification: Upon reaction completion (monitored by TLC/HPLC), cool the mixture to 25-30°C.

  • Precipitation: Add concentrated hydrochloric acid (1 volume) to adjust the pH to 1-2 and continue stirring for 30 minutes to allow for precipitation of the hydrochloride salt.

  • Isolation: Filter the resulting solid and wash it with cold methanol (1 volume).

  • Drying: Dry the isolated solid to obtain the title compound. The expected yield is approximately 92%.[14]

Protocol 2: Final Acylation to Rivaroxaban

This protocol details the final coupling step to produce Rivaroxaban.[12]

  • Reaction Setup: Dissolve the methanesulfonate (B1217627) salt of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (1 equivalent) in a mixture of methyl ethyl ketone (MEK) (2.5 volumes) and water (5 volumes).

  • Base Addition: Add a solution of potassium bicarbonate (KHCO₃) (1.5 equivalents in 2.5 volumes of water).

  • Cooling: Cool the stirred mixture to 15°C.

  • Acylation: Add a solution of this compound (1.1 equivalents in toluene) to the reaction mixture while maintaining the temperature at 20°C.

  • Reaction: Stir the reaction mixture at 20°C for 15 minutes.

  • Work-up: After the reaction is complete, the product can be isolated by filtration.

  • Purification: Wash the crude product with hot water and ethanol. Dry the product under vacuum to obtain Rivaroxaban. The expected yield is approximately 96%.[12]

Protocol 3: Purification of Crude Rivaroxaban by Recrystallization

This protocol describes a method for purifying the crude Rivaroxaban product.[8]

  • Dissolution: Suspend the crude Rivaroxaban (e.g., 4 g) in ethylene glycol monomethyl ether (60 ml).

  • Heating: Heat the suspension to 125°C to achieve complete dissolution.

  • Decolorization: Add activated carbon (0.4 g) and stir the solution at this temperature for 10 minutes.

  • Hot Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Cool the mother liquor to room temperature to induce crystallization.

  • Isolation: Collect the precipitated solid by suction filtration.

  • Washing and Drying: Wash the solid with ethylene glycol monomethyl ether and dry to obtain pure Rivaroxaban. The expected recrystallization yield is approximately 86.5%, with a purity of 99.74%.[8]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of Rivaroxaban.

Rivaroxaban_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 4-(4-Aminophenyl) morpholin-3-one C Phthalimide-protected Intermediate A->C Condensation & Cyclization B (S)-(+)-N-(2,3-Epoxypropyl) phthalimide B->C D (S)-4-(4-(5-(Aminomethyl)-2- oxooxazolidin-3-yl)phenyl) morpholin-3-one C->D Hydrolysis (Deprotection) F Crude Rivaroxaban D->F Acylation E 5-Chlorothiophene- 2-carbonyl chloride E->F G Pure Rivaroxaban F->G Purification (Recrystallization)

Caption: A simplified workflow of a common Rivaroxaban synthesis route.

Troubleshooting_Low_Yield Start Low Yield in Final Acylation Step Q1 Check Purity of Amine Intermediate Start->Q1 A1_Yes Purity OK Q1->A1_Yes Yes A1_No Re-purify or Re-synthesize Intermediate Q1->A1_No No Q2 Review Acylation Conditions A1_Yes->Q2 A2_Sol Optimize Base/ Solvent System Q2->A2_Sol A2_Temp Verify Temperature Control (0-15°C) Q2->A2_Temp A2_Add Ensure Slow Addition of Acyl Chloride Q2->A2_Add Q3 Analyze for Impurities A2_Add->Q3 A3_Yes Impurities Present Q3->A3_Yes Yes A3_No Consider Product Loss During Work-up Q3->A3_No No A3_Sol Optimize Purification (e.g., Recrystallization) A3_Yes->A3_Sol A3_No->A3_Sol

Caption: A troubleshooting decision tree for diagnosing low yield.

Impurity_Formation_Pathway Amine (S)-Amine Intermediate Rivaroxaban Rivaroxaban (Desired Product) Amine->Rivaroxaban Desired Reaction Dimer Dimeric Impurity Amine->Dimer Side Reaction (Excess Acyl Chloride) AcylChloride 5-Chlorothiophene- 2-carbonyl chloride AcylChloride->Rivaroxaban Rivaroxaban->Dimer R_Isomer_Source (R)-Epichlorohydrin (Starting Material) R_Isomer_Product (R)-Rivaroxaban (Chiral Impurity) R_Isomer_Source->R_Isomer_Product Propagates through Synthesis

Caption: Logical relationships in the formation of key impurities.

References

Technical Support Center: Managing Exothermic Reactions of 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reactions associated with 5-Chlorothiophene-2-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exothermic reactions when working with this compound?

A1: The primary exothermic events occur during the synthesis of this compound, specifically when reacting 5-chlorothiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[1][2] The reaction of this compound itself with nucleophiles, such as water, alcohols, or amines, is also vigorous and highly exothermic.[1][3][4][5]

Q2: What are the main hazards associated with this compound?

A2: this compound is a corrosive substance that can cause severe skin burns and eye damage.[6][7][8][9] It is sensitive to moisture and reacts with water to produce hydrogen chloride gas.[1][3] Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride.[6][7]

Q3: What are the initial signs of a runaway reaction?

A3: A rapid, uncontrolled increase in temperature is the most immediate sign of a runaway reaction. Other indicators may include a sudden change in pressure, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture.

Q4: What immediate steps should be taken in case of a thermal runaway?

A4: In the event of a thermal runaway, the immediate priorities are to ensure personnel safety and attempt to bring the reaction under control. This typically involves stopping any further addition of reactants, maximizing cooling, and if possible and safe, quenching the reaction by adding a suitable agent.[10] All personnel should be prepared to evacuate if the situation cannot be controlled.

Q5: How should this compound be stored?

A5: It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, away from moisture, strong bases, and other nucleophiles.[3][6] Storage under an inert atmosphere, such as nitrogen, is also recommended.[3]

Troubleshooting Guide

Problem 1: The temperature of my reaction is increasing too rapidly, even with cooling.

  • Possible Cause: The rate of addition of the reagent is too fast, generating heat more quickly than the cooling system can remove it. This is a common issue when scaling up reactions due to the decreased surface-area-to-volume ratio.[11][12]

  • Solution:

    • Immediately stop the addition of the reagent.

    • Ensure the cooling system is operating at maximum capacity.

    • If the temperature continues to rise, prepare for an emergency quench as described in the experimental protocols.

    • For future reactions, reduce the rate of addition and consider a more dilute solution.

Problem 2: I observe fuming when I open the container of this compound.

  • Possible Cause: The compound is reacting with moisture in the air.[1]

  • Solution:

    • Handle the compound under anhydrous conditions, preferably in a glove box or under a stream of inert gas like nitrogen or argon.

    • Ensure all glassware is thoroughly dried before use.

    • Keep the container tightly sealed when not in use.

Problem 3: My product yield is low, and I have a significant amount of 5-chlorothiophene-2-carboxylic acid as a byproduct.

  • Possible Cause: The this compound has hydrolyzed due to the presence of water in the reaction.[1]

  • Solution:

    • Use anhydrous solvents and reagents.

    • Thoroughly dry all glassware before starting the reaction.

    • Run the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.

Data Presentation

Table 1: Recommended Temperature Control for Synthesis

StageReactantsRecommended TemperatureNotes
Initial Addition5-chlorothiophene-2-carboxylic acid and chlorinating agent (e.g., thionyl chloride)≤ 0°CCrucial for managing the initial exotherm.[1][2]
ReactionMixture of reactantsRoom temperature to reflux (depending on the specific protocol)Monitor temperature closely.

Table 2: Quenching Agent Comparison

Quenching AgentReaction ProductVigor of ReactionNotes
Water5-chlorothiophene-2-carboxylic acidHighHighly exothermic, produces HCl gas.[4][5][13]
Methanol/EthanolMethyl/Ethyl 5-chlorothiophene-2-carboxylateModerateLess vigorous than water, produces an ester byproduct.[4][13]
Saturated Sodium Bicarbonate SolutionSodium 5-chlorothiophene-2-carboxylateHighExothermic and produces CO2 gas, requires slow addition to control foaming.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 5-chlorothiophene-2-carboxylic acid

  • Thionyl chloride

  • Anhydrous non-polar solvent (e.g., carbon tetrachloride)[2]

  • Reaction flask with a stirrer, dropping funnel, condenser, and thermometer

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (ice-salt or other suitable coolant)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • Add the anhydrous solvent and thionyl chloride to the reaction flask.

  • Cool the flask to below 0°C using the cooling bath.[2]

  • Slowly add the 5-chlorothiophene-2-carboxylic acid in portions to the cooled solution while stirring.[1][2] Maintain the temperature below 0°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 10-30 minutes.[2]

  • Slowly heat the reaction mixture to reflux and maintain for 1-3 hours.[2]

  • Monitor the reaction progress by a suitable method (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Quenching of Excess this compound

Materials:

  • Reaction mixture containing excess this compound

  • Quenching agent (e.g., saturated sodium bicarbonate solution)

  • Large flask for quenching

  • Addition funnel

  • Ice bath

Procedure:

  • Place the quenching solution in the large flask and cool it in an ice bath. The volume of the quenching solution should be at least 5-10 times the volume of the acyl chloride to be quenched.[13]

  • Slowly add the reaction mixture containing the acyl chloride to the cooled and stirred quenching solution dropwise using the addition funnel.[13]

  • Caution: The quenching reaction is exothermic and will release gas (CO2 in the case of sodium bicarbonate).[13] Ensure the addition is slow enough to control the temperature and rate of gas evolution to prevent foaming.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis.[13]

  • Proceed with the workup procedure to isolate the desired product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_apparatus Set Up Apparatus Under Inert Atmosphere prep_reagents->setup_apparatus cool_flask Cool Reaction Flask to <= 0°C setup_apparatus->cool_flask add_reagent Slowly Add 5-chlorothiophene-2-carboxylic acid cool_flask->add_reagent stir_rt Stir at Room Temperature add_reagent->stir_rt temp_monitor Continuously Monitor Temperature add_reagent->temp_monitor reflux Heat to Reflux for 1-3 hours stir_rt->reflux monitor Monitor Reaction Progress reflux->monitor reflux->temp_monitor cool_down Cool to Room Temperature monitor->cool_down quench Quench Excess Reagent (if necessary) cool_down->quench remove_solvent Remove Solvent Under Reduced Pressure quench->remove_solvent distill Purify by Vacuum Distillation remove_solvent->distill

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_exotherm start Temperature Spike Detected stop_addition Stop Reagent Addition Immediately start->stop_addition max_cooling Maximize Cooling start->max_cooling check_temp Is Temperature Still Rising? stop_addition->check_temp max_cooling->check_temp prepare_quench Prepare Emergency Quench check_temp->prepare_quench Yes monitor_stable Monitor Until Stable check_temp->monitor_stable No evacuate Evacuate Area if Uncontrolled prepare_quench->evacuate review_procedure Review and Modify Procedure (e.g., slower addition rate) monitor_stable->review_procedure

Caption: Troubleshooting decision tree for a temperature excursion event.

References

Technical Support Center: Purification of Products from 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted 5-Chlorothiophene-2-carbonyl chloride from a product mixture. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities when using this compound in a reaction?

A1: The most common impurities are unreacted this compound and its hydrolysis product, 5-chlorothiophene-2-carboxylic acid. Other potential impurities can include byproducts from side reactions, such as diacylation if the nucleophile has multiple reactive sites.[1]

Q2: How can I quickly neutralize or "quench" the unreacted this compound after my reaction is complete?

A2: Unreacted this compound can be effectively quenched by adding a nucleophilic agent. Common choices include water, a dilute aqueous basic solution (like sodium bicarbonate), or an alcohol (like methanol (B129727) or isopropanol). The addition of these reagents will convert the reactive acyl chloride into the corresponding carboxylic acid, carboxylate salt, or ester, which are generally easier to remove during workup.

Q3: What is a standard aqueous workup procedure after quenching the reaction?

A3: A typical aqueous workup involves:

  • Quenching the reaction mixture with water or a dilute base.

  • Extracting the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Washing the organic layer with a dilute acid (if an amine base like pyridine (B92270) or triethylamine (B128534) was used), followed by a wash with a dilute base (like aqueous sodium bicarbonate) to remove the 5-chlorothiophene-2-carboxylic acid byproduct.

  • Washing the organic layer with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Concentrating the organic layer under reduced pressure to obtain the crude product.

Q4: Which purification technique is most suitable for my product?

A4: The choice of purification technique depends on the physical properties of your product and the nature of the impurities.

  • Recrystallization is highly effective for solid products to achieve high purity.

  • Column chromatography is a versatile method for purifying both solid and liquid products, especially when impurities have similar polarities to the product.[1]

  • Distillation is suitable for thermally stable liquid products with boiling points significantly different from impurities.

Troubleshooting Guides

Extraction & Workup Issues

Q: I've formed a stable emulsion during my aqueous extraction. How can I break it?

A: Emulsions are common when working with complex mixtures. Here are several techniques to try:

  • Patience: Allow the separatory funnel to sit undisturbed for 10-20 minutes, as some emulsions break on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[2]

  • Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.[2]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[3]

  • Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.[4]

Recrystallization Issues

Q: My product is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.[5]

  • Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow it to cool more slowly.

  • Lower the Temperature: Ensure the solution is not being cooled too rapidly. Slow cooling is crucial for crystal formation.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[6]

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvents: If the problem persists, try a different recrystallization solvent or a solvent mixture.

Q: My product won't crystallize from the solution, even after cooling.

A: This usually indicates that the solution is not saturated or that nucleation is inhibited.

  • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of your product and then try cooling again.

  • Induce Nucleation: Try scratching the flask or adding a seed crystal.

  • Use an Anti-solvent: If your product is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your product is insoluble until the solution becomes cloudy, then warm it until it is clear again and allow it to cool slowly.

Column Chromatography Issues

Q: My product is not separating well from the impurities on the silica (B1680970) gel column.

A: Poor separation can be due to several factors.

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). For thiophene (B33073) carboxamides, solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane/methanol are good starting points.[7]

  • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar. If they are too low (low Rf), the eluent is not polar enough.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute the less polar impurities and then your product.

  • Deactivate the Silica: If your compound is sensitive to the acidic nature of silica gel, you can use a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1%).[7]

Experimental Protocols

Protocol 1: General Quenching and Aqueous Workup
  • Reaction Quenching: Cool the reaction mixture to 0-10 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of a Solid Product
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not at room temperature. Common solvents for aromatic amides include ethanol, acetone, or mixtures like ethyl acetate/hexane.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Qualitative Solubility of Key Compounds

CompoundWaterDichloromethaneEthyl AcetateHexaneMethanol
This compoundInsoluble (reacts)[9]SolubleSolubleSolubleSlightly Soluble[10]
5-Chlorothiophene-2-carboxylic acidSlightly SolubleSolubleSolubleSparingly SolubleSoluble[11]
Typical Aromatic Amide ProductInsolubleModerately SolubleModerately SolubleInsolubleSparingly Soluble

Table 2: Typical Purity and Yield from Purification Methods

Purification MethodTypical Purity (HPLC)Typical Yield
Recrystallization (single)> 99.0%70-90%
Recrystallization (multiple)> 99.8%[12]50-70%
Column Chromatography95-99%60-85%

Visualization

Thin Layer Chromatography (TLC) Visualization

Q: How can I visualize the spots on my TLC plate?

A:

  • UV Light (254 nm): this compound, its hydrolysis product, and many aromatic amide products contain a thiophene ring and are UV active. They will appear as dark spots on a fluorescent green background.[1] This is a non-destructive method.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. Amides may show up as yellow-brown spots on a purple background upon gentle heating.[13][14]

  • Ceric Ammonium Molybdate (CAM) Stain: This is another universal stain that can visualize a wide range of organic compounds, often appearing as blue or green spots upon heating.[15][16]

Diagrams

Removal_Workflow start Reaction Mixture (Product + Unreacted Acyl Chloride) quench Quench with Aqueous Base (e.g., NaHCO3) start->quench extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry crude Crude Product dry->crude purify Purification crude->purify solid Solid Product? purify->solid recrystallize Recrystallization solid->recrystallize Yes chromatography Column Chromatography solid->chromatography No (or if recrystallization fails) pure_solid Pure Solid Product recrystallize->pure_solid chromatography->pure_solid pure_liquid Pure Liquid Product chromatography->pure_liquid

Figure 1. General workflow for the removal of unreacted this compound.

Purification_Decision_Tree start Crude Product Obtained is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Liquid) is_pure_after_recrystallization Is purity >99% by TLC/HPLC? try_recrystallization->is_pure_after_recrystallization done Purification Complete is_pure_after_recrystallization->done Yes is_pure_after_recrystallization->column_chromatography No is_pure_after_column Are fractions pure by TLC? column_chromatography->is_pure_after_column is_pure_after_column->column_chromatography No (Re-run with different eluent) combine_and_concentrate Combine Pure Fractions and Concentrate is_pure_after_column->combine_and_concentrate Yes combine_and_concentrate->done

Figure 2. Decision tree for selecting a purification method.

References

Optimizing base and solvent conditions for acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylation reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine experimental parameters for successful acylations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during acylation reactions, providing targeted solutions for optimizing your base and solvent conditions.

Issue 1: Low or No Product Yield

Q: My acylation reaction is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?

A: Low or nonexistent yields in acylation reactions can often be traced back to several key factors related to your reagents and reaction conditions.

  • Inactive Nucleophile: For N-acylations, if the reaction medium is too acidic, the amine nucleophile can be protonated, which renders it unreactive.

    • Solution: The addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), can deprotonate the amine, increasing its nucleophilicity and allowing the reaction to proceed.[1] For O-acylations of less reactive alcohols, a base is also crucial for deprotonation.

  • Poor Reagent Quality: Acylating agents, such as acyl chlorides and anhydrides, are highly sensitive to moisture and can hydrolyze over time.[1][2]

    • Solution: Always use fresh or purified reagents and ensure they are stored under anhydrous conditions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at your current temperature.

    • Solution: Consider gently heating the reaction. However, be aware that excessive heat can lead to side product formation and degradation. A temperature screening experiment is often beneficial to find the optimal conditions.[1][2]

  • Incorrect Solvent Choice: The solvent is critical for dissolving all reactants and influencing the reaction rate.

Issue 2: Formation of Side Products

Q: My reaction is producing a significant amount of side products, making purification difficult. What are the likely side reactions and how can I minimize them?

A: The formation of side products is a common challenge in acylation reactions. Understanding the potential side reactions is key to mitigating them.

  • Di-acylation: For substrates with multiple acylation sites, such as primary amines or ureas, di-acylation can be a significant issue, especially with an excess of the acylating agent.[1]

    • Solution: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the acylating agent.[1] Slow, dropwise addition of the acylating agent can also help control the reaction and minimize di-acylation.[1]

  • O- vs. N-Acylation: In molecules containing both hydroxyl and amino groups, the more nucleophilic amino group will typically react first.[3] However, under certain conditions, O-acylation can compete.

    • Solution: Careful control of reaction conditions (e.g., using milder conditions and shorter reaction times) can favor N-acylation. The choice of base and solvent can also influence the selectivity.

  • C- vs. O-Acylation: In the acylation of ketones, both C-acylation (at the α-carbon) and O-acylation (at the oxygen) are possible.

    • Solution: To favor O-acylation, consider an acid-catalyzed pathway. For C-acylation, kinetic control conditions (e.g., very low temperatures) and a non-nucleophilic base are often employed.

  • Polymerization/Decomposition: In Friedel-Crafts acylation, highly acidic conditions can cause polymerization of sensitive substrates like furan. High reaction temperatures can also lead to the formation of tar-like materials.

    • Solution: Use a milder Lewis acid, lower the reaction temperature, and ensure controlled addition of reagents. For temperature-sensitive reactions, avoid excessive heating and prolonged reaction times.

Data Presentation: Impact of Base and Solvent on Acylation

The following tables summarize quantitative data on the effect of different bases and solvents on the yield and selectivity of acylation reactions.

Table 1: Effect of Solvent on the Yield of O-Acylation of (-)-epigallocatechin (B1671488) gallate (EGCG)

SolventDielectric Constant (ε)Yield (%)
Acetone20.790.6
Acetonitrile37.588.2
Tetrahydrofuran (THF)7.586.5
Dichloromethane (DCM)8.983.7
N,N-Dimethylformamide (DMF)36.781.3
Ethyl Acetate (B1210297)6.078.5
Diethyl Ether4.375.4

Reaction Conditions: Palmitoyl chloride (2 molar ratio), sodium acetate as base. Data adapted from a study on the acylation of EGCG.[4]

Table 2: Comparison of Acylating Agents for the Acetylation of Benzyl Alcohol

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic AnhydrideZnCl₂Solvent-free300.595
Acetyl ChlorideZnCl₂Solvent-free300.398
Acetic AnhydrideNoneSolvent-free607>99

Data from a comparative study of acetylating agents.

Table 3: Solvent Effects on the Regioselectivity of Friedel-Crafts Acylation of Naphthalene

SolventControl TypePredominant Product
Carbon Disulfide (CS₂)Kinetic1-acylnaphthalene
Dichloromethane (CH₂Cl₂)Kinetic1-acylnaphthalene
NitrobenzeneThermodynamic2-acylnaphthalene
NitromethaneThermodynamic2-acylnaphthalene

Polar solvents that keep the initially formed 1-acyl complex in solution favor the thermodynamically more stable 2-acyl product.[5]

Experimental Protocols

Below are detailed methodologies for key acylation reactions.

Protocol 1: General Procedure for N-Acylation of a Secondary Amine using an Acyl Chloride

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.05 equivalents), either neat or as a solution in the same anhydrous solvent, dropwise to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For slow reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.

  • Workup: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any excess acyl chloride, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude tertiary amide product by recrystallization or flash column chromatography.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

  • Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents) in a dry solvent such as dichloromethane (DCM) and cool the mixture in an ice bath.

  • Addition of Acylating Agent: Dissolve the acylating agent (e.g., acetyl chloride, 1.0 equivalent) in the same dry solvent and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel.

  • Addition of Substrate: After the formation of the acylium ion complex, add the aromatic substrate (1.0 equivalent), also dissolved in the dry solvent, dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction: Allow the reaction to stir at the appropriate temperature (typically between 0 °C and room temperature). Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in acylation reactions.

Troubleshooting_Low_Yield Start Low or No Yield Check_Nucleophile Is the nucleophile sufficiently reactive? Start->Check_Nucleophile Check_Reagents Are the acylating agent and solvent anhydrous? Start->Check_Reagents Check_Conditions Are reaction temperature and time optimal? Start->Check_Conditions Add_Base Add a non-nucleophilic base (e.g., Pyridine, TEA) Check_Nucleophile->Add_Base No Re_run Re-run Reaction Check_Nucleophile->Re_run Yes Use_Anhydrous Use fresh, anhydrous reagents and solvents under inert gas Check_Reagents->Use_Anhydrous No Check_Reagents->Re_run Yes Optimize_Temp_Time Screen temperature and extend reaction time Check_Conditions->Optimize_Temp_Time No Check_Conditions->Re_run Yes Add_Base->Re_run Use_Anhydrous->Re_run Optimize_Temp_Time->Re_run

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting_Side_Products Start Side Product Formation Identify_Side_Product Identify the major side product(s) Start->Identify_Side_Product Diacylation Di-acylation Identify_Side_Product->Diacylation Wrong_Isomer Incorrect Regioisomer (e.g., O- vs. C-acylation) Identify_Side_Product->Wrong_Isomer Polymerization Polymerization/Tar Identify_Side_Product->Polymerization Adjust_Stoichiometry Use 1.05-1.2 eq. of acylating agent; add dropwise Diacylation->Adjust_Stoichiometry Modify_Catalyst_Solvent Change catalyst (acid/base) and/or solvent polarity Wrong_Isomer->Modify_Catalyst_Solvent Milder_Conditions Use milder Lewis acid, lower temperature Polymerization->Milder_Conditions Re_run Re-run Reaction Adjust_Stoichiometry->Re_run Modify_Catalyst_Solvent->Re_run Milder_Conditions->Re_run

Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: Preventing Di-acylation of Piperazine with 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the mono-acylation of piperazine (B1678402) with 5-chlorothiophene-2-carbonyl chloride. The primary goal is to provide practical guidance to favor the formation of the desired mono-acylated product while minimizing the di-acylated byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the reaction between piperazine and this compound?

The main challenge is controlling the selectivity between mono-acylation and di-acylation. Piperazine, being a symmetric diamine, has two reactive nitrogen atoms. Both are susceptible to reacting with the acylating agent, this compound. This can lead to a mixture of the desired mono-substituted product, the di-substituted byproduct, and unreacted starting material, which complicates purification and reduces the yield of the target compound.[1]

Q2: What are the principal strategies to promote selective mono-acylation of piperazine?

Several effective strategies can be employed to favor mono-acylation over di-acylation:

  • Stoichiometric Control: Using a significant excess of piperazine (typically 3-10 equivalents) relative to the this compound statistically favors the reaction of the acyl chloride with an unreacted piperazine molecule.[2]

  • Use of Protecting Groups: This is a highly reliable method that involves protecting one of the piperazine nitrogens with a removable group, most commonly the tert-butyloxycarbonyl (Boc) group. The reaction sequence involves protection, acylation of the free nitrogen, and subsequent deprotection.[1][2]

  • In Situ Mono-protonation: This one-pot approach involves reacting piperazine with one equivalent of an acid (e.g., HCl) to form the mono-salt. The protonated nitrogen becomes significantly less nucleophilic, thereby directing the acylation to the non-protonated nitrogen.[1][2]

  • Flow Chemistry: Continuous flow reactors provide precise control over stoichiometry, reaction time, and temperature, which can significantly enhance the selectivity for mono-acylation.[1]

  • Alternative Acylating/Activating Agents: The use of sterically hindered activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) can also promote mono-acylation.[1]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Significant formation of di-acylated byproduct Incorrect Stoichiometry: Molar ratio of piperazine to acyl chloride is too low.- Increase the molar excess of piperazine to 5-10 equivalents.[2]- If using a protecting group strategy, ensure complete mono-protection before acylation.
Rapid Addition of Acyl Chloride: High local concentration of the acyl chloride promotes di-acylation.- Add the this compound solution dropwise and slowly to the piperazine solution, preferably at a low temperature (e.g., 0 °C).[2]
High Reaction Temperature: Increased temperature can lead to reduced selectivity.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity.[2]
Inadequate Deactivation of Second Nitrogen (Mono-protonation method): Incorrect amount of acid used.- Ensure that precisely one equivalent of acid is used to form the piperazin-1-ium (B1237378) salt.
Low Yield of Mono-acylated Product Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature gradually.
Hydrolysis of Acyl Chloride: Presence of moisture in the reaction.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of Product During Work-up: The mono-acylated product may have some water solubility, especially in its protonated form.- During aqueous work-up, carefully adjust the pH to ensure the product is in its free base form to maximize extraction into the organic layer.- Use a suitable solvent for extraction, such as dichloromethane (B109758) or ethyl acetate.
Difficult Purification Similar Polarity of Products and Byproducts: Mono- and di-acylated products, along with excess piperazine, can be challenging to separate.- Column Chromatography: Use a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) for silica (B1680970) gel chromatography.- Acidic Wash: To remove excess piperazine, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated piperazine will move to the aqueous layer. The desired mono-acylated product can then be extracted after basifying the aqueous layer.- Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
Unexpected Side Products Reaction with Solvent: Reactive solvents may participate in side reactions.- Choose inert solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.
Decomposition of Acyl Chloride or Product: Instability under reaction or work-up conditions.- Ensure the this compound is of high purity and handle it under anhydrous conditions.- Avoid unnecessarily harsh work-up conditions (e.g., strong acids/bases or high temperatures).

Data Presentation

Table 1: Comparison of Mono-acylation Strategies for Piperazine

Strategy Typical Molar Ratio (Piperazine:Acyl Chloride) Typical Yield of Mono-acylated Product Selectivity (Mono:Di) Advantages Disadvantages
Stoichiometric Control 3:1 to 10:170-80%[2]Moderate to Good- One-step reaction.- Cost-effective.- Requires removal of a large excess of piperazine.- Moderate selectivity.
Mono-Boc Protection 1:1 (Boc-piperazine:Acyl Chloride)>80% for the acylation step[2]Excellent- High selectivity.- Clean reaction profile.- Multi-step process (protection, acylation, deprotection), which can lower the overall yield.- Higher cost due to reagents and additional steps.
In Situ Mono-protonation 2:1 (Piperazine:Acid) then 1:1 (salt:Acyl Chloride)60-89%[2]Good to Excellent- One-pot synthesis.- Good yields and selectivity.- Good atom economy.- May require longer reaction times or activation of the acylating agent due to the lower nucleophilicity of the unprotonated nitrogen.
Flow Chemistry 1:1 to slight excess of piperazinePotentially >90%Excellent- Precise control over reaction parameters.- High selectivity and yield.- Improved safety.- Requires specialized equipment.

Experimental Protocols

Protocol 1: Mono-acylation using Stoichiometric Control

Materials:

  • Piperazine (10 equivalents)

  • This compound (1 equivalent)

  • Triethylamine (B128534) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (10 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the piperazine solution.

  • Slowly add a solution of this compound (1 eq.) in anhydrous DCM dropwise to the cooled piperazine solution over 30-60 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl to remove excess piperazine.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in DCM).

Protocol 2: Mono-acylation via N-Boc Protection and Deprotection

Step A: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2 eq.) in DCM.

  • Slowly add a solution of Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture and purify 1-Boc-piperazine by column chromatography.

Step B: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add this compound (1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the N-(5-chlorothiophene-2-carbonyl)-N'-Boc-piperazine.

Step C: Deprotection of the Boc Group

  • Dissolve the purified product from Step B in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid.

  • Neutralize with a saturated NaHCO₃ solution and extract the final mono-acylated product.

Visualizations

G cluster_start cluster_decision cluster_methods cluster_outcome start Start: Acylation of Piperazine decision High Selectivity Crucial? start->decision boc_protection Mono-Boc Protection Strategy decision->boc_protection  Yes stoichiometric_control Stoichiometric Control (Excess Piperazine) decision->stoichiometric_control  No (Faster, one-pot) product Desired Mono-acylated Product boc_protection->product stoichiometric_control->product

Caption: Decision workflow for selecting a mono-acylation strategy.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_products Products piperazine Piperazine conditions Excess Piperazine Low Temperature (0 °C) Slow Addition piperazine->conditions acyl_chloride 5-Chlorothiophene- 2-carbonyl chloride acyl_chloride->conditions workup Acid Wash Extraction Chromatography conditions->workup mono_product Mono-acylated Piperazine (Desired) workup->mono_product di_product Di-acylated Piperazine (Byproduct) workup->di_product

Caption: Experimental workflow for mono-acylation using stoichiometric control.

G piperazine Piperazine boc_piperazine 1-Boc-piperazine piperazine->boc_piperazine + (Boc)₂O acylated_boc_piperazine N-Acyl-N'-Boc-piperazine boc_piperazine->acylated_boc_piperazine + Acyl Chloride final_product Mono-acylated Piperazine acylated_boc_piperazine->final_product Deprotection (e.g., TFA)

Caption: Signaling pathway for the mono-Boc protection strategy.

References

Analytical methods to monitor the progress of reactions involving this compound

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of common analytical methods to monitor the progress of chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for monitoring my reaction?

A1: The choice of analytical method depends on several factors, including the properties of your reactants and products (e.g., volatility, chromophores), the complexity of the reaction mixture, and the required sensitivity. See the decision-making workflow below (Figure 1) for guidance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating complex mixtures, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. Ultraviolet-Visible (UV-Vis) spectroscopy is a good option for real-time monitoring if your reactants or products have a distinct chromophore.

Q2: How do I prepare my samples for analysis?

A2: Proper sample preparation is crucial for accurate results. A general procedure involves:

  • Quenching the reaction: Stop the reaction at a specific time point. This can be achieved by rapid cooling, adding a quenching agent, or diluting the sample.

  • Sample cleanup: Remove any interfering substances, such as catalysts or salts. This may involve liquid-liquid extraction, solid-phase extraction, or filtration.

  • Dilution: Dilute the sample to a concentration within the linear range of the analytical instrument.

  • Internal Standard: Add a known amount of an internal standard to correct for variations in sample injection and detector response.

Q3: How can I quantify the components of my reaction mixture?

A3: Quantification is typically achieved by creating a calibration curve. This involves preparing a series of standard solutions of known concentrations for each component of interest and analyzing them using your chosen analytical method. A graph of detector response versus concentration is then plotted to generate a calibration curve. The concentration of the components in your reaction sample can then be determined by comparing their detector response to the calibration curve.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause(s) Solution(s)
Peak Tailing or Fronting 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dilute the sample.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase. 2. Run a blank gradient after each sample.
Fluctuating Baseline 1. Air bubbles in the system. 2. Leaks in the pump or fittings. 3. Insufficient mobile phase mixing.1. Degas the mobile phase. 2. Check and tighten all fittings. 3. Ensure proper mixing of the mobile phase components.
Gas Chromatography (GC)
Issue Possible Cause(s) Solution(s)
Broad Peaks 1. Column contamination. 2. Injection port temperature is too low. 3. Carrier gas flow rate is too low.1. Bake out the column at a high temperature. 2. Increase the injection port temperature. 3. Optimize the carrier gas flow rate.
Poor Resolution 1. Inappropriate temperature program. 2. Column is not suitable for the separation.1. Optimize the temperature ramp rate. 2. Select a column with a different stationary phase.
No Peaks Detected 1. Syringe is clogged. 2. No sample was injected. 3. Detector is not turned on or is faulty.1. Clean or replace the syringe. 2. Ensure the autosampler is functioning correctly. 3. Check the detector settings and functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Possible Cause(s) Solution(s)
Broad ¹H NMR Signals 1. Presence of paramagnetic impurities. 2. Sample is too concentrated. 3. Poor shimming.1. Filter the sample through a short plug of silica (B1680970) gel. 2. Dilute the sample. 3. Re-shim the spectrometer.
Incorrect Integrals 1. Incomplete relaxation of nuclei. 2. Phasing errors.1. Increase the relaxation delay (d1) between scans. 2. Carefully re-phase the spectrum.
Solvent Peak Obscuring Signals 1. Incomplete solvent suppression.1. Use a deuterated solvent with a low residual proton signal. 2. Utilize a solvent suppression pulse sequence.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Issue Possible Cause(s) Solution(s)
High Absorbance Readings (> 2 AU) 1. Sample is too concentrated.1. Dilute the sample to bring the absorbance into the linear range (typically 0.1 - 1.5 AU).
Non-linear Calibration Curve 1. Stray light in the instrument. 2. Chemical interactions at high concentrations.1. Have the instrument serviced. 2. Work within a narrower, linear concentration range.
Baseline Drift 1. Lamp instability. 2. Temperature fluctuations.1. Allow the lamp to warm up sufficiently before use. 2. Maintain a constant temperature for the sample and instrument.

Experimental Protocols

Protocol 1: Monitoring a Reaction by HPLC
  • Preparation of Standards: Prepare stock solutions of the starting material, product, and internal standard in a suitable solvent. Create a series of calibration standards by diluting the stock solutions.

  • Sample Collection: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further conversion.

  • Sample Preparation: Dilute the quenched aliquot with the mobile phase and add a known amount of the internal standard. Filter the sample through a 0.45 µm filter.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material, product, and internal standard. Use the calibration curve to determine the concentration of the starting material and product at each time point.

Protocol 2: Real-time Reaction Monitoring by UV-Vis Spectroscopy
  • Wavelength Selection: Determine the λmax (wavelength of maximum absorbance) for the reactant or product that has a unique and strong absorption in the UV-Vis region.

  • Blank Measurement: Record the absorbance of the reaction solvent and any reagents that do not change during the reaction.

  • Initiate Reaction: Mix the reactants in a cuvette and immediately place it in the UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance at the selected λmax at regular time intervals.

  • Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). Plot the concentration of the monitored species versus time.

Data Presentation

Table 1: Example HPLC Data for the Conversion of Starting Material to Product

Time (min)Starting Material Peak AreaProduct Peak AreaInternal Standard Peak AreaStarting Material Conc. (mM)Product Conc. (mM)
0125,430050,12010.00.0
1598,76025,43050,2107.92.1
3075,43048,76049,9806.04.0
6045,12079,87050,0503.66.4
12012,340110,98050,1501.09.0

Table 2: Example UV-Vis Data for Product Formation

Time (s)Absorbance at λmaxProduct Concentration (µM)
00.0500.0
300.25020.0
600.43038.0
900.59054.0
1200.73068.0

Visualizations

decision_tree start Start: Monitor a reaction volatile Are reactants/products volatile? start->volatile chromophore Do reactants/products have a UV-Vis chromophore? volatile->chromophore No gc Use Gas Chromatography (GC) volatile->gc Yes complex_mixture Is the reaction mixture complex? chromophore->complex_mixture No uv_vis Use UV-Vis Spectroscopy chromophore->uv_vis Yes structural_info Is detailed structural information needed? complex_mixture->structural_info No hplc Use High-Performance Liquid Chromatography (HPLC) complex_mixture->hplc Yes structural_info->hplc No nmr Use NMR Spectroscopy structural_info->nmr Yes

Figure 1: Decision tree for selecting an analytical method.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing quench Quench Reaction cleanup Sample Cleanup quench->cleanup dilute Dilute Sample cleanup->dilute add_std Add Internal Standard dilute->add_std inject Inject Sample add_std->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calibrate Apply Calibration Curve integrate->calibrate plot Plot Concentration vs. Time calibrate->plot end End: Determine Reaction Kinetics plot->end start Start: Collect Aliquot start->quench

Figure 2: General workflow for reaction monitoring.

Instability issues of 5-Chlorothiophene-2-carbonyl chloride on scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chlorothiophene-2-carbonyl chloride, focusing on the instability issues that can arise during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound?

A1: The primary cause of instability is its high sensitivity to moisture.[1] As a reactive acyl chloride, it readily undergoes hydrolysis in the presence of water to form 5-chlorothiophene-2-carboxylic acid.[1] This hydrolysis reaction makes the starting carboxylic acid not only a potential impurity but also the main degradation product.[1] Therefore, maintaining anhydrous (dry) conditions throughout handling, storage, and reaction processes is critical.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[2] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][4] Keep it away from incompatible substances, particularly water and strong bases, as well as sources of ignition.[2][5]

Q3: What are the visible signs of degradation of this compound?

A3: While the pure compound is a colorless to pale yellow liquid, degradation may not always be visually obvious.[4][6] The most reliable way to detect degradation is through analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of 5-chlorothiophene-2-carboxylic acid.[1] Spectroscopic methods such as FT-IR can also be indicative, showing the appearance of a broad O-H stretch (around 2500–3000 cm⁻¹) and a shift in the carbonyl (C=O) peak from around 1800 cm⁻¹ for the acyl chloride to a lower wavenumber (around 1700 cm⁻¹) for the carboxylic acid.[1]

Q4: Can this compound undergo hazardous reactions during scale-up?

A4: Yes, the synthesis of this compound, typically from 5-chlorothiophene-2-carboxylic acid and a chlorinating agent like thionyl chloride, is an exothermic reaction.[1] On a larger scale, improper temperature control can lead to a runaway reaction.[1] It is crucial to add the carboxylic acid portion-wise to the chlorinating agent at low temperatures (at or below 10°C, with some protocols recommending below 0°C) to manage heat generation.[1] Thermal decomposition can also release irritating and toxic gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Purity of Isolated Product (Presence of 5-chlorothiophene-2-carboxylic acid) - Exposure to atmospheric moisture during workup or storage.- Use of wet solvents or glassware.- Incomplete reaction during synthesis.- Ensure all glassware is oven-dried and cooled under an inert atmosphere.- Use anhydrous solvents for all reaction and purification steps.- Handle the material under an inert atmosphere (e.g., glove box or Schlenk line).- Confirm complete conversion of the starting material by TLC, GC, or NMR before workup.- Store the final product in a tightly sealed container with a desiccant, under inert gas, and at a low temperature.[2]
Poor Yield During Scale-up Synthesis - Runaway reaction or localized overheating leading to side product formation.- Hydrolysis of the product during the reaction or workup.- Inefficient mixing at a larger scale.- Loss of product during distillation due to improper vacuum or temperature.- Implement strict temperature control, especially during the initial addition of reagents, keeping the temperature below 10°C or even 0°C.[1][7]- Ensure adequate stirring to maintain a homogeneous reaction mixture.- Quench the reaction carefully and perform the workup under anhydrous conditions.- Optimize distillation parameters (pressure and temperature) for the specific scale of the reaction. A typical reduced pressure distillation is performed at 80-90°C/5mmHg.[8]
Product Discoloration (Darkening) - Presence of impurities from starting materials.- Thermal degradation due to excessive heating during reaction or distillation.- Reaction with incompatible materials.- Use high-purity starting materials. Isomers in the starting material can lead to colored impurities.[8]- Avoid prolonged heating. Reflux times should be optimized (typically 1-3 hours).[7]- Ensure the reactor and transfer lines are made of compatible materials (e.g., glass-lined steel).- Consider purification by vacuum distillation to remove colored impurities.[7]
Inconsistent Reaction Times on Scale-up - Inefficient heat transfer at a larger scale.- Poor mixing leading to non-homogeneous reaction conditions.- Use a reactor with appropriate heating/cooling jackets and overhead stirring to ensure uniform temperature and mixing.- Monitor the reaction progress closely using in-process controls (e.g., GC, IR) rather than relying solely on time.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the chlorination of 5-chlorothiophene-2-carboxylic acid using thionyl chloride.

Materials:

  • 5-chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a dry, four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser connected to a gas outlet/alkali trap.

  • Purge the entire system with inert gas.

  • Charge the flask with dichloromethane and 5-chlorothiophene-2-carboxylic acid (1.0 equivalent).[8]

  • Add a catalytic amount of DMF (e.g., 1 drop).[8]

  • Begin stirring and cool the mixture to 0-5°C using an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) via the dropping funnel, maintaining the internal temperature at or below 10°C.[1]

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (around 40°C for dichloromethane) for 2-4 hours, or until in-process control (e.g., IR spectroscopy showing disappearance of the carboxylic acid O-H stretch) indicates the reaction is complete.[8]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride by distillation.[8]

  • Purify the crude product by vacuum distillation (e.g., 80-90°C at 5 mmHg) to obtain pure this compound as a colorless liquid.[8]

Protocol 2: Monitoring Degradation by FT-IR

Procedure:

  • Prepare a sample of this compound for analysis (e.g., as a thin film between NaCl plates).

  • Record the FT-IR spectrum.

  • Look for the characteristic sharp, strong C=O stretching vibration for the acyl chloride at approximately 1800 cm⁻¹.[1]

  • To check for hydrolysis (degradation), look for the appearance of a broad O-H stretching vibration around 2500–3000 cm⁻¹ and the appearance of a C=O stretch at a lower wavenumber (around 1700 cm⁻¹), which are characteristic of the corresponding carboxylic acid.[1]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 42518-98-9[2]
Molecular Formula C₅H₂Cl₂OS[3]
Molecular Weight 181.04 g/mol [3]
Appearance Colorless to Pale Yellow Oil/Liquid[4][6]
Melting Point 4°C[3]
Boiling Point 122-127°C at 16 Torr[3]
Density ~1.5 g/cm³[9]
Solubility Slightly soluble in water; Soluble in organic solvents.[6][10]

Table 2: Key Synthesis Parameters

ParameterRecommended ConditionReference(s)
Chlorinating Agent Thionyl chloride or Oxalyl chloride[1]
Solvent Nonpolar solvents (e.g., Dichloromethane, Carbon tetrachloride)[1][7]
Reaction Temperature (Addition) ≤ 10°C (some protocols ≤ 0°C)[1][7]
Reaction Temperature (Reflux) 40°C (for Dichloromethane) for 2-4 hours[8]
Typical Purity (GC) >98%, up to 99.98%[1][8]
Typical Yield High, can be up to 100%[1][8]

Visualizations

Decomposition_Pathway Decomposition Pathway of this compound cluster_products A This compound (C₅H₂Cl₂OS) C 5-Chlorothiophene-2-carboxylic acid (C₅H₃ClO₂S) A->C Hydrolysis B Water (H₂O) B->C D Hydrogen Chloride (HCl)

Caption: Hydrolysis of this compound.

Synthesis_Workflow General Synthesis Workflow Start Start: Dry Reactor Setup Step1 Charge 5-chlorothiophene-2-carboxylic acid and anhydrous solvent Start->Step1 Step2 Cool to ≤ 10°C Step1->Step2 Step3 Slowly add Thionyl Chloride Step2->Step3 Step4 Reflux for 2-4 hours Step3->Step4 Step5 In-Process Control (IPC) (e.g., IR, GC) Step4->Step5 Step5->Step4 Incomplete Step6 Solvent Removal Step5->Step6 Reaction Complete Step7 Vacuum Distillation Step6->Step7 End Product: Pure this compound Step7->End

Caption: Synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Purity Start Low Purity Detected (e.g., by GC) Check1 Is 5-chlorothiophene-2-carboxylic acid the main impurity? Start->Check1 Cause1 Moisture Contamination Check1->Cause1 Yes OtherImpurity Other Impurities Present Check1->OtherImpurity No Solution1 - Use anhydrous solvents/glassware - Handle under inert gas - Ensure proper storage Cause1->Solution1 Cause2 Incomplete Reaction Cause1->Cause2 or Solution2 - Increase reflux time - Check reagent stoichiometry/purity Cause2->Solution2 Solution3 - Check starting material purity - Optimize distillation OtherImpurity->Solution3

Caption: Troubleshooting logic for low product purity.

References

Validation & Comparative

A Comparative Guide to Thionyl Chloride and Oxalyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is paramount to the success of a synthetic route. This guide provides an objective, data-driven comparison of two common chlorinating agents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), in key synthetic transformations.

This document details the performance of each reagent in the synthesis of acyl chlorides, Swern-type oxidations, and Friedel-Crafts acylations. The information presented is supported by experimental data to facilitate an informed decision based on the specific requirements of a given reaction, such as substrate sensitivity, desired purity, and scalability.

At a Glance: Thionyl Chloride vs. Oxalyl Chloride

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Primary Use Conversion of carboxylic acids to acyl chloridesConversion of carboxylic acids to acyl chlorides; Swern oxidation
Byproducts SO₂(g), HCl(g)[1]CO(g), CO₂(g), HCl(g)[1]
Reaction Conditions Typically reflux temperatures, can be neat or in a high-boiling solvent[1]Often room temperature in a solvent like DCM or THF[1]
Catalyst Often none required, but pyridine (B92270) or DMF can be used to accelerate the reaction[2]Catalytic DMF is commonly used for rate acceleration[1]
Reactivity Highly reactive, can lead to side reactions with sensitive functional groups[1]Generally milder and more selective, especially for sensitive substrates[1][3]
Work-up Removal of excess reagent by distillation[1]Removal of excess reagent and solvent by evaporation[1]
Cost Less expensive[4]More expensive[3][4]
Scale Suitable for both small and large-scale synthesis[1]More commonly used for small to medium-scale synthesis[1]

I. Synthesis of Acyl Chlorides from Carboxylic Acids

The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. Both thionyl chloride and oxalyl chloride are effective for this transformation, but their distinct properties make them suitable for different applications.

Performance Comparison
SubstrateReagentCatalystSolventTemperature (°C)Time (h)Yield (%)PurityReference
(4-Methylphenoxy)acetic acidThionyl ChlorideNoneDCM or TolueneReflux (40-80)3-685-92>95% (after distillation)[5]
(4-Methylphenoxy)acetic acidOxalyl ChlorideDMFDCMRoom Temp1.5-5High (specific data not readily available)High[5]
Salicylic AcidThionyl ChlorideNoneBenzene or neatRefluxSeveralVariable (susceptible to degradation)Can be lower due to thermal degradation[4]
Salicylic AcidOxalyl ChlorideDMFDCMRoom Temp1-2High to excellentGenerally higher[4]
Benzoic AcidThionyl ChlorideN/AN/AN/AN/A90N/A[6]
Sodium BenzoateOxalyl ChlorideN/ABenzeneGentle heatingN/A97N/A[6]
Benzoic AcidOxalyl ChlorideDMFCH₂Cl₂351QuantitativeN/A[5]

Note: The yields and reaction conditions can vary depending on the specific substrate and experimental setup.

Reaction Mechanisms

The conversion of a carboxylic acid to an acyl chloride with either reagent proceeds through the formation of a highly reactive intermediate, which is subsequently attacked by a chloride ion.[1]

Thionyl Chloride Mechanism:

thionyl_chloride_mechanism RCOOH R-COOH intermediate1 R-CO-O-S(O)Cl (Chlorosulfite ester) RCOOH->intermediate1 + SOCl₂ SOCl2 SOCl₂ RCOCl R-COCl (Acyl chloride) intermediate1->RCOCl + Cl⁻ HCl_SO2 + HCl + SO₂ Cl_ion Cl⁻

Caption: Mechanism of acyl chloride synthesis using thionyl chloride.

Oxalyl Chloride Mechanism (with DMF catalyst):

The reaction with oxalyl chloride is often catalyzed by N,N-dimethylformamide (DMF), which first reacts with oxalyl chloride to form the Vilsmeier reagent, the active chlorinating species.[3]

oxalyl_chloride_mechanism DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + (COCl)₂ OxalylCl (COCl)₂ RCOOH R-COOH intermediate Reactive Intermediate RCOOH->intermediate + Vilsmeier Reagent RCOCl R-COCl intermediate->RCOCl byproducts + CO + CO₂ + HCl + DMF

Caption: Catalytic cycle of acyl chloride synthesis using oxalyl chloride and DMF.

Experimental Protocols

Synthesis of Benzoyl Chloride using Thionyl Chloride

  • Materials: Benzoic acid, thionyl chloride.

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a gas trap, benzoic acid is treated with an excess of thionyl chloride. The mixture is heated to reflux until the evolution of gaseous byproducts (SO₂ and HCl) ceases. Excess thionyl chloride is then removed by distillation to yield the crude benzoyl chloride, which can be further purified by vacuum distillation. A yield of 90% has been reported for this method.[6]

Synthesis of Benzoyl Chloride using Oxalyl Chloride

  • Materials: Benzoic acid, oxalyl chloride, N,N-dimethylformamide (DMF), dichloromethane (B109758) (CH₂Cl₂).

  • Procedure: To a stirred solution of benzoic acid in CH₂Cl₂ at room temperature, a catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride. The reaction mixture is stirred for approximately one hour. The solvent and excess oxalyl chloride are then removed under reduced pressure to afford benzoyl chloride in quantitative yield.[5]

II. Swern-Type Oxidations

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The classical Swern oxidation utilizes oxalyl chloride to activate dimethyl sulfoxide (B87167) (DMSO).

While thionyl chloride can also be used to activate DMSO, oxalyl chloride is generally preferred due to its ability to promote the reaction at low temperatures, which helps to suppress the formation of byproducts such as mixed thioacetals.

Performance Comparison

Reaction Workflow

swern_oxidation_workflow start Primary or Secondary Alcohol step1 Activate DMSO with Oxalyl Chloride at -78 °C start->step1 step2 Add Alcohol step1->step2 step3 Add Hindered Base (e.g., Triethylamine) step2->step3 step4 Warm to Room Temperature step3->step4 workup Aqueous Work-up step4->workup product Aldehyde or Ketone workup->product

Caption: General workflow for a Swern oxidation.

Experimental Protocol: Swern Oxidation of a Secondary Alcohol using Oxalyl Chloride
  • Materials: Secondary alcohol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (B128534), dichloromethane (DCM).

  • Procedure: A solution of oxalyl chloride in DCM is cooled to -78 °C. A solution of DMSO in DCM is added dropwise, followed by the slow addition of a solution of the secondary alcohol in DCM. After stirring for a short period, triethylamine is added. The reaction mixture is then allowed to warm to room temperature. An aqueous work-up is performed to isolate the ketone product.

III. Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by acylating an aromatic ring. The reaction requires an acyl chloride as the acylating agent and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The choice between thionyl chloride and oxalyl chloride for the preparation of the acyl chloride can influence the subsequent Friedel-Crafts reaction, primarily due to the purity of the acyl chloride intermediate. Acyl chlorides prepared using oxalyl chloride are often of higher purity due to the milder reaction conditions and volatile byproducts, which can lead to cleaner Friedel-Crafts reactions with fewer side products.

Performance Considerations

While direct comparative studies are scarce, it is generally understood that the purity of the acyl chloride is crucial for a successful Friedel-Crafts acylation. Impurities in the acyl chloride, which can be more prevalent when using the more aggressive thionyl chloride, can lead to lower yields and the formation of undesired byproducts in the Friedel-Crafts step.

Logical Relationship Diagram

friedel_crafts_logic start Carboxylic Acid reagent_choice Choice of Chlorinating Agent start->reagent_choice thionyl Thionyl Chloride reagent_choice->thionyl Harsher Conditions oxalyl Oxalyl Chloride reagent_choice->oxalyl Milder Conditions acyl_chloride Acyl Chloride thionyl->acyl_chloride oxalyl->acyl_chloride friedel_crafts Friedel-Crafts Acylation (Arene, AlCl₃) acyl_chloride->friedel_crafts product Aryl Ketone friedel_crafts->product

Caption: Decision process for Friedel-Crafts acylation.

Conclusion

Both thionyl chloride and oxalyl chloride are highly effective reagents in organic synthesis, each with its own set of advantages and disadvantages.

  • Thionyl chloride is a cost-effective and powerful chlorinating agent suitable for a wide range of substrates and large-scale applications. However, its high reactivity and the often-required elevated reaction temperatures can be detrimental to sensitive functional groups.

  • Oxalyl chloride offers a milder and more selective alternative, often allowing for reactions to be carried out at room temperature with higher product purity. Its primary drawbacks are its higher cost and its more common application in small to medium-scale syntheses.

The choice between these two reagents should be made after careful consideration of the specific substrate, the desired product purity, the scale of the reaction, and cost constraints. For high-value products in the pharmaceutical industry where purity is paramount, the milder conditions offered by oxalyl chloride may be preferable. For large-scale industrial processes where cost is a significant factor, thionyl chloride often remains the reagent of choice.

References

A Comparative Guide to the Reactivity of 5-Chlorothiophene-2-carbonyl chloride and Benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chlorothiophene-2-carbonyl chloride is anticipated to exhibit a higher reactivity towards nucleophilic acyl substitution compared to benzoyl chloride. This predicted difference in reactivity stems from the electronic properties of the thiophene (B33073) and benzene (B151609) rings. The thiophene ring, being more electron-rich than the benzene ring, is expected to have a less pronounced resonance-stabilizing effect on the carbonyl group. This results in a more electrophilic carbonyl carbon in this compound, rendering it more susceptible to nucleophilic attack. The presence of an electron-withdrawing chlorine atom on the thiophene ring is expected to further enhance the electrophilicity of the carbonyl carbon.

Data Presentation: A Comparative Overview

The following table summarizes the key chemical properties and predicted reactivity of this compound and benzoyl chloride.

FeatureThis compoundBenzoyl chloride
Chemical Structure
CAS Number 42518-98-9[1][2][3]98-88-4
Molecular Formula C5H2Cl2OS[1][2][3]C7H5ClO[4]
Molecular Weight 181.04 g/mol [3]140.57 g/mol [4]
Boiling Point ~225 °C197.2 °C[4]
Aromatic Ring ThiopheneBenzene
Electronic Effect of the Ring More electron-donating (compared to benzene)Electron-donating (resonance)
Predicted Reactivity HigherLower

Reactivity Comparison: Theoretical Framework

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. The more electron-deficient the carbonyl carbon, the more readily it will be attacked by a nucleophile.

  • Benzoyl Chloride: The phenyl group in benzoyl chloride is capable of donating electron density to the carbonyl group through resonance. This delocalization of electrons stabilizes the carbonyl group and reduces the positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and reactivity.

  • This compound: Thiophene is an aromatic heterocycle that is generally considered to be more electron-rich than benzene. This would imply a greater potential for electron donation into the carbonyl group. However, the aromaticity and resonance stabilization afforded by the thiophene ring are less than that of benzene. Consequently, the stabilizing effect on the adjacent carbonyl group is expected to be weaker in this compound compared to benzoyl chloride. This would result in a more electrophilic and, therefore, more reactive carbonyl carbon. Furthermore, the presence of the electron-withdrawing chlorine atom at the 5-position of the thiophene ring will inductively withdraw electron density from the ring, further increasing the electrophilicity of the carbonyl carbon and enhancing its reactivity towards nucleophiles.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of this compound and benzoyl chloride, a kinetic study of a model reaction, such as aminolysis or hydrolysis, can be performed.

Comparative Aminolysis with a Primary Amine (e.g., Aniline)

This experiment will compare the rate of amide formation.

Methodology:

  • Reagent Preparation: Prepare equimolar solutions of this compound, benzoyl chloride, and aniline (B41778) in a dry, aprotic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base, such as triethylamine (B128534), should be included to neutralize the HCl byproduct.

  • Reaction Initiation: In separate, thermostatically controlled reaction vessels maintained at a constant temperature (e.g., 25 °C), add the aniline and triethylamine solutions. Initiate the reactions by adding the respective acyl chloride solutions simultaneously with vigorous stirring.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding a large excess of a proton source (e.g., dilute HCl).

  • Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the formed amide product and the remaining aniline.

  • Data Interpretation: Plot the concentration of the amide product versus time for both reactions. The initial rate of reaction can be determined from the slope of these plots. A comparison of the initial rates will provide a quantitative measure of the relative reactivity of the two acyl chlorides.

Comparative Hydrolysis

This experiment will compare the rate of conversion of the acyl chlorides to their corresponding carboxylic acids.

Methodology:

  • Solvent System: Prepare a suitable solvent system, such as a mixture of acetone (B3395972) and water (e.g., 90:10 v/v).

  • Reaction Setup: In separate, jacketed reaction vessels equipped with magnetic stirrers and maintained at a constant temperature (e.g., 25 °C), place the chosen solvent system.

  • Reaction Initiation: Inject a small, precise amount of either this compound or benzoyl chloride into the respective reaction vessels to initiate the hydrolysis.

  • Monitoring pH Change: The hydrolysis reaction produces hydrochloric acid (HCl), leading to a decrease in the pH of the solution. Monitor the change in pH over time using a calibrated pH meter. Alternatively, a pH-stat apparatus can be used to maintain a constant pH by the controlled addition of a standard base solution. The rate of addition of the base is directly proportional to the rate of the reaction.

  • Data Analysis: Plot the change in pH or the volume of base added against time. The initial rate of hydrolysis for each acyl chloride can be calculated from the initial slope of the resulting curves.

Mandatory Visualization

The following diagrams illustrate the generalized mechanism of nucleophilic acyl substitution and a logical workflow for the comparative reactivity study.

Nucleophilic_Acyl_Substitution General Mechanism of Nucleophilic Acyl Substitution Reactants Acyl Chloride (R-COCl) + Nucleophile (Nu:⁻) Tetrahedral_Intermediate Tetrahedral Intermediate R-C(O⁻)(Cl)-Nu Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products Substituted Product (R-CO-Nu) + Chloride Ion (Cl⁻) Tetrahedral_Intermediate->Products Elimination of Leaving Group

Caption: Generalized mechanism of nucleophilic acyl substitution for acyl chlorides.

Experimental_Workflow Workflow for Comparative Reactivity Analysis Start Select Model Reaction (e.g., Aminolysis or Hydrolysis) Reagent_Prep Prepare Equimolar Solutions of: - this compound - Benzoyl chloride - Nucleophile (e.g., Aniline or Water) Start->Reagent_Prep Reaction_Setup Set up Parallel Reactions under Identical Conditions (Temperature, Solvent, Concentration) Reagent_Prep->Reaction_Setup Monitoring Monitor Reaction Progress over Time (e.g., HPLC, GC, or pH change) Reaction_Setup->Monitoring Data_Analysis Plot Product Concentration or pH Change vs. Time Monitoring->Data_Analysis Conclusion Compare Initial Reaction Rates to Determine Relative Reactivity Data_Analysis->Conclusion

Caption: Logical workflow for comparing the reactivity of the two acyl chlorides.

References

A Comparative Guide to Amide Synthesis: Evaluating Alternatives to 5-Chlorothiophene-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of amides is a fundamental and frequently employed transformation. The choice of coupling reagent is a critical decision that influences yield, purity, reaction conditions, and overall process efficiency. While acyl chlorides, such as 5-Chlorothiophene-2-carbonyl chloride, are potent reagents for acylation, their high reactivity can be a double-edged sword, often requiring stringent reaction conditions and leading to the formation of corrosive byproducts like HCl. This guide provides an objective comparison of common alternative reagents for amide bond formation, supported by experimental data, to facilitate an informed selection for your synthetic needs.

The fundamental principle behind most amide synthesis strategies involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[1] The ideal coupling reagent should be efficient, minimize side reactions (especially racemization for chiral substrates), be easy to handle, and generate byproducts that are simple to remove.[2] This guide will focus on some of the most widely used classes of coupling reagents: carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts, as well as other effective reagents.

Performance Comparison of Common Coupling Reagents

Below are tables summarizing the performance of various coupling reagents in different contexts.

Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis

This table summarizes the performance of various coupling reagents in the synthesis of a "difficult" acyl carrier protein (ACP) fragment (65-74), a common benchmark for evaluating coupling efficiency.[4]

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[4]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[4]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[4]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[4]
COMU Uronium SaltLower than HBTU/HCTUIn some studies, COMU was found to be less effective than HBTU/HCTU.[4]

Table 2: Comparison of Coupling Reagents in the Synthesis of GHRP-6 Peptide

This table compares the crude peptide purity for the synthesis of Growth Hormone Releasing Peptide-6 (GHRP-6).[6]

Coupling ReagentClassCrude Purity (%)
HATU Uronium/Aminium Salt~95%
HBTU Uronium/Aminium Salt~90%
PyBOP Phosphonium Salt~85%
DIC/HOBt Carbodiimide (B86325)/Additive~80%

Table 3: Comparison of BOP vs. PyBOP in Racemization Control

A critical aspect of amide synthesis, especially with chiral carboxylic acids, is the suppression of racemization.[6] PyBOP was developed as a safer alternative to BOP, which produces the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[7]

ReagentRacemization (%)Key Observation
BOP HigherHigher propensity for racemization.[6]
PyBOP LowerExhibits a significantly lower propensity for racemization.[6]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in amide synthesis, the following diagrams illustrate the general mechanism of action for different classes of coupling reagents and a typical experimental workflow.

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_activation Activation cluster_reaction Reaction cluster_end Outcome Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., Active Ester) Acid->Activated_Intermediate reacts with Amine Amine (R'-NH2) Amide_Formation Amide Bond Formation Amine->Amide_Formation attacks Coupling_Reagent Coupling Reagent (e.g., HATU, EDC, T3P) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA, TEA) Base->Activated_Intermediate Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activated_Intermediate Activated_Intermediate->Amide_Formation Amide_Product Amide Product (R-CO-NHR') Amide_Formation->Amide_Product Byproducts Byproducts Amide_Formation->Byproducts

Caption: General workflow for amide bond formation using a coupling reagent.

Coupling_Mechanisms cluster_aminium Aminium/Uronium Salt (e.g., HATU) cluster_carbodiimide Carbodiimide (e.g., EDC/HOBt) cluster_phosphonium Phosphonium Salt (e.g., PyBOP) A_Acid R-COOH A_Active_Ester OAt-Active Ester A_Acid->A_Active_Ester A_Base Base A_Base->A_Active_Ester A_HATU HATU A_HATU->A_Active_Ester A_Amide Amide A_Active_Ester->A_Amide A_Amine R'-NH2 A_Amine->A_Amide C_Acid R-COOH C_O_Acylisourea O-Acylisourea (unstable) C_Acid->C_O_Acylisourea C_EDC EDC C_EDC->C_O_Acylisourea C_HOBt_Ester HOBt-Active Ester C_O_Acylisourea->C_HOBt_Ester C_HOBt HOBt C_HOBt->C_HOBt_Ester C_Amide Amide C_HOBt_Ester->C_Amide C_Amine R'-NH2 C_Amine->C_Amide P_Acid R-COOH P_Active_Ester OBt-Active Ester P_Acid->P_Active_Ester P_Base Base P_Base->P_Active_Ester P_PyBOP PyBOP P_PyBOP->P_Active_Ester P_Amide Amide P_Active_Ester->P_Amide P_Amine R'-NH2 P_Amine->P_Amide

Caption: Simplified mechanisms for common classes of amide coupling reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for some of the most effective and commonly used coupling reagents.

Protocol 1: Amide Synthesis using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low rates of racemization.[2]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.0-3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.[3]

Protocol 2: Amide Synthesis using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea (B33335) byproduct.[3] It is often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to suppress racemization and improve efficiency.[3]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[3]

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]

Protocol 3: Amide Synthesis using T3P®

n-Propanephosphonic acid anhydride (B1165640) (T3P®) is a versatile and mild coupling reagent with a favorable safety profile. Its byproducts are water-soluble, which simplifies purification.[8]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Pyridine (B92270) (2.0 equiv)

  • T3P® (50% solution in a suitable solvent like ethyl acetate) (1.5 equiv)

  • Ethyl acetate or other suitable solvent

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in ethyl acetate, add pyridine (2.0 equiv).

  • Cool the mixture to 0°C.

  • Slowly add the T3P® solution (1.5 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to afford the amide.

Conclusion

The selection of a reagent for amide synthesis is a multifaceted decision that requires careful consideration of the specific substrates, desired reaction conditions, and process constraints. While acyl chlorides like this compound offer high reactivity, the alternatives discussed in this guide provide a broader range of options with varying levels of reactivity, safety profiles, and ease of use.

For challenging couplings, particularly in peptide synthesis, aminium/uronium salts such as HATU and HCTU consistently demonstrate superior performance, affording high purity products with minimal side reactions.[4][5] For routine amide bond formations where cost and ease of byproduct removal are primary concerns, carbodiimides like EDC in combination with additives such as HOBt or Oxyma remain a robust and widely applicable choice.[3][9] Phosphonium salts like PyBOP offer a good balance of reactivity and safety, serving as a reliable alternative to the carcinogenic BOP reagent.[7] Finally, reagents like T3P® are gaining popularity for their mild reaction conditions, excellent safety profile, and straightforward work-up procedures, making them particularly attractive for large-scale applications.[8]

By leveraging the comparative data and detailed protocols presented in this guide, researchers, scientists, and drug development professionals can make more informed decisions in selecting the most appropriate reagent to achieve their synthetic goals efficiently and safely.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, understanding the mass spectral behavior of acylating agents is paramount for reaction monitoring, quality control, and impurity profiling. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Chlorothiophene-2-carbonyl chloride, a key building block in medicinal chemistry, alongside two common alternatives: thiophene-2-carbonyl chloride and benzoyl chloride.

This technical brief details the characteristic fragmentation pathways of these acylating agents, supported by experimental data. A standardized gas chromatography-mass spectrometry (GC-MS) protocol for their analysis is also presented, ensuring reproducibility for researchers.

At a Glance: Key Fragmentation Data

The mass spectral data reveals distinct fragmentation patterns that allow for the unambiguous identification of each acylating agent. Below is a summary of the key mass-to-charge ratios (m/z) and their relative abundances.

CompoundMolecular Ion (M+) [m/z][M-Cl]+ [m/z][Thiophene/Benzene Ring Fragment]+ [m/z]Other Key Fragments [m/z]
This compound180/182145/14711782, 89
Thiophene-2-carbonyl chloride146/1481118357, 39
Benzoyl chloride140/1421057751

Deciphering the Fragmentation Pathways

The fragmentation of these acyl chlorides under electron ionization follows predictable pathways, primarily driven by the stability of the resulting carbocations.

This compound: A Stepwise Breakdown

The mass spectrum of this compound is characterized by the initial loss of a chlorine radical from the carbonyl group, a common fragmentation for acyl chlorides. This leads to the formation of a stable acylium ion.

M This compound (M+) m/z 180/182 A [M-Cl]+ m/z 145/147 M->A - Cl B [C4H2ClS]+ m/z 117 A->B - CO C [C4H2S]+ m/z 82 B->C - Cl

Fragmentation pathway of this compound.

The molecular ion peak is observed at m/z 180, with a characteristic M+2 peak at m/z 182 due to the presence of two chlorine isotopes. The base peak is typically the [M-Cl]+ ion at m/z 145 (and its isotope peak at m/z 147), corresponding to the 5-chlorothiophene-2-carbonyl cation. Subsequent loss of carbon monoxide (CO) from this acylium ion yields the 5-chlorothienyl cation at m/z 117. Further fragmentation of the thiophene (B33073) ring can lead to smaller fragments.

Comparative Fragmentation of Alternative Acylating Agents

Thiophene-2-carbonyl chloride , lacking the chlorine substituent on the thiophene ring, exhibits a simpler fragmentation pattern. The molecular ion appears at m/z 146/148. The primary fragmentation is again the loss of the chlorine atom from the carbonyl group to form the thenoyl cation at m/z 111, which is often the base peak. The subsequent loss of CO results in the thienyl cation at m/z 83.

Benzoyl chloride , a widely used aromatic acylating agent, serves as a useful benchmark. Its molecular ion is found at m/z 140/142. The loss of the chlorine radical leads to the highly stable benzoyl cation at m/z 105, which is the base peak of the spectrum. The characteristic phenyl cation at m/z 77 is formed by the subsequent loss of CO.

Experimental Protocol: GC-MS Analysis

The following protocol provides a standardized method for the analysis of acyl chlorides by electron ionization GC-MS.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis P1 Dissolve sample in dry, inert solvent (e.g., dichloromethane) G1 Inject 1 µL of sample P1->G1 G2 Separation on a non-polar capillary column G1->G2 G3 Electron Ionization (70 eV) G2->G3 G4 Mass Analyzer (Quadrupole) G3->G4 G5 Data Acquisition G4->G5

Experimental workflow for GC-MS analysis of acyl chlorides.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: Capable of electron ionization (EI) at a standard energy of 70 eV.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

MS Conditions:

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 35-300

  • Scan Rate: 2 scans/second

Sample Preparation: Prepare a dilute solution of the acyl chloride (approximately 1 mg/mL) in a dry, aprotic solvent such as dichloromethane (B109758) or hexane. It is crucial to use anhydrous solvents to prevent hydrolysis of the acyl chloride.

This guide provides a foundational understanding of the mass spectral fragmentation of this compound and its common alternatives. The distinct fragmentation patterns, particularly the masses of the initial acylium ions and the subsequent ring fragments, allow for clear differentiation and confident identification in complex reaction mixtures. The provided experimental protocol offers a reliable starting point for researchers to obtain high-quality, reproducible mass spectra for these important chemical reagents.

Comparative Guide to the Biological Activity of Amides Derived from 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various amide derivatives synthesized from 5-Chlorothiophene-2-carbonyl chloride. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development in this area. The 5-chlorothiophene-2-carboxamide (B31849) scaffold has demonstrated potential across a range of therapeutic targets, including anticoagulant, anticancer, and antimicrobial applications.

Comparative Biological Activity Data

The biological activities of amides derived from this compound are diverse and dependent on the nature of the amine substituent. Below are summaries of reported activities, with quantitative data presented for comparison.

Anticoagulant Activity

A notable derivative of 5-chlorothiophene-2-carboxylic acid, SAR107375, has been identified as a potent dual inhibitor of thrombin and Factor Xa, key enzymes in the coagulation cascade.[1] This highlights the potential of this scaffold in developing novel antithrombotic agents.

CompoundTargetIC50 (µM)Ki (nM)
SAR107375Factor Xa-1
SAR107375Thrombin0.398
Reference Cmpd. 14Factor Xa3.5-
Reference Cmpd. 14Thrombin0.39-

Table 1. In vitro inhibitory activity of SAR107375, an amide derivative of 5-chlorothiophene-2-carboxylic acid, against coagulation factors.[1]

Anticancer Activity

Thiophene (B33073) carboxamide derivatives have been investigated for their antiproliferative effects against various cancer cell lines. While not all of the following compounds are direct derivatives of this compound, they represent the broader class of thiophene carboxamides and provide valuable comparative data. The mechanism of action for some of these compounds involves the inhibition of key kinases such as VEGFR-2.[2]

Compound IDCancer Cell LineIC50 (µM)Notes
Thiophene Carboxamide 5b MCF-7 (Breast)0.09Potent PTP1B inhibitor.[3]
Thiophene Carboxamide 5c MCF-7 (Breast)2.22PTP1B inhibitor.[3]
Thiophene Carboxamide 5c HepG2 (Liver)0.72PTP1B inhibitor.[3]
Thiophene Carboxamide 14d HCT116 (Colon)-Effective VEGFR-2 inhibitor with an IC50 of 191.1 nM against the enzyme.[2]
Thiophene Carboxamide 14d MCF7 (Breast)-Exhibits excellent anti-proliferative activity.[2]
Thiophene Carboxamide 14d PC3 (Prostate)-Exhibits excellent anti-proliferative activity.[2]
Thiophene Carboxamide 14d A549 (Lung)-Exhibits excellent anti-proliferative activity.[2]
Chlorothiophene-based Chalcone C4 WiDr (Colorectal)0.77 µg/mLNon-toxic to normal cells.[4]
Chlorothiophene-based Chalcone C6 WiDr (Colorectal)0.45 µg/mLModerate toxicity to normal cells.[4]

Table 2. Cytotoxicity of various thiophene carboxamide and related derivatives against human cancer cell lines.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of thiophene carboxamides. The data below summarizes the activity of a series of 3-amino- and 3-hydroxythiophene-2-carboxamide (B1395583) derivatives against common bacterial pathogens.

Compound IDS. aureus (% Inhibition)B. subtilis (% Inhibition)E. coli (% Inhibition)P. aeruginosa (% Inhibition)
Amino thiophene-2-carboxamide 7a ----
Amino thiophene-2-carboxamide 7b 83.382.664.086.9
Hydroxy thiophene-2-carboxamide 3b 70.878.3-78.3
Ampicillin (Reference)----

Table 3. Antibacterial activity of selected thiophene-2-carboxamide derivatives, showing the percentage of inhibition compared to a standard antibiotic.

Experimental Protocols

General Synthesis of Amides from this compound

This protocol describes a general method for the synthesis of N-substituted-5-chlorothiophene-2-carboxamides.

  • Preparation of the Amine Solution: Dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents), to the amine solution and stir for 10-15 minutes at room temperature.

  • Acylation Reaction: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

In Vitro Cytotoxicity Screening: MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized amides on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualizations

G This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Mixture Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Mixture Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction Mixture N-substituted-5-chlorothiophene-2-carboxamide N-substituted-5-chlorothiophene-2-carboxamide Reaction Mixture->N-substituted-5-chlorothiophene-2-carboxamide

Figure 1. General synthesis workflow for N-substituted-5-chlorothiophene-2-carboxamides.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Thiophene_Carboxamide Thiophene Carboxamide Derivative Thiophene_Carboxamide->VEGFR2 Inhibits

Figure 2. Simplified VEGFR-2 signaling pathway, a target for some thiophene carboxamide derivatives.

G start Start: Synthesized Amide Library primary_screen Primary Screening (e.g., Single High Concentration) start->primary_screen hit_identification Hit Identification (Compounds showing significant activity) primary_screen->hit_identification dose_response Dose-Response Assay (e.g., IC50/MIC determination) hit_identification->dose_response lead_selection Lead Compound Selection dose_response->lead_selection mechanism_study Mechanism of Action Studies (e.g., Kinase assays, Cell cycle analysis) lead_selection->mechanism_study in_vivo In Vivo Studies mechanism_study->in_vivo

Figure 3. Experimental workflow for the biological screening of novel amide derivatives.

References

A Comparative Guide to Purity Analysis of Synthesized 5-Chlorothiophene-2-carbonyl chloride: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 5-Chlorothiophene-2-carbonyl chloride is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods for the purity assessment of synthesized this compound. We will delve into experimental protocols, present comparative data, and visualize the analytical workflow.

Synthesis and Potential Impurities

This compound is most commonly synthesized by the chlorination of 5-chlorothiophene-2-carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The reaction is typically performed in a nonpolar solvent.[1][3] While this method can achieve high purity, often exceeding 98%, several potential impurities can arise from the synthesis process.[1]

Common Impurities Include:

  • Unreacted Starting Material: Residual 5-chlorothiophene-2-carboxylic acid.

  • Chlorinating Agent Byproducts: For example, if thionyl chloride is used, residual hydrochloric acid (HCl) and sulfur dioxide (SO₂) may be present.[4][5]

  • Residual Solvents: Solvents used in the synthesis, such as dichloromethane (B109758), toluene, or carbon tetrachloride, may remain.[1][6]

  • Side-Reaction Products: Isomeric byproducts from the synthesis of the starting material, 5-chlorothiophene-2-carboxylic acid, can sometimes be carried through. One example includes isomers like 3-trichloroacetyl-5-chlorothiophene.[7]

  • Hydrolysis Product: Due to its moisture sensitivity, this compound can hydrolyze back to 5-chlorothiophene-2-carboxylic acid if exposed to water.[2]

Purity Analysis: A Comparative Overview

The choice of analytical technique for purity determination is critical. Here, we compare the gold standard, GC-MS, with other viable methods.

Analytical MethodPrincipleAdvantagesDisadvantages
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification and quantification.High sensitivity and selectivity, provides structural information for impurity identification, well-established for volatile compounds.[1]Requires the analyte to be volatile and thermally stable.
HPLC Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Applicable to a wider range of compounds, including non-volatile ones.Acyl chlorides are highly reactive and may require derivatization before analysis, which adds complexity to the method.[3][8][9]
Titration A quantitative chemical analysis method to determine the concentration of an identified analyte.Simple, rapid, and inexpensive for determining the overall acid chloride content.[10]Lacks specificity and cannot differentiate between the target compound and other acidic or reactive impurities.[11]

Experimental Protocol: GC-MS Purity Analysis

This protocol outlines a standard procedure for the purity analysis of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable anhydrous solvent (e.g., dichloromethane or hexane) in a volumetric flask.

  • Ensure the solvent is of high purity to avoid interference.

  • Perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (e.g., 100 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute injection Injection dilute->injection separation GC Separation injection->separation detection MS Detection separation->detection integration Peak Integration detection->integration identification Impurity Identification integration->identification quantification Purity Calculation identification->quantification

Caption: Experimental workflow for GC-MS purity analysis.

Purity_Assessment_Logic raw_data Raw GC-MS Data peak_list Peak List (RT & Area) raw_data->peak_list mass_spectra Mass Spectra raw_data->mass_spectra main_peak Identify Main Peak peak_list->main_peak impurity_peaks Identify Impurity Peaks peak_list->impurity_peaks library_search Spectral Library Search mass_spectra->library_search purity_calc Calculate Area % Purity main_peak->purity_calc impurity_peaks->purity_calc library_search->impurity_peaks final_report Final Purity Report purity_calc->final_report

Caption: Logical flow of purity assessment from GC-MS data.

References

A Comparative Guide to the Characterization of Impurities in 5-Chlorothiophene-2-carbonyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities arising from the synthesis of 5-Chlorothiophene-2-carbonyl chloride. As a critical intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as Rivaroxaban, ensuring the purity of this compound is of paramount importance.[1] This document outlines the common synthetic route, potential impurities, and a comparative analysis of analytical techniques used for their identification and quantification, supported by experimental protocols and data presentation.

Synthesis of this compound and the Genesis of Impurities

The most prevalent method for synthesizing this compound is through the reaction of 5-Chlorothiophene-2-carboxylic acid with a chlorinating agent, predominantly thionyl chloride (SOCl₂).[1][2][3] While this method is favored for its high yield, the reactive nature of the product and the reagents can lead to the formation of various impurities.[1][4]

Key reaction:

5-Chlorothiophene-2-carboxylic acid + SOCl₂ → this compound + SO₂ + HCl

Potential Impurities Include:

  • Unreacted Starting Material: Residual 5-Chlorothiophene-2-carboxylic acid.

  • By-products from the Chlorinating Agent: Thionyl chloride can decompose to sulfur dioxide (SO₂) and disulfur (B1233692) dichloride (S₂Cl₂), which may remain in the final product.[4] The reaction also produces hydrochloric acid (HCl).[5][6]

  • Side-Reaction Products: Formation of the corresponding acid anhydride (B1165640) can occur.[7]

  • Residual Solvents: The reaction is often carried out in nonpolar solvents like carbon tetrachloride or dichloromethane, which may persist in the final product.[2][3]

  • Degradation Products: Due to its reactivity, the acyl chloride can hydrolyze back to the carboxylic acid in the presence of moisture.[8]

The control and quantification of these impurities are critical as this compound is considered a potential genotoxic impurity (PGI).[1]

Comparative Analysis of Analytical Methodologies

The high reactivity of acyl chlorides presents a significant challenge for their analysis.[8][9] A variety of direct and derivatization techniques are employed to characterize and quantify impurities. The following table summarizes and compares the most common methods.

Analytical Technique Principle Impurities Detected Advantages Disadvantages References
High-Performance Liquid Chromatography (HPLC) with Derivatization The acyl chloride is reacted with a derivatizing agent to form a stable, UV-active compound that can be separated and quantified.Unreacted starting material, non-volatile by-products.High specificity and sensitivity, particularly for trace analysis. The derivatization can be tailored to enhance detection.Indirect method; the derivatization step can introduce variability and may not be suitable for all impurities.[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile compounds are separated based on their boiling points and then identified by their mass-to-charge ratio.Residual solvents, volatile by-products, and the primary product. Can also analyze derivatized products.High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information for identification.Not suitable for non-volatile impurities like the starting carboxylic acid without derivatization. The high reactivity of the acyl chloride can be problematic for the column.[3][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the compound and can be used for quantitative analysis.Can identify and quantify the main product and major impurities with distinct signals.Provides unambiguous structural information. Can be used for quantitative analysis without a reference standard for the impurity (qNMR).Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis.[11]
Titration Methods Acid-base or other titrimetric methods to quantify acidic or basic impurities.Free hydrochloric acid, unreacted carboxylic acid, and acid anhydride.Simple, cost-effective, and provides a quantitative measure of total acidic impurities.Lacks specificity; it cannot distinguish between different acidic impurities.[7]

Experimental Protocols

Derivatization-HPLC Method for Acyl Chloride Analysis

This protocol is based on the derivatization of the acyl chloride with 2-nitrophenylhydrazine (B1229437), which allows for detection in the visible range, minimizing matrix interference.[9]

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable aprotic solvent (e.g., acetonitrile).

  • Derivatization: Add a solution of 2-nitrophenylhydrazine (e.g., 100 µg/mL) to the sample solution.[9] Allow the reaction to proceed at room temperature for approximately 30 minutes.[9]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detection: Diode Array Detector (DAD) monitoring at a wavelength where the derivative absorbs strongly (e.g., 395 nm).[8]

    • Quantification: Use an external standard of the derivatized this compound to create a calibration curve.

GC-MS Analysis of Volatile Impurities

This method is suitable for the direct analysis of the final product and volatile impurities.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a dry, inert solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Injector: Split/splitless injector, operated at a temperature that ensures volatilization without degradation.

    • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: A temperature gradient starting from a low temperature to separate volatile solvents, ramping up to elute the main component and less volatile impurities.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Identification: Identify impurities by comparing their mass spectra with a library (e.g., NIST).

    • Quantification: Use an internal or external standard for quantitative analysis. A reported GC purity for 5-chlorothiophene-2-formyl chloride was 99.98%.[3]

Visualizing the Process

The following diagrams illustrate the synthesis and impurity characterization workflow.

Synthesis_Pathway 5-Chlorothiophene-2-carboxylic acid 5-Chlorothiophene-2-carboxylic acid Product This compound 5-Chlorothiophene-2-carboxylic acid->Product + SOCl2 SOCl2 Thionyl Chloride (SOCl2) Byproducts SO2 + HCl Product->Byproducts Impurity_Formation cluster_synthesis Synthesis Reaction cluster_impurities Potential Impurities Start 5-Chlorothiophene-2-carboxylic acid + SOCl2 Product This compound Start->Product Unreacted_SM Unreacted Starting Material Product->Unreacted_SM Incomplete Reaction Side_Products Acid Anhydride Product->Side_Products Side Reaction Reagent_Byproducts HCl, SO2, S2Cl2 Product->Reagent_Byproducts Reagent Decomposition/Reaction Solvents Residual Solvents Product->Solvents From Process Characterization_Workflow Sample Crude this compound Screening Initial Purity Screen (e.g., TLC, NMR) Sample->Screening Volatile_Analysis GC-MS for Solvents & Volatiles Screening->Volatile_Analysis NonVolatile_Analysis HPLC with Derivatization for SM & By-products Screening->NonVolatile_Analysis Acidic_Impurity_Analysis Titration for Acidic Impurities Screening->Acidic_Impurity_Analysis Data_Analysis Impurity Identification & Quantification Volatile_Analysis->Data_Analysis NonVolatile_Analysis->Data_Analysis Acidic_Impurity_Analysis->Data_Analysis Final_Report Purity Report Data_Analysis->Final_Report

References

A Comparative Guide to Chlorinating Agents for the Synthesis of 5-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-chlorothiophene-2-carboxylic acid, a key intermediate in the manufacturing of pharmaceuticals such as the anticoagulant Rivaroxaban, necessitates an efficient and selective chlorination method. The choice of chlorinating agent is critical to maximizing yield and purity while ensuring process safety and scalability. This guide provides an objective comparison of common chlorinating agents used for this purpose, supported by experimental data from patent literature.

The primary synthetic strategies involve either the direct chlorination of thiophene-2-carboxylic acid or the chlorination of a closely related precursor like 2-thiophenecarboxaldehyde, followed by oxidation. This comparison focuses on the efficacy of three prominent chlorinating agents: Chlorine Gas (Cl₂), N-Chlorosuccinimide (NCS), and Sulfuryl Chloride (SO₂Cl₂).

Comparative Efficacy of Chlorinating Agents

The selection of a chlorinating agent impacts reaction selectivity, yield, and operational complexity. While direct comparative studies are scarce, data from various syntheses allow for an evaluation of their performance. Chlorine gas is a potent, cost-effective reagent often used in industrial-scale production. N-Chlorosuccinimide offers higher selectivity and milder reaction conditions, making it a favored reagent in laboratory and specialty chemical synthesis. Sulfuryl chloride serves as a convenient liquid alternative to gaseous chlorine for introducing chlorine via electrophilic substitution.

The following table summarizes the performance of these agents based on available experimental data. It is important to note that the starting materials and reaction scales are not identical, which can influence the reported yields.

Chlorinating AgentStarting MaterialSolvent(s)Key ConditionsYield/PurityReference
Chlorine Gas (Cl₂) ** 2-ThiophenecarboxaldehydeWater, NaOH15-30°C, 4h chlorination92% Purity (HPLC) of final acid[1][2]
N-Chlorosuccinimide (NCS) 3-Methylthiophene-2-carboxylic acid*Acetic Acid, DMF35°C, 4-6h90-93% Yield
Sulfuryl Chloride (SO₂Cl₂) Thiophene (B33073)None (neat)Iodine catalyst78.3% Efficiency (for 2-chlorothiophene)

*Note: Data for NCS is based on the chlorination of a methylated analog, which demonstrates its effectiveness on the thiophene carboxylic acid scaffold. **Note: Data for SO₂Cl₂ is for the chlorination of thiophene to 2-chlorothiophene (B1346680), as a proxy for its reactivity with the thiophene ring.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation. The following protocols are derived from patent literature and represent established procedures for each agent.

1. Chlorination Using Chlorine Gas (Cl₂) in a One-Pot Synthesis

This industrial method starts with 2-thiophenecarboxaldehyde and proceeds through chlorination and subsequent in-situ oxidation to yield the target carboxylic acid.[1][2]

  • Step 1: Intermediate Formation: An intermediate of 5-chloro-2-thiophenecarboxaldehyde is prepared by introducing chlorine gas to 2-thiophenecarboxaldehyde.

  • Step 2: Oxidation: The intermediate is slowly added to a pre-cooled ( -5 to 0°C) 20% sodium hydroxide (B78521) solution.

  • Step 3: Chlorination & Reaction: After the addition, the temperature is maintained at 15-30°C, and chlorine gas (approx. 0.45 molar equivalents relative to the initial aldehyde) is introduced over 4 hours. The reaction is allowed to continue for another 4 hours.

  • Step 4: Work-up: The reaction is quenched with a 10% aqueous sodium sulfite (B76179) solution. Dichloromethane is added for extraction to remove impurities.

  • Step 5: Precipitation: The aqueous layer is acidified with 30% hydrochloric acid to a pH of 1-2, causing the precipitation of a large amount of white solid.

  • Step 6: Isolation: The solid product, 5-chlorothiophene-2-carboxylic acid, is isolated by suction filtration. The final product purity is reported to be 92% by HPLC.[2]

2. Chlorination Using N-Chlorosuccinimide (NCS)

This protocol is adapted from the synthesis of 4,5-dichloro-3-methylthiophene-2-carboxylic acid and demonstrates a robust method for the chlorination of a thiophene ring activated by a carboxylic acid group.

  • Step 1: Dissolution: 3-methylthiophene-2-carboxylic acid (1 equivalent) is dissolved in a mixed solvent of acetic acid and N,N-dimethylformamide (DMF).

  • Step 2: Reagent Addition: N-Chlorosuccinimide (4 to 5 equivalents for dichlorination) is added to the solution.

  • Step 3: Reaction: The mixture is stirred at 35°C for 4 to 6 hours. The reaction may require gentle heating to initiate.

  • Step 4: Extraction: The reaction mixture is transferred to a separatory funnel. Water and ethyl acetate (B1210297) are added for extraction. The organic layer is washed multiple times with water.

  • Step 5: Isolation: The combined organic layers are concentrated using a rotary evaporator.

  • Step 6: Purification: The residue is purified by column chromatography to yield the final product as a pale yellow solid with a reported yield of 90-93%.

3. Chlorination Using Sulfuryl Chloride (SO₂Cl₂)

This protocol describes the foundational chlorination of thiophene, indicating the reagent's utility for activating the thiophene ring. An iodine catalyst is noted as essential for directing the substitution reaction.

  • Step 1: Reaction Setup: Liquid thiophene is mixed with a catalytic amount of iodine (less than 1x10⁻¹ mole per mole of thiophene).

  • Step 2: Reagent Addition: Sulfuryl chloride is added to the thiophene-iodine mixture. The molar ratio of sulfuryl chloride to thiophene is kept below 2.0 to 1 to favor monochlorination.

  • Step 3: Reaction: The reaction proceeds in the liquid phase.

  • Step 4: Isolation: The resulting mixture of unreacted thiophene, 2-chlorothiophene, and 2,5-dichlorothiophene (B70043) is separated by rectification (distillation). The reported efficiency for producing 2-chlorothiophene was 78.3% based on the converted thiophene.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and purification steps.

G start Start: 2-Thiophenecarbox- aldehyde in NaOH(aq) chlorination Introduce Cl2 Gas (15-30°C, 4h) start->chlorination reaction Stir and React (4h) chlorination->reaction quench Quench with Na2SO3 solution reaction->quench extract Extract Impurities with DCM quench->extract precipitate Acidify Aqueous Layer with HCl (pH 1-2) extract->precipitate isolate Isolate by Filtration precipitate->isolate product Product: 5-Chlorothiophene- 2-carboxylic Acid isolate->product

Caption: Workflow for the one-pot synthesis using Chlorine Gas (Cl₂).

G start Start: Thiophene- 2-carboxylic Acid Derivative dissolve Dissolve in Acetic Acid / DMF start->dissolve add_ncs Add NCS (4-5 equiv.) dissolve->add_ncs react Stir at 35°C (4-6h) add_ncs->react extract Aqueous Work-up & Ethyl Acetate Extraction react->extract concentrate Concentrate Organic Layer extract->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product purify->product

Caption: General laboratory workflow for chlorination using NCS.

G Cl2 Chlorine Gas (Cl₂) Cl2_pros Pros: - High Reactivity - Cost-Effective Cl2->Cl2_pros Cl2_cons Cons: - Hazardous Gas - Can lead to over-chlorination Cl2->Cl2_cons NCS N-Chlorosuccinimide (NCS) NCS_pros Pros: - Milder Conditions - High Selectivity - Easy to Handle Solid NCS->NCS_pros NCS_cons Cons: - Higher Cost - Stoichiometric byproduct NCS->NCS_cons SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2_pros Pros: - Convenient Liquid - Alternative to Cl₂ gas SO2Cl2->SO2Cl2_pros SO2Cl2_cons Cons: - Can require catalyst - Less selective than NCS SO2Cl2->SO2Cl2_cons

Caption: Comparison of Chlorinating Agent Characteristics.

References

Safety Operating Guide

Proper Disposal of 5-Chlorothiophene-2-carbonyl chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and pharmaceutical manufacturing, the safe handling and disposal of reactive chemical reagents like 5-Chlorothiophene-2-carbonyl chloride are paramount. This guide provides detailed, actionable procedures to ensure the safe management and disposal of this corrosive and hazardous compound, reinforcing a culture of safety and environmental responsibility.

Immediate Safety Precautions: Before initiating any handling or disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, and may also lead to respiratory irritation[1][2][3][4][5]. All operations involving this chemical must be conducted within a certified chemical fume hood.

Key Safety Information
ParameterSpecificationSource(s)
GHS Hazard Class Skin Corrosion/Irritation (Category 1), Serious Eye Damage/Irritation (Category 1), Specific target organ toxicity - single exposure (Category 3)[1][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, face shield, lab coat, and in some cases, a full-face respirator.[1][2][3]
Incompatible Materials Strong bases, water, alcohols, amines, and oxidizing agents.[3][6][7]
Hazardous Decomposition Products Carbon oxides, Hydrogen chloride, Sulfur oxides.[1][3]
Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Minor Spills: For small spills, absorb the material using an inert, dry absorbent such as sand, vermiculite, or earth.[8] Using non-sparking tools, collect the absorbed material and place it into a clearly labeled, suitable container for hazardous waste disposal.[8]

  • Major Spills: In the case of a larger spill, the area should be evacuated immediately. Contact your institution's Environmental Health and Safety (EHS) department for emergency assistance.[8]

Disposal Protocol: Controlled Neutralization

The recommended method for the disposal of this compound involves a carefully controlled neutralization reaction. This process transforms the reactive acyl chloride into a less hazardous substance before it is collected by a licensed waste disposal service. Acyl chlorides react readily with water and other nucleophiles, so the neutralization must be performed cautiously to manage the exothermic reaction and the release of hazardous gases.[6][9]

Experimental Protocol for Neutralization
  • Preparation: In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The container should be no more than 25% full with a cold solution of 5-10% sodium bicarbonate or sodium carbonate in water.[8] An ice bath is essential to control the temperature of the solution throughout the process.[8]

  • Slow Addition: Slowly and carefully add the this compound to the stirring basic solution. The addition should be dropwise to control the rate of reaction and prevent excessive heat generation and fuming.

  • Reaction Monitoring: Continue to stir the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride.[8] The pH of the solution should be monitored to ensure it remains basic.

  • Waste Collection: Once the reaction is complete and the solution has cooled to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[8]

  • Final Disposal: The labeled container should be disposed of through an approved waste disposal plant in accordance with all federal, state, and local regulations.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Logical workflow for the disposal of this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby promoting a secure and environmentally responsible research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.